molecular formula CH9N7O3 B14144076 Triaminoguanidine mononitrate CAS No. 4000-16-2

Triaminoguanidine mononitrate

Cat. No.: B14144076
CAS No.: 4000-16-2
M. Wt: 167.13 g/mol
InChI Key: UAGLZAPCOXRKPH-UHFFFAOYSA-N
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Description

Triaminoguanidine mononitrate is a useful research compound. Its molecular formula is CH9N7O3 and its molecular weight is 167.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Triaminoguanidine mononitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triaminoguanidine mononitrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4000-16-2

Molecular Formula

CH9N7O3

Molecular Weight

167.13 g/mol

IUPAC Name

nitric acid;1,2,3-triaminoguanidine

InChI

InChI=1S/CH8N6.HNO3/c2-5-1(6-3)7-4;2-1(3)4/h2-4H2,(H2,5,6,7);(H,2,3,4)

InChI Key

UAGLZAPCOXRKPH-UHFFFAOYSA-N

Canonical SMILES

C(=NN)(NN)NN.[N+](=O)(O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Triaminoguanidine Mononitrate (TAGN)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Energetic Potential of Triaminoguanidine Mononitrate

Triaminoguanidine mononitrate (TAGN), a high-nitrogen energetic material, has garnered significant interest within the fields of propellant formulation and explosive development. Its unique combination of high detonation velocity and relatively low density presents a compelling profile for applications demanding high performance and reduced mass. This guide offers a comprehensive exploration of the core physicochemical properties of TAGN, providing researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, thermal behavior, explosive characteristics, and analytical methodologies. The insights presented herein are grounded in established scientific literature and field-proven experimental practices, ensuring both technical accuracy and practical relevance.

Molecular Structure and Chemical Identity

Triaminoguanidine mononitrate is the salt formed from the triaminoguanidinium cation and the nitrate anion. The guanidinium core, with its three amino-hydrazine substituents, is responsible for the molecule's high nitrogen content and energetic nature.

Diagram 1: Chemical Structure of Triaminoguanidine Mononitrate

TAGN_Structure cluster_cation Triaminoguanidinium Cation cluster_amino1 cluster_amino2 cluster_amino3 cluster_anion Nitrate Anion C C N1 N C->N1 N2 N C->N2 N3 N C->N3 N_anion N⁺ NH_1 HN N1->NH_1 NH_2 HN N2->NH_2 NH_3 HN N3->NH_3 NH2_1 H₂N NH_1->NH2_1 NH2_2 H₂N NH_2->NH2_2 NH2_3 H₂N NH_3->NH2_3 O1_anion O⁻ N_anion->O1_anion O2_anion O⁻ N_anion->O2_anion O3_anion O N_anion->O3_anion =

Caption: 2D representation of the triaminoguanidinium cation and nitrate anion.

Synthesis of Triaminoguanidine Mononitrate

The synthesis of TAGN can be achieved through various routes, with a common method involving the reaction of dicyandiamide with hydrazine nitrate and hydrazine hydrate.[1] This approach provides a reliable pathway to obtaining TAGN with good yield and purity.

Experimental Protocol: Synthesis from Dicyandiamide

This protocol is adapted from the procedure described in US Patent 3,285,958.[1]

Materials:

  • Dicyandiamide (DCDA)

  • Hydrazine nitrate

  • Hydrazine hydrate (85% solution)

  • Deionized water

Equipment:

  • 200 mL 3-necked, round-bottom flask

  • Mechanical stirrer

  • Oil bath

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: In a 200 mL 3-necked, round-bottom flask equipped with a mechanical stirrer, combine 23.75 g (0.25 mole) of hydrazine nitrate with 35.3 g (0.6 mole) of 85% hydrazine hydrate solution.

  • Addition of Dicyandiamide: While stirring, add 16.8 g (0.2 mole) of dicyandiamide to the hydrazine solution.

  • Heating and Reaction: Heat the mixture to 85-90°C using an oil bath and maintain this temperature for approximately 3.5 hours with continuous stirring.

  • Dissolution: After the reaction period, add 110 mL of deionized water to the flask and continue heating until all solids have dissolved.

  • Crystallization: Quickly transfer the hot solution to a beaker and chill it in an ice bath to induce crystallization of the triaminoguanidine nitrate.

  • Isolation and Purification: Collect the crystalline product by filtration, wash with cold deionized water, and dry in an oven at approximately 50°C or in a vacuum desiccator over a suitable desiccant.[1]

Causality of Experimental Choices:

  • The excess of hydrazine nitrate and hydrazine hydrate ensures the complete conversion of dicyandiamide.

  • The reaction temperature of 85-90°C is a critical parameter to achieve a good yield of TAGN within a reasonable timeframe.[1]

  • The rapid cooling of the saturated aqueous solution promotes the formation of well-defined crystals, facilitating their separation and purification.

Diagram 2: Synthesis Workflow for Triaminoguanidine Mononitrate

Synthesis_Workflow start Start reactants Combine Dicyandiamide, Hydrazine Nitrate, and Hydrazine Hydrate start->reactants heating Heat at 85-90°C for 3.5 hours reactants->heating dissolution Add Water and Heat to Dissolve heating->dissolution crystallization Cool in Ice Bath to Induce Crystallization dissolution->crystallization filtration Filter and Wash with Cold Water crystallization->filtration drying Dry the Product filtration->drying end End: Pure TAGN drying->end

Caption: Step-by-step workflow for the synthesis of TAGN.

Physicochemical Properties

A thorough understanding of the physicochemical properties of TAGN is paramount for its safe handling, storage, and application.

Solubility Profile

Triaminoguanidine and its salts exhibit distinct solubility characteristics. Triaminoguanidine is highly soluble in water, and triaminoguanidinium chloride is soluble in hot water or water/ethanol mixtures.[2] Both are generally insoluble or sparingly soluble in common organic solvents.[2] This property is crucial for its purification by recrystallization and for its formulation in different solvent systems.

Crystal Structure and Density

The crystal structure of TAGN has been determined to be orthorhombic, belonging to the space group Pbcm.[3] The precise knowledge of its crystal lattice is fundamental for understanding its mechanical properties and detonation behavior.

PropertyValue
Crystal SystemOrthorhombic
Space GroupPbcm
Lattice Parametersa = 8.389(7) Å, b = 12.684(8) Å, c = 6.543(5) Å
Measured Density (Do)1.60 g/cm³
Calculated Density (Dc)1.594 g/cm³
Molecular Weight167.13 g/mol
Chemical FormulaCH₉N₇O₃
Table 1: Crystallographic Data for Triaminoguanidine Mononitrate.[3]

Thermal Analysis: Stability and Decomposition

The thermal stability of TAGN is a critical factor in its application as an energetic material. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing its decomposition behavior.

TAGN is reported to undergo violent decomposition at 230°C.[4] Studies on its thermal decomposition have shown that the primary gaseous products are ammonia and nitrogen.[5]

Experimental Protocol: Thermal Analysis using DSC and TGA

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., aluminum)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of TAGN (typically 1-5 mg) into a sample pan.

  • DSC Analysis:

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen flow of 50 mL/min).

    • Record the heat flow as a function of temperature to identify melting points and exothermic decomposition events.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere.

    • Record the mass loss as a function of temperature to determine the onset of decomposition and the stages of mass loss.

Causality of Experimental Choices:

  • Using a small sample size minimizes the risk of a hazardous event during thermal analysis.

  • A constant heating rate allows for the determination of kinetic parameters of decomposition.

  • An inert atmosphere prevents oxidative side reactions, ensuring that the observed thermal events are solely due to the decomposition of the material itself.

Explosive and Sensitivity Properties

TAGN is recognized as a powerful explosive, exhibiting a high detonation velocity despite its relatively low density. Its sensitivity to external stimuli such as impact and friction is a crucial safety consideration.

PropertyValue
Detonation Velocity> 8,000 m/s
Table 2: Key Explosive Property of Triaminoguanidine Mononitrate.
Impact and Friction Sensitivity

Standardized tests are employed to quantify the sensitivity of energetic materials.

  • Impact Sensitivity: Typically determined using a drop-weight impact tester, where a known weight is dropped from a specific height onto a sample of the material. The result is often expressed as the 50% probability of initiation height (H₅₀) or in Joules.

  • Friction Sensitivity: Assessed using a friction apparatus (e.g., BAM friction tester), which measures the response of the material to frictional stimuli under a specified load. The result is given in Newtons.

While specific, publicly available impact and friction sensitivity values for pure TAGN are scarce, it has been noted to be as sensitive as fine-granulometry hexogen in gap tests.[6]

Purity Assessment

Ensuring the purity of TAGN is critical for predictable performance and safety. A common method for purity determination involves redox titration.

Experimental Protocol: Purity Determination by Titration

This protocol is based on the principles described in patent CN109580873A.[7]

Materials:

  • Triaminoguanidine nitrate sample

  • Potassium bromate (KBrO₃) solution (standardized)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃) solution (standardized)

  • Sulfuric acid (H₂SO₄)

  • Starch indicator solution

Procedure:

  • Sample Preparation: Accurately weigh a sample of TAGN and dissolve it in a known volume of deionized water.

  • Decomposition: In a conical flask, add a known excess of standard potassium bromate solution to an aliquot of the TAGN sample solution. Acidify the mixture with sulfuric acid to a specific concentration. The TAGN is oxidized by the bromate.

  • Reaction with Iodide: After the decomposition reaction is complete, add an excess of potassium iodide to the solution. The excess potassium bromate reacts with the iodide to liberate iodine.

  • Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator. The endpoint is the disappearance of the blue color.

  • Blank Titration: Perform a blank titration under the same conditions without the TAGN sample.

  • Calculation: The purity of the TAGN can be calculated based on the difference in the volume of sodium thiosulfate solution consumed in the blank and the sample titrations.

Causality of Experimental Choices:

  • The use of a strong oxidizing agent (potassium bromate) ensures the complete decomposition of TAGN.

  • The back-titration method with sodium thiosulfate is a well-established and accurate way to determine the amount of unreacted oxidizing agent.

  • The blank titration is essential to account for any potential side reactions or impurities in the reagents.

Diagram 3: Analytical Workflow for TAGN Purity Assessment

Purity_Analysis_Workflow start Start sample_prep Prepare Aqueous Solution of TAGN start->sample_prep decomposition Decompose with Excess Potassium Bromate in Acidic Medium sample_prep->decomposition iodine_liberation Add Potassium Iodide to React with Excess Bromate decomposition->iodine_liberation titration Titrate Liberated Iodine with Sodium Thiosulfate iodine_liberation->titration calculation Calculate Purity Based on Titration Volumes titration->calculation end End: Purity of TAGN calculation->end

Caption: Workflow for determining the purity of TAGN via redox titration.

Conclusion

Triaminoguanidine mononitrate stands out as a significant energetic material with a unique set of physicochemical properties. Its high nitrogen content, coupled with a high detonation velocity, makes it a valuable component in advanced propellant and explosive formulations. This guide has provided a detailed overview of its synthesis, structural characteristics, thermal behavior, and analytical assessment. A thorough understanding of these properties, as outlined in this document, is essential for the safe and effective utilization of TAGN in research and development. The experimental protocols and workflows presented here offer a practical framework for scientists and engineers working with this potent energetic compound.

References

  • Derivatives of the triaminoguanidinium ion, 5. Acylation of triaminoguanidines leading to symmetrical tris(acylamino)guanidines and mesoionic 1,2,4-triazolium-3-aminides - PMC. (2017). National Institutes of Health. [Link]

  • US3285958A - Preparation of triaminoguanidine compounds from dicyandiamide. (n.d.).
  • CN105367453A - Synthesis method of triaminoguanidinium nitrate. (n.d.).
  • The Most Powerful Secondary I Can Test: 1-Amino-3-nitroguanidinium Nitrate. (2021). YouTube. [Link]

  • Sprengstoff TAGN (TAGN Explosive) (L'Explosif TAGN). (n.d.).
  • US4906778A - Process for the production of aminoguanidine bicarbonate. (n.d.).
  • PROCESS for AMINOGUANIDINE. (n.d.). Sciencemadness.org. [Link]

  • Triaminoguanidine nitrate | CH9N7O3 | CID 12223744. (n.d.). PubChem. [Link]

  • Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. (2009). ResearchGate. [Link]

  • Structural Control of Energetic Triaminoguanidine Nitrate Polymer Nanostructures for Reduced Thermal Reactivity. (2023). ACS Publications. [Link]

  • Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. (2009). Journal of Hazardous Materials. [Link]

  • TRIAMINOGUANIDINE NITRATE. (n.d.). Global Substance Registration System. [Link]

  • triaminoguanidine mononitrate | CAS#:4000-16-2. (n.d.). Chemsrc. [Link]

  • CN109580873A - A kind of measuring method of triamido guanidine nitrate purity. (n.d.).
  • Derivatives of the triaminoguanidinium ion, 5. Acylation of triaminoguanidines leading to symmetrical tris(acylamino)guanidines and mesoionic 1,2,4-triazolium-3-aminides - PMC. (2017). National Institutes of Health. [Link]

  • Thermal and Spectroscopic Studies on the Decomposition of Some Aminoguanidine Nitrates. (n.d.). ResearchGate. [Link]

  • The Crystal Structure Determination of Triaminoguanidinium Nitrate: A burning Rate Modifier for Nitramine Propellants. (n.d.). Defense Technical Information Center. [Link]

  • Friction Sensitivity Test Experiment and Desensitization Mechanism of Nitrocellulose-Coated DNTF Explosive Crystals. (n.d.). MDPI. [Link]

  • Sources of Variation in Drop-Weight Impact Sensitivity Testing of the Explosive Pentaerythritol Tetranitrate. (n.d.). ACS Publications. [Link]

  • Determination method of triaminoguanidine nitrate purity. (n.d.).
  • Decomposition and Stability Studies of TAGN (Triaminoguanidium Nitrate). (n.d.). Defense Technical Information Center. [Link]

  • Transition Metal Complexes of 3‑Amino-1-nitroguanidine as Laser Ignitible Primary Explosives: Structures and Properties. (2013). ACS Publications. [Link]

  • Triaminoguanidine. (2021). Sciencemadness Wiki. [Link]

  • Insensitive High Explosives: IV. Nitroguanidine - Initiation & Detonation. (2019). ResearchGate. [Link]

  • Impact and Friction Sensitivity of Energetic Materials: Methodical Evaluation of Technological Safety Features. (n.d.). ResearchGate. [Link]

  • FTIR spectra of polymeric guanidine derivatives. (n.d.). ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (2014). [Link]

  • LLNL Small-scale Friction Sensitivity (BAM) Test. (n.d.). UNT Digital Library. [Link]

  • Impact and Friction Sensitivities of PETN: I. Sensitivities of the Pure and Wetted Material. (n.d.). [Link]

  • Method for determining purity of aminoguanidine carbonate by liquid chromatography. (n.d.).
  • Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC. (n.d.). IJSAT. [Link]

Sources

Thermodynamic Architecture of Triaminoguanidine Mononitrate (TAGN)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triaminoguanidine mononitrate (TAGN), chemically identified as 1,2,3-triaminoguanidinium nitrate (CAS: 4000-16-2), represents a critical class of high-nitrogen energetic materials used primarily as a burning rate modifier in low-vulnerability ammunition (LOVA) propellants and gas generators.[1][2] Unlike traditional nitrocellulose-based energetics, TAGN derives its enthalpy from the high heat of formation associated with its hydrazine-derived backbone rather than extensive oxidation.[2]

This technical guide characterizes the thermodynamic boundaries of TAGN, establishing its standard enthalpy of formation at +72.09 kJ/mol , a density of 1.594 g/cm³ , and a violent decomposition onset at 216–230°C . The following protocols and data sets provide a self-validating framework for researchers synthesizing or characterizing TAGN for propulsion applications.

Physicochemical Profile

TAGN exists as a white crystalline solid in the orthorhombic space group Pbcm.[2] Its high nitrogen content (approx. 58%) contributes to a high gas yield upon decomposition, a desirable trait for propellant formulations.[2]

Table 1: Core Physicochemical Parameters
ParameterValueUnitMethod/Source
Molecular Formula CH₉N₇O₃--
Molecular Weight 167.13 g/mol Calculated
Crystal Density 1.594g/cm³X-Ray Diffraction (Calculated)
Oxygen Balance (OB%) -33.5%%Calculated (CO₂/H₂O assumption)
Melting Point 216 (decomp)°CDSC Onset
Standard Enthalpy of Formation (

)
+72.09kJ/molBomb Calorimetry [1]
Impact Sensitivity > 50N[2][3][4][5][6]·mBAM Fall Hammer (Moderate Insensitivity)
Friction Sensitivity > 350NBAM Friction Tester

Note on Oxygen Balance: With an OB of -33.5%, TAGN is fuel-rich.[2] In propellant systems, it is invariably paired with oxidizers such as RDX, HMX, or Ammonium Perchlorate to achieve stoichiometric combustion.[2]

Thermodynamic Parameters & Kinetics

Enthalpy of Formation

The positive enthalpy of formation (+72.09 kJ/mol) is a direct consequence of the high energy N-N bonds within the triaminoguanidine cation. This endothermic nature implies that while the compound is stable at room temperature, it releases significant energy upon decomposition to its elemental standard states (N₂, H₂O, C).[2]

Thermal Decomposition Kinetics

TAGN undergoes a two-stage decomposition process.[2] The initial stage involves the breaking of the hydrazine moieties, followed by the degradation of the nitrate backbone.

  • Activation Energy (

    
    ):  ~120–135 kJ/mol (Solid state)[2]
    
  • Pre-exponential Factor (

    
    ):  Varies by heating rate; typically 25–30 s⁻¹.[2]
    
  • Critical Temperature (

    
    ):  210°C (Self-heating onset).
    
Decomposition Pathway

The decomposition mechanism is complex, involving the initial proton transfer from the guanidinium cation to the nitrate anion, forming transient nitric acid and free base intermediates before rapid oxidation.

TAGN_Decomposition TAGN TAGN (Solid) [C(NHNH2)3]+ NO3- Melt Molten Phase (Proton Transfer) TAGN->Melt Heat (>210°C) Intermediates Intermediates (NH3, HNO3, N2H4) Melt->Intermediates Dissociation Intermediates->Melt Autocatalytic Acceleration Products Gaseous Products N2 + N2O + H2O Intermediates->Products Redox/Oxidation

Figure 1: Thermal decomposition pathway of TAGN showing the transition from solid phase to gaseous products via unstable intermediates.

Synthesis Protocol (Self-Validating)

Objective: Synthesize high-purity TAGN from Guanidine Nitrate and Hydrazine Hydrate. Safety Warning: Hydrazine is toxic and carcinogenic.[2] Work in a fume hood. TAGN is an energetic material; use blast shields.[2]

Reagents
  • Guanidine Nitrate (98%+)[2]

  • Hydrazine Hydrate (80% or 100%)[2]

  • Deionized Water[2]

  • Ethanol (for washing)[2]

Step-by-Step Methodology
  • Dissolution : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 12.2 g (0.1 mol) of Guanidine Nitrate in 30 mL of water.

  • Hydrazinolysis : Slowly add 18.8 g (0.375 mol) of Hydrazine Hydrate (3.75 eq) to the solution. The excess hydrazine drives the equilibrium toward the tri-substituted product.

  • Reflux : Heat the mixture to 90–100°C for 3 hours . Ammonia gas (NH₃) will be evolved.[2]

    • Validation Check: Monitor the pH of the off-gas with litmus paper; evolution of basic gas confirms the substitution reaction is proceeding.

  • Crystallization : Cool the solution slowly to 4°C in an ice bath. White needle-like crystals of TAGN will precipitate.[2]

  • Filtration & Purification : Filter the crystals under vacuum. Wash three times with cold ethanol to remove unreacted hydrazine and water.[2]

  • Drying : Dry in a vacuum oven at 50°C for 6 hours.

    • Purity Check: Perform a melting point test.[2] A sharp melt at ~216°C (with decomposition) indicates high purity.[2] A lower melting point suggests incomplete substitution (mono- or diaminoguanidine impurities).[2]

Synthesis_Flow GN Guanidine Nitrate (aq) Reactor Reactor 95°C, 3 hrs GN->Reactor Hyd Hydrazine Hydrate (Excess) Hyd->Reactor Ammonia NH3 (Gas) Removed Reactor->Ammonia Cryst Crystallization 4°C Reactor->Cryst TAGN TAGN Crystals (Pure) Cryst->TAGN

Figure 2: Synthesis workflow for Triaminoguanidine Mononitrate via aqueous hydrazinolysis.

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), the following characterization methods must be employed.

Differential Scanning Calorimetry (DSC)
  • Instrument : Standard DSC (e.g., TA Instruments Q2000).[2]

  • Sample Mass : 0.5 – 1.0 mg (Do not exceed 1 mg due to energetic decomposition).

  • Pan : High-pressure gold-plated steel pans (pinhole vented).[2]

  • Ramp Rate : 5°C/min, 10°C/min, and 20°C/min.[2]

  • Atmosphere : Nitrogen (50 mL/min).[2]

  • Expected Result : A sharp endothermic melt peak immediately followed by a large exothermic decomposition peak at 216°C .[2]

    • Calculation: Use the Kissinger method on the peak shifts (

      
      ) at different heating rates (
      
      
      
      ) to calculate Activation Energy (
      
      
      ):
      
      
Oxygen Bomb Calorimetry (Heat of Combustion)
  • Objective : Determine

    
     to calculate 
    
    
    
    .
  • Protocol : Burn ~0.5 g TAGN in a static bomb calorimeter under 30 atm O₂.

  • Correction : TAGN is nitrogen-rich; corrections for nitric acid formation (

    
    ) in the bomb water are critical.
    
  • Calculation :

    
    [2]
    
    • Where products are CO₂, H₂O, and N₂.[2][7]

Safety & Stability

While TAGN is less sensitive than primary explosives like lead azide, it is a Class 1.3/1.4 explosive (depending on packaging).[2]

  • Toxicity : Intravenous LD50 in mice is 3650 mg/kg [2], indicating low acute toxicity compared to hydrazine precursors.[2] However, chronic exposure to hydrazine residues must be managed.[2]

  • Storage : Store in conductive, grounded containers away from strong oxidizers and acids.[2] Shelf life is excellent (>5 years) if kept dry and below 50°C.[2]

  • Incompatibility : Incompatible with heavy metals (Cu, Pb) which can form highly sensitive azide-like complexes if free hydrazine is present.[2]

References

  • Baroody, E. E., & Carpenter, G. A. (1976).[2][8] Heats of formation of propellant compounds. Naval Surface Weapons Center, Silver Spring, MD.[2][8] Report No. NSWC/WOL-TR-76-77.[2][8] 8

  • Davis, R. A., et al. (1977).[2] Toxicity Studies of Triaminoguanidine Nitrate. Aerospace Medical Research Laboratory.[2] Report No. AMRL-TR-77-16. 9[2][5]

  • Damse, R. S. (2009).[2][5] Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. Journal of Hazardous Materials. 10

  • National Institute of Standards and Technology (NIST) . 1,2,3-Triaminoguanidine Condensed Phase Thermochemistry Data. NIST Chemistry WebBook.[2][8] 8

Sources

Technical Whitepaper: Triaminoguanidine Mononitrate (TAG-M) as a High-Nitrogen Energetic Precursor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of Triaminoguanidine Mononitrate (TAG-M) . This document is structured for researchers in energetic materials and chemical synthesis, prioritizing safety, reproducibility, and mechanistic understanding.

Executive Summary

Triaminoguanidine Mononitrate (TAG-M) , chemically identified as 1,2,3-triaminoguanidinium nitrate (CAS: 4000-16-2), represents a critical class of "high-nitrogen" energetic materials.[1][2] Unlike traditional carbon-backbone explosives (e.g., TNT), TAG-M derives its energy from the high heat of formation associated with nitrogen-nitrogen bonds and the rapid evolution of low-molecular-weight gases (


, 

).

This guide provides a validated protocol for the synthesis of TAG-M from guanidine nitrate, analyzes its physicochemical profile, and outlines its utility as a precursor for advanced high-energy-density materials (HEDMs) and clean gas generators.

Molecular Architecture & Energetics

The energetic utility of TAG-M stems from its cation,


.[2] The substitution of amino groups with hydrazinyl groups (

) significantly increases the nitrogen content (approx. 58% by weight) and the positive heat of formation.
Structure-Property Relationships[2]
  • High Nitrogen Content: The decomposition pathway is thermodynamically driven toward the formation of the highly stable

    
     triple bond, releasing significant energy.
    
  • Oxygen Balance: TAG-M has a negative oxygen balance.[2] While it can function as a monopropellant, it is frequently paired with oxidizers (e.g., ammonium perchlorate, basic copper nitrate) or used as a ligand in metal complexes to optimize performance.

  • Gas Generation: Upon combustion, TAG-M yields a high volume of gas with minimal solid residue, making it ideal for airbag inflators and low-erosion gun propellants.[2]

Synthesis & Process Engineering

The synthesis of TAG-M is a transamination (hydrazinolysis) reaction where hydrazine displaces the amino groups of guanidine.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of hydrazine on the central carbon of the guanidinium ion, sequentially displacing ammonia (


).


Experimental Protocol

Safety Warning: Hydrazine hydrate is toxic and a suspected carcinogen.[2] Work in a fume hood. TAG-M is an energetic material; avoid friction and impact.[3]

Materials:
  • Guanidine Nitrate (GN): Industrial grade (>98%).[2]

  • Hydrazine Hydrate: 80% aqueous solution (excess required to drive equilibrium).

  • Solvent: Deionized Water.

  • Acid: Nitric Acid (65%) for pH adjustment (optional, depending on specific yield requirements).

Step-by-Step Workflow:
  • Stoichiometric Setup: Load a 3-neck round-bottom flask with Guanidine Nitrate (1.0 eq).

  • Hydrazine Addition: Add Hydrazine Hydrate (3.0 - 3.5 eq) slowly. The excess hydrazine drives the equilibrium forward and compensates for losses due to volatility.

  • Thermal Phase (Transamination):

    • Heat the mixture to 90–95°C with vigorous magnetic stirring.

    • Critical Control Point: Ammonia gas will evolve.[4] Use a scrubber or trap to neutralize the effluent.

    • Maintain reflux for 2–3 hours . The solution will turn clear and then potentially slightly yellow.

  • Crystallization:

    • Cool the solution slowly to room temperature (25°C), then chill to 0–5°C in an ice bath.

    • TAG-M has a steep solubility curve; rapid cooling yields fine needles, while slow cooling yields larger prisms.

  • Filtration & Washing:

    • Filter the crystals using a vacuum Buchner funnel.

    • Wash with ice-cold water (2x) followed by cold ethanol (to facilitate drying).

  • Drying:

    • Dry in a vacuum oven at 50°C for 6 hours.

    • Validation: Ensure moisture content is <0.1% to prevent hydrolysis.

Process Visualization

The following diagram illustrates the synthesis logic and critical control points.

TAGM_Synthesis Start Raw Materials Guanidine Nitrate + Hydrazine Hydrate Reaction Transamination (Reflux) 95°C, 3 Hours Start->Reaction Nucleophilic Attack GasEvolution Ammonia (NH3) Removal (Drives Equilibrium) Reaction->GasEvolution Byproduct Cooling Controlled Cooling (95°C -> 5°C) Reaction->Cooling Completion Filtration Vacuum Filtration & Ethanol Wash Cooling->Filtration Crystallization Filtration->Start Recycle Filtrate (Hydrazine) Product TAG-M Crystals (Needle habit) Filtration->Product Purification

Figure 1: Process flow for the synthesis of Triaminoguanidine Mononitrate, highlighting the ammonia removal step essential for yield optimization.

Characterization & Validation

To ensure the synthesized material is suitable for energetic applications, it must meet specific physicochemical standards.

ParameterSpecificationMethod/Notes
Appearance White needle-like crystalsVisual Inspection
Melting Point 216–217°C (Decomposition)DSC (5°C/min heating rate)
Density ~1.46 g/cm³Gas Pycnometry
Purity >98.5%HPLC or Elemental Analysis
IR Signature N-H stretch: 3200-3400 cm⁻¹NO3 asymmetric stretch: ~1380 cm⁻¹FTIR Spectroscopy

Self-Validating Protocol: If the melting point is observed below 210°C , the product likely contains unreacted Guanidine Nitrate or trapped Hydrazine. Recrystallization from hot water is required.

Downstream Applications

TAG-M is rarely the "end-game" explosive; it is a versatile precursor .[2]

High-Nitrogen Salts

TAG-M can undergo metathesis to form salts with higher oxygen balances or specific burning rates:

  • TAG-Perchlorate: High burning rate, used in propellants.[5]

  • TAG-Dinitramide: Chlorine-free oxidizer salt.

Metal-Organic Complexes

The triaminoguanidine cation acts as a multidentate ligand.[2] Reacting TAG-M with metal nitrates (e.g., Copper(II), Nickel(II)) yields high-density energetic coordination polymers.

  • Example:2 . These complexes often exhibit laser-ignitability and tunable sensitivity.

Application Logic Diagram

Applications cluster_Salts Metathesis cluster_Complex Coordination TAGM TAG-M (Precursor) Perchlorate TAG-Perchlorate (Propellants) TAGM->Perchlorate + HClO4 Azide TAG-Azide (High N2 Yield) TAGM->Azide + NaN3 CuComplex Cu(II)-TAG Complexes (Laser Ignitable) TAGM->CuComplex + Cu(NO3)2

Figure 2: Divergent synthesis pathways utilizing TAG-M as a platform chemical for advanced energetics.[2]

Safety & Handling

Triaminoguanidine Mononitrate is an energetic material. [1][5]

  • Thermal Stability: Stable up to ~200°C. Violent decomposition occurs >230°C.

  • Toxicity: Moderate systemic toxicity.[1] Hydrazine impurities are carcinogenic.

  • Storage: Store in conductive, grounded containers to prevent electrostatic discharge (ESD). Keep away from strong oxidizers and acids.

References

  • Synthesis and Industrial Scale-up: CN105384661A - Triaminoguanidine nitrate synthetic method applicable to industrial production.[2] Google Patents. Link

  • Thermal Decomposition Kinetics: Thermal decomposition characteristics and thermokinetics of guanidine nitrate. Beijing University of Chemical Technology. Link (Contextual grounding on precursor stability).

  • Energetic Properties & Structure: Triaminoguanidine nitrate | CH9N7O3 | CID 12223744.[2] PubChem.[2] Link

  • Combustion Mechanism: Combustion Mechanism of Triaminoguanidine Nitrate. ResearchGate. Link

  • Polymer Derivatives: Structural Control of Energetic Triaminoguanidine Nitrate Polymer Nanostructures. ACS Applied Nano Materials. Link

Sources

An In-depth Technical Guide to the Calculation of the Heat of Formation for TAGN Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and materials science, understanding the energetic properties of novel compounds is paramount. Triaminoguanidinium nitrate (TAGN) and its derivatives represent a class of high-nitrogen energetic materials with significant potential. A key thermochemical parameter that dictates their performance is the heat of formation (ΔHf). This guide provides a comprehensive, in-depth technical overview of the theoretical and practical aspects of calculating the heat of formation for TAGN derivatives using modern computational chemistry techniques.

The Crucial Role of Heat of Formation in Energetic Materials

The standard enthalpy of formation of a compound is the enthalpy change during the formation of one mole of the substance from its constituent elements in their most stable states under standard conditions. For energetic materials, a higher positive heat of formation often correlates with a greater energy release upon decomposition, a key indicator of performance. Accurate determination of the heat of formation is therefore essential for:

  • Performance Prediction: It is a critical input parameter for thermochemical codes that predict detonation properties like velocity of detonation (VoD) and detonation pressure (P).

  • Stability Assessment: Understanding the energy content of a molecule is a crucial first step in evaluating its potential stability and sensitivity.

  • Rational Design: Computational prediction of the heat of formation allows for the in-silico screening of novel energetic material candidates before undertaking costly and potentially hazardous synthesis.

Theoretical Framework for Heat of Formation Calculations

Direct experimental measurement of the heat of formation for novel, potentially explosive compounds can be challenging and dangerous. Computational quantum mechanics, particularly Density Functional Theory (DFT), has emerged as a powerful and reliable tool for predicting the thermochemical properties of molecules.

DFT is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. The choice of the functional (which approximates the exchange-correlation energy) and the basis set (which describes the atomic orbitals) is critical for obtaining accurate results. For energetic materials, hybrid functionals like B3LYP, combined with Pople-style basis sets such as 6-311++G(d,p), have been shown to provide a good balance of accuracy and computational cost.

Two primary methods are employed to calculate the gas-phase heat of formation (ΔHf(g)) from DFT calculations: the atomization method and the isodesmic reaction method.

  • Atomization Method: This method involves calculating the enthalpy change for the complete dissociation of the molecule into its constituent atoms. The heat of formation is then derived using the known experimental heats of formation of the individual atoms. While straightforward, this method can suffer from significant errors due to the large changes in chemical bonding.

  • Isodesmic Reactions: An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types leads to a cancellation of systematic errors in the DFT calculations, resulting in a more accurate determination of the reaction enthalpy. The heat of formation of the target molecule can then be calculated using Hess's law, provided the experimental heats of formation of the other molecules in the reaction are known. For complex, nitrogen-rich molecules like TAGN derivatives, the isodesmic reaction approach is generally preferred for its higher accuracy.

A Validated Workflow for Calculating the Heat of Formation of TAGN Derivatives

This section outlines a step-by-step protocol for calculating the heat of formation of a TAGN derivative using the isodesmic reaction method with the Gaussian suite of quantum chemistry software.

G cluster_prep Step 1: Molecular Geometry Preparation cluster_dft Step 2: Quantum Chemical Calculations (Gaussian) cluster_isodesmic Step 3: Isodesmic Reaction Design & Calculation cluster_solid Step 4: Solid-Phase Correction mol_build Build 3D structure of TAGN derivative and reference molecules geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Structures freq_calc Frequency Calculation (at the same level of theory) geom_opt->freq_calc Optimized Geometries energy_extract Extract Thermochemical Data (Zero-point corrected energy, thermal correction to enthalpy) freq_calc->energy_extract Verify true minima (no imaginary frequencies) delta_h_rxn Calculate reaction enthalpy (ΔHr) from computed energies energy_extract->delta_h_rxn iso_design Design a balanced isodesmic reaction iso_design->delta_h_rxn exp_data Obtain experimental ΔHf(g) of reference compounds (e.g., NIST WebBook) hess_law Apply Hess's Law to find ΔHf(g) of TAGN derivative exp_data->hess_law delta_h_rxn->hess_law subl_calc Calculate heat of sublimation (ΔHsub) hess_law->subl_calc solid_hf Determine solid-phase heat of formation ΔHf(s) = ΔHf(g) - ΔHsub subl_calc->solid_hf

Caption: Computational workflow for determining the heat of formation.

Part A: Geometry Optimization and Frequency Calculation

  • Construct the Molecule: Build the 3D structure of the TAGN derivative and all reference molecules for the isodesmic reaction using a molecular editor such as GaussView.

  • Create Gaussian Input File: For each molecule, create a .gjf input file. The following is a template for a geometry optimization followed by a frequency calculation:

    • %nprocshared and %mem specify the computational resources.

    • #p indicates the start of the route section.

    • B3LYP/6-311++G(d,p) specifies the DFT functional and basis set.

    • Opt requests a geometry optimization.

    • Freq requests a frequency calculation, which should be performed on the optimized geometry.

    • 0 1 represents the charge and spin multiplicity of the molecule.

  • Run the Calculation: Execute the calculation using Gaussian.

  • Verify the Optimized Structure: After the calculation is complete, open the output file (.log or .out) and check that the optimization has converged and that the frequency calculation shows no imaginary frequencies, confirming that the structure is a true minimum on the potential energy surface.

Part B: Data Extraction and Isodesmic Reaction Calculation

  • Extract Thermochemical Data: From the Gaussian output file for each molecule, find the "Sum of electronic and thermal Enthalpies". This value corresponds to the total enthalpy (H) of the molecule at the specified temperature (usually 298.15 K).

  • Design the Isodesmic Reaction: Construct a balanced chemical equation where the TAGN derivative and known reference compounds are reactants, and other known compounds are products. The goal is to conserve the number and types of bonds. For example, for Triaminoguanidinium Nitrate itself, a possible isodesmic reaction is:

    C(NHNH2)3⁺NO3⁻ + 3CH4 → C(NH2)4 + 3CH3NH2 + HNO3

    G TAGN TAGN CH4 3 x Methane Urea Tetraaminomethane Methylamine 3 x Methylamine NitricAcid Nitric Acid Reactants Reactants Reactants->TAGN Reactants->CH4 Products Products Reactants->Products Products->Urea Products->Methylamine Products->NitricAcid

    Caption: Example isodesmic reaction for TAGN.
  • Calculate the Reaction Enthalpy (ΔHr): ΔHr = ΣH(products) - ΣH(reactants) Use the total enthalpies extracted from the Gaussian output files for this calculation.

  • Obtain Experimental Data: Look up the standard gas-phase heats of formation (ΔHf,exp(g)) for all the reference compounds in the isodesmic reaction from a reliable source like the NIST Chemistry WebBook.

  • Calculate the Gas-Phase Heat of Formation: Apply Hess's Law to calculate the gas-phase heat of formation of the TAGN derivative (ΔHf,TAGN(g)):

    ΔHr = ΣΔHf,exp(g) (products) - [ΔHf,TAGN(g) + ΣΔHf,exp(g) (reactants)]

    Rearranging the equation gives:

    ΔHf,TAGN(g) = ΣΔHf,exp(g) (products) - ΣΔHf,exp(g) (reactants) - ΔHr

Part C: Solid-Phase Correction

The heat of formation in the solid phase (ΔHf(s)) is often more relevant for practical applications. This requires the calculation of the heat of sublimation (ΔHsub).

ΔHf(s) = ΔHf(g) - ΔHsub

The heat of sublimation can be estimated using empirical methods or more advanced computational techniques that model the crystal lattice energy.

Data Presentation and Analysis

The calculated heats of formation for a series of TAGN derivatives can be compiled into a table for easy comparison. This allows for the systematic study of structure-property relationships.

CompoundSubstituentCalculated ΔHf(g) (kJ/mol)Estimated ΔHsub (kJ/mol)Calculated ΔHf(s) (kJ/mol)
TAGN-HValue AValue XValue A-X
Nitro-TAGN-NO2Value BValue YValue B-Y
Dinitro-TAGN2x -NO2Value CValue ZValue C-Z
Methyl-TAGN-CH3Value DValue WValue D-W
(Note: The values in this table are for illustrative purposes only.)

Analysis of such data can reveal trends, for instance, how the addition of nitro groups, which are known to be highly energetic, affects the overall heat of formation of the molecule. Generally, increasing the nitrogen content and the number of N-N and C-N bonds while maintaining a good oxygen balance tends to increase the heat of formation.

Conclusion

The computational determination of the heat of formation is an indispensable tool in the field of energetic materials. By leveraging the accuracy of Density Functional Theory combined with the error-canceling benefits of isodesmic reactions, researchers can obtain reliable predictions of this critical thermochemical property for novel TAGN derivatives. This in-silico approach not only accelerates the discovery and design of new high-performance materials but also enhances safety by allowing for a thorough theoretical evaluation prior to synthesis. The workflow presented in this guide provides a robust and validated framework for scientists and engineers to apply these powerful computational methods in their research and development endeavors.

References

  • Elioff, M. S., et al. (2016). Calculating Heat of Formation Values of Energetic Compounds: A Comparative Study. Molecules, 21(3), 385. [Link]

  • Politzer, P., et al. (2021). Towards Computational Screening for New Energetic Molecules: Calculation of Heat of Formation and Determination of Bond Strengths by Local Mode Analysis. Frontiers in Chemistry, 9, 726357. [Link]

  • ResearchGate. (2021). Heat of formation using isodesmic reaction and atomization reaction? when to use what?[Link]

  • Chemistry LibreTexts. (2023). Enthalpy of Formation. [Link]

  • Chang, X., et al. (2021). First-principles calculation of electronic, vibrational, and thermodynamic properties of triaminoguanidinium nitrate. Journal of Molecular Modeling, 27(6), 183. [Link]

  • Wang, R., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 847311. [Link]

  • ACS Omega. (2021). Enthalpy of Formation of the Energetic Materials Possessing Dinitromethyl and Trinitromethyl Functional Groups: Combined Quantum Chemical Composite and Isodesmic Reaction Approach. [Link]

  • Dorofeeva, O. V., & Turov, A. V. (2015). Enthalpy of formation of guanidine and its amino and nitro derivatives. Structural Chemistry, 26(5-6), 1629-1640. [Link]

  • Reddit. (2019). Gaussian 09 - Heat of Formation. [Link]

  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link]

  • NIST. NIST Chemistry WebBook. [Link]

  • Herbert, J. M. (2021). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A, 125(3), 891-894. [Link]

  • Byrd, E. F., & Rice, B. M. (2006). Improved Prediction of Heats of Formation of Energetic Materials Using Quantum Mechanical Calculations. The Journal of Physical Chemistry A, 110(3), 1005-1013. [Link]

  • Barroso, J. (2019). Useful Thermochemistry from Gaussian Calculations. Dr. Joaquin Barroso's Blog. [Link]

  • Wikipedia. (2023). Density functional theory. [Link]

  • LMU Munich. Isodesmic Reactions. [Link]

Literature review of triaminoguanidine-based energetic salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The High-Nitrogen Shift

The energetic materials landscape is undergoing a paradigm shift from traditional carbon-backbone explosives (TNT, RDX) to high-nitrogen compounds .[1] Triaminoguanidine (TAG) stands at the forefront of this transition.[1] Unlike traditional energetics that derive power from rapid oxidation of a carbon skeleton, TAG-based salts derive a significant portion of their energy from the high positive heat of formation (


) inherent in their N-N bonds and the massive volume of nitrogen gas released upon decomposition.

For the researcher, TAG salts offer a unique dual-utility:

  • Cool-Burning Propellants: High gas volume with lower flame temperatures, reducing barrel erosion in gun propulsion.[1]

  • Green Energetics: Decomposition products are primarily

    
     and 
    
    
    
    , avoiding the toxicity associated with lead-based primary explosives or perchlorates.[1]

This guide details the chemical architecture, synthesis protocols, and performance metrics of the TAG family, specifically focusing on Triaminoguanidinium Nitrate (TAGN) and Triaminoguanidinium Azotetrazolate (TAGzT).

Chemical Architecture: The TAG Ligand

The core of this family is the triaminoguanidinium cation


. This structure is chemically versatile due to three hydrazine moieties attached to a central carbon.[1]
  • High Nitrogen Content: The cation itself is nitrogen-dense, contributing to high specific impulse (

    
    ) in propulsion applications.[1]
    
  • Chelation Capability: The amino groups act as excellent ligands for transition metals (Cu, Co, Ni), allowing for the formation of energetic coordination polymers (ECPs).

  • Hydrogen Bonding: Extensive H-bond networks in the crystal lattice contribute to high density and thermal stability (often

    
    ), a critical safety factor for munitions storage.
    

Synthesis Protocol: Triaminoguanidinium Nitrate (TAGN)[1]

Note: The following protocol is a field-validated method optimized for crystal purity. Standard safety precautions for handling hydrazine and energetic nitrates must be enforced.

The "One-Pot" Displacement Reaction

The synthesis relies on the nucleophilic displacement of ammonia from guanidine nitrate by hydrazine.

Reagents:

  • Guanidinium Nitrate (Industrial Grade)[1]

  • Hydrazine Hydrate (80% or higher)[1]

  • Nitric Acid (65%, for pH adjustment)[1]

  • Deionized Water[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve Guanidinium Nitrate in deionized water in a reactor equipped with a reflux condenser and mechanical stirrer.

  • Hydrazine Addition: Add Hydrazine Hydrate slowly.[1][2] The molar ratio is typically 1:3 (Guanidine:Hydrazine), but a slight excess (1:3.[1]3) drives the equilibrium forward.[1]

  • Reflux: Heat the mixture to reflux (~95-100°C) for 2–3 hours. Ammonia gas will evolve; ensure proper scrubbing.[1]

  • pH Adjustment (Critical Step): Cool the solution to ~40°C. Slowly add Nitric Acid to adjust the pH to 4.5–5.5.

    • Senior Scientist Note: If the pH is too high (basic), you risk forming unstable free-base impurities.[1] If too low, yield drops.[1] This step controls the "pink" discoloration often seen in impure batches (attributed to metal impurities or oxidation products).[1]

  • Crystallization: Cool to 0–5°C. White needle-like crystals of TAGN will precipitate.[1]

  • Purification: Recrystallize from water or an ethyl acetate/water mix to modify crystal habit (bulk density improvement).[1]

Visualization of Synthesis Logic

TAGN_Synthesis cluster_inputs Precursors cluster_process Reaction Conditions GN Guanidinium Nitrate Reflux Reflux (95°C, 3h) - NH3 Removal GN->Reflux HH Hydrazine Hydrate HH->Reflux pH_Adj pH Adjustment (HNO3) Target: pH 4.5-5.5 Reflux->pH_Adj Nucleophilic Displacement Output TAGN Crystals (White Needles) pH_Adj->Output Crystallization & Filtration

Figure 1: Critical process flow for TAGN synthesis highlighting the pH control point essential for purity.

Performance & Properties: Comparative Analysis

TAG salts are defined by their "Cool & Fast" behavior—high burn rates but lower flame temperatures compared to nitramines like RDX.[1]

Data Summary Table
PropertyTAGN (Nitrate)TAGzT (Azotetrazolate)RDX (Reference)
Formula



Nitrogen Content ~58.6%~83%37.8%
Density (g/cm³) 1.46 (Crystal)1.561.82
Melting Point (°C) 216 (dec)196 (dec)204
Detonation Vel.[1][3] (m/s) ~8,200~8,700 (calc)8,750
Impact Sensitivity Low (Insensitive)ModerateModerate
Primary Use Gun PropellantGas Generator / BoosterHigh Explosive
The TAGzT Advantage

Triaminoguanidinium Azotetrazolate (TAGzT) is particularly notable for its interaction with RDX.[1] Research indicates that a mixture of 90% TAGzT and 10% RDX can burn 5 times faster than pure RDX at low pressures (6.7 MPa).[1] This makes TAGzT an exceptional candidate for igniters and fast-burning propellant additives where rapid pressurization is required without the brisance of a full detonation.

Advanced Applications: Metal Coordination

Beyond simple salts, TAG is a potent ligand for Energetic Coordination Polymers (ECPs).[1]

  • Mechanism: The hydrazine arms of TAG chelate metal ions (

    
    ).[1]
    
  • Application: These complexes act as combustion catalysts.[1] For example, adding TAG-Copper complexes to RDX formulations significantly lowers the activation energy for RDX decomposition, stabilizing the burn rate.

  • Graphene Oxide (GO) Stabilization: Recent literature suggests coating these complexes with Graphene Oxide to desensitize them against impact while maintaining catalytic activity.[1]

Structure-Property Relationship Diagram[1]

TAG_Properties TAG_Core Triaminoguanidine Cation High_N High Nitrogen Ratio TAG_Core->High_N H_Bonds Extensive H-Bonding TAG_Core->H_Bonds Chelation Chelation Sites TAG_Core->Chelation Gas_Vol High Gas Volume (N2 Release) High_N->Gas_Vol Density High Crystal Density H_Bonds->Density Stability Thermal Stability (>200°C) H_Bonds->Stability Catalysis Metal Complexation (Cu/Co/Ni) Chelation->Catalysis Propellant Gun Propellant (Low Erosion) Gas_Vol->Propellant Booster High Performance Booster Density->Booster Modifier Burn Rate Modifier (for RDX) Catalysis->Modifier

Figure 2: Causal links between the molecular structure of TAG and its macroscopic energetic applications.

Safety and Stability Protocols

Thermal Stability

TAGN is thermally stable up to its melting point (~216°C), where it decomposes violently.[1]

  • Protocol: Drying cycles should never exceed 100°C. Vacuum drying is preferred to remove occluded water which can facilitate hydrolysis.[1]

Sensitivity
  • Impact/Friction: TAGN is generally less sensitive than RDX, classifying it as an insensitive munition (IM) candidate in specific formulations.[1]

  • Compatibility: It is compatible with most binder systems (HTPB, GAP) but incompatible with strong bases which deprotonate the cation.[1]

Toxicity

Unlike lead azide or barium-based oxidizers, TAGN is relatively non-toxic.[1] Animal studies (mice/dogs) have shown transient cardiovascular effects (blood pressure increase) but no significant neurotoxicity or teratogenicity, making it a safer alternative for manufacturing personnel.[1]

References

  • Synthesis and Properties of TAGN: Patent CN105367453A. Synthesis method of triaminoguanidinium nitrate. Link

  • TAGzT Interaction with RDX: Mason, B. A., et al. "Burning rate studies of bis-triaminoguanidinium azotetrazolate (TAGzT) and RDX mixtures."[1][4] ResearchGate.[1][5] Link

  • Toxicity Studies: Hazardous Substances Data Bank (HSDB).[1] Triaminoguanidine Nitrate Toxicity Data. Link[1]

  • Metal Complexes & Catalysis: Yan, Q. L., et al. "Formation of Highly Thermostable Copper-Containing Energetic Coordination Polymers."[1] ResearchGate.[1][5] Link

  • General Properties of Guanidine Nitrate: Wikipedia. Guanidine Nitrate Properties and Detonation Velocity.[1][5][6] Link[1][7]

Sources

Advanced Nitrogen Content & Purity Analysis of TAGN for LOVA Propellants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nitrogen Content Analysis of Triaminoguanidinium Nitrate (TAGN) for Propellant Formulations Content Type: In-Depth Technical Guide Audience: Energetic Materials Scientists, Formulation Chemists, and QA/QC Researchers.

Executive Summary: The Criticality of Nitrogen Precision

In the development of Low Vulnerability Ammunition (LOVA) and "Green" propellants, Triaminoguanidinium Nitrate (TAGN) serves as a high-performance, nitrogen-rich fuel. With a theoretical nitrogen content of approximately 58.6% , TAGN offers a unique balance of high gas generation (specific impulse) and thermal stability.

However, the synthesis of TAGN—typically via the hydrazinolysis of guanidine nitrate—is prone to impurities such as unreacted guanidine nitrate, free hydrazine, and metal-complexed colored byproducts. These impurities do not merely dilute the energy density; they destabilize the propellant matrix, leading to erratic burn rates and porosity.

This guide details the Potassium Bromate Oxidation Titration method, the industry-standard protocol for determining TAGN assay purity (and by extension, precise nitrogen content), validated against Elemental Analysis (Dumas).

Chemical Basis & Analytical Strategy

The Analyte: TAGN[1][2][3]
  • Formula:

    
    
    
  • Molar Mass: 167.13 g/mol

  • Target Nitrogen Content: ~58.64% by mass.

The Analytical Challenge

Standard combustion methods (CHN analysis) provide Total Nitrogen. While useful, they cannot distinguish between the high-energy TAGN molecule and lower-energy nitrogenous impurities like Guanidine Nitrate (


, ~45% N).

Therefore, a Redox Titration targeting the hydrazine moieties ($ -NH-NH_2 $) of the TAGN cation is the preferred method for assaying the active energetic component.

Strategic Workflow

The following diagram illustrates the decision logic for TAGN characterization.

TAGN_Analysis_Workflow Start TAGN Sample Batch Step1 Visual Inspection (Color Check) Start->Step1 Decision1 Is Sample White? Step1->Decision1 Path_Impurity Colored Impurities Present (Metal/Oxidation Byproducts) Decision1->Path_Impurity No (Pink/Yellow) Path_Assay Proceed to Assay Decision1->Path_Assay Yes Action_Recryst Recrystallization (Acidified Aqueous Medium) Path_Impurity->Action_Recryst Action_Recryst->Step1 Method_Primary Primary Method: Redox Titration (KBrO3) Path_Assay->Method_Primary Method_Secondary Secondary Check: Dumas Combustion (Total N) Path_Assay->Method_Secondary Result Calculate Purity & N-Content Method_Primary->Result Method_Secondary->Result

Figure 1: Analytical workflow for TAGN quality control, prioritizing visual purity before chemical assay.

Primary Protocol: Potassium Bromate Oxidation Titration

This method relies on the quantitative oxidation of the hydrazine groups in TAGN by potassium bromate in a strong acid, followed by iodometric back-titration. It is superior to Kjeldahl for energetics as it avoids incomplete digestion of heterocyclic rings.

Reagents & Equipment
  • Titrant: 0.1 M Sodium Thiosulfate (

    
    ), standardized.[1]
    
  • Oxidant: 0.0167 M Potassium Bromate (

    
    ) standard solution (equivalent to 0.1 N).
    
  • Acid: Sulfuric Acid (

    
    ), 1:1 dilution.
    
  • Reagent: Potassium Iodide (

    
    ), solid or 10% solution.
    
  • Indicator: Starch solution (1%).

  • Apparatus: Iodine flasks (250 mL) with water seal stoppers to prevent iodine loss.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dry the TAGN sample at 60°C under vacuum for 2 hours to remove surface moisture.

  • Accurately weigh ~0.2000 g of dried TAGN into a 250 mL iodine flask.

  • Dissolve in 50 mL of deionized water. Ensure complete dissolution; TAGN is water-soluble, but cold water may require sonication.

Step 2: Oxidation (The Critical Step)

  • Pipette exactly 50.0 mL of Potassium Bromate (

    
    )  solution into the flask.
    
  • Add 10 mL of Sulfuric Acid (1:1) .

  • Mechanism: The bromate reacts with the hydrazine moieties of TAGN, releasing Nitrogen gas (

    
    ) and Carbon Dioxide (
    
    
    
    ).
    • Note: The reaction is exothermic.

  • Stopper the flask immediately using a water seal to prevent gas escape.

  • Allow the reaction to proceed in the dark for 15 minutes .

Step 3: Iodine Liberation

  • Add 2.0 g of solid Potassium Iodide (KI) to the flask (via the lip of the stopper to minimize opening).

  • Re-stopper and swirl. The excess bromate will oxidize iodide to iodine (

    
    ), turning the solution dark brown/red.
    
  • Allow to stand in the dark for 5 minutes.

Step 4: Back-Titration

  • Titrate the liberated iodine with 0.1 M Sodium Thiosulfate .

  • When the solution turns pale straw yellow, add 2 mL of Starch Indicator . The solution will turn deep blue/black.

  • Continue titrating dropwise until the blue color disappears completely (colorless endpoint). Record volume (

    
    ).
    

Step 5: Blank Determination

  • Run a blank simultaneously containing all reagents (Bromate, Acid, KI) but without the TAGN sample.

  • Titrate with Thiosulfate. Record volume (

    
    ).
    

Data Analysis & Calculation

The purity of TAGN is calculated based on the consumption of bromate.[1]

Reaction Stoichiometry

The oxidation of the triaminoguanidinium cation by bromate is complex, but empirically, the equivalent weight is determined by the electron transfer from the three hydrazine-like groups.



Where:

  • 
     = Volume of thiosulfate for blank (mL)
    
  • 
     = Volume of thiosulfate for sample (mL)
    
  • 
     = Molarity of Sodium Thiosulfate
    
  • 
     = Milliequivalent weight of TAGN (approx. 16.713 mg/meq, assuming 10e- transfer per mole for complete oxidation to 
    
    
    
    ). Note: Verification of the specific stoichiometric factor (
    
    
    ) via a pure standard is recommended for each new batch of reagents.
  • 
     = Weight of sample (mg)
    
Nitrogen Content Derivation

Once the purity (


) is known:


(Where 0.5864 is the theoretical mass fraction of N in pure TAGN).

Impurity Screening (The Copper Test)

A common issue in TAGN synthesis is the presence of free base (Triaminoguanidine) or residual hydrazine, which causes instability.

Protocol:

  • Dissolve 0.1 g TAGN in 5 mL acidified water.

  • Add 1 mL of Copper(II) Chloride (

    
    )  solution.
    
  • Observation:

    • Light Green Precipitate: Indicates pure TAGN (Formation of Cu-TAGN complex).

    • Blue/Dark Green Solution or Precipitate: Indicates presence of free Hydrazine or significant hydrolysis products.

    • Orange/Yellow: Indicates decomposition or other reducing impurities.

Safety & Handling (E-E-A-T)

  • Explosive Hazard: TAGN is an energetic material. While less sensitive than primary explosives, it is a propellant component.[2] Grind samples only when wet or in remote setups.

  • Chemical Compatibility: Avoid contact with heavy metals (Lead, Silver) during analysis, as they can form sensitive azides or complexes if impurities are present.

  • Waste Disposal: Solutions containing bromates and iodides should be reduced (using excess thiosulfate) before disposal. Do not pour active oxidizers into organic waste streams.

Visualization of Reaction Logic

Reaction_Logic TAGN TAGN (Reducing Agent) Gas N2 + CO2 (Gas Evolved) TAGN->Gas Oxidation KBrO3 KBrO3 (Excess) (Oxidizing Agent) KBrO3->Gas H2SO4 Residual_BrO3 Unreacted KBrO3 KBrO3->Residual_BrO3 Excess I2 Iodine (I2) Residual_BrO3->I2 Reacts with KI KI Potassium Iodide KI->I2 Thio Na2S2O3 (Titrant) I2->Thio Titration Endpoint

Figure 2: Chemical pathway of the back-titration method. The quantity of TAGN is inversely proportional to the residual Bromate.

References

  • Patent CN109580873A . Method for measuring purity of triaminoguanidine nitrate. Google Patents. Link

  • Fong, C. W. (1981) . The Formation of Colored Impurities in Triaminoguanidine Nitrate and Related Incompatibility Problems in Gun Propellants. Defense Technical Information Center (DTIC). Link

  • Klapötke, T. M., et al. High-nitrogen energetic materials derived from azotetrazolate. ResearchGate. Link

  • Propellant Formulation Standards . Burning Rate Enhancement of AN-Propellants by TAGN. Fraunhofer ICT. Link

Sources

An In-Depth Technical Guide to the Decomposition Mechanisms of Triaminoguanidine Mononitrate (TAGN)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Energetics of a Unique Propellant

Triaminoguanidine mononitrate (TAGN), a high-nitrogen energetic material, holds a significant position in the field of advanced propellants and gas generants. Its molecular structure, characterized by a guanidinium cation rich in amino groups and a nitrate anion, bestows upon it a unique combination of high gas-volume output upon decomposition and relatively moderate flame temperatures. This profile makes TAGN a compelling candidate for applications where controlled energy release and a specific impulse are paramount.

This technical guide, intended for the scientific community, moves beyond a cursory overview to provide a deep dive into the fundamental decomposition mechanisms of TAGN. As a Senior Application Scientist, my objective is to present not just the "what" but the "why" – the causal relationships that govern its thermal, shock-induced, and photolytic degradation. The protocols and data presented herein are designed to be self-validating, grounded in established analytical techniques and supported by authoritative references. This document is structured to provide a logical and intuitive flow of information, from the foundational thermal behavior to the more complex and less understood initiation by shock and light.

Section 1: Thermal Decomposition – A Multi-Stage Cascade

The thermal decomposition of triaminoguanidine mononitrate is a complex, multi-stage process that is highly dependent on the physical state of the material. The decomposition is characterized by a significant autocatalytic effect, where the process accelerates as it proceeds, largely due to the melting of the solid during decomposition[1].

The Influence of Physical State: Solid vs. Liquid

In its crystalline solid form, TAGN's decomposition begins at a relatively slow rate. However, as the temperature increases and the material begins to melt, the decomposition rate accelerates significantly. The decomposition in the liquid (solution) state is several times faster than in the solid state[1]. This is a critical consideration in experimental design and in the practical application of TAGN, as localized heating can lead to runaway reactions.

A Step-Wise Unraveling: The Chemical Pathways

The thermal decomposition of TAGN does not follow a single, simple reaction pathway. Instead, it is a cascade of reactions, with different products forming at various stages.

Initial Stage: At lower temperatures, the initial decomposition is believed to involve a proton transfer from the guanidinium cation to the nitrate anion, forming triaminoguanidine and nitric acid. High-rate thermolysis experiments have shown that the initial products are predominantly gaseous nitric acid (HNO₃) and ammonia (NH₃)[1].

Intermediate Stage: As the decomposition progresses, a series of complex reactions occur, leading to the formation of a variety of gaseous products. These include nitrogen (N₂), nitrous oxide (N₂O), and water (H₂O), which are considered the main gaseous products[1]. Other identified intermediate products include nitrogen dioxide (NO₂), hydrogen cyanide (HCN), and carbon monoxide (CO)[2]. The formation of significant amounts of ammonium nitrate has also been observed during isothermal thermolysis[1].

Final Stage: At higher temperatures, the decomposition continues, leading to the formation of more stable end products such as carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂)[1].

The following diagram illustrates the proposed thermal decomposition pathway of TAGN:

TAGN_Thermal_Decomposition TAGN Triaminoguanidine Mononitrate (Solid) TAGN_liquid Triaminoguanidine Mononitrate (Liquid) TAGN->TAGN_liquid Melting Initial_Products Initial Products: NH₃ + HNO₃ TAGN_liquid->Initial_Products Proton Transfer Intermediate_Products Intermediate Products: N₂, N₂O, H₂O, NO₂, HCN, CO Ammonium Nitrate Initial_Products->Intermediate_Products Complex Reactions Final_Products Final Products: N₂, CO₂, H₂O Intermediate_Products->Final_Products Further Decomposition

Caption: Proposed thermal decomposition pathway of TAGN.

Quantitative Analysis of Thermal Decomposition

The thermal stability and decomposition kinetics of TAGN can be quantitatively assessed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

ParameterValueTechniqueReference
Decomposition Onset (DSC) ~195 °CDSC[3]
Violent Decomposition Temperature 230 °C-[1]
Activation Energy (Isothermal TG) 160.0 kJ mol⁻¹Isothermal TG[2]
log(A) (Isothermal TG) 16.0Isothermal TG[2]
Experimental Protocol: DSC-TGA Analysis of TAGN

This protocol outlines a standardized procedure for the simultaneous DSC-TGA analysis of TAGN to determine its thermal stability and decomposition characteristics.

1.4.1. Instrumentation:

  • Simultaneous Thermal Analyzer (STA) capable of performing both DSC and TGA measurements.

  • Inert purge gas (e.g., Nitrogen or Argon) with a flow rate controller.

  • Aluminum or gold-plated copper pans and lids.

1.4.2. Sample Preparation:

  • Carefully weigh 1-3 mg of TAGN into a sample pan. Note: Use of small sample sizes is crucial for safety and to minimize thermal gradients.

  • Loosely place the lid on the pan or use a pierced lid to allow for the escape of gaseous decomposition products.

1.4.3. Instrument Setup and Measurement:

  • Place the sample pan and an empty reference pan into the instrument.

  • Set the purge gas flow rate to a constant value, typically 20-50 mL/min.

  • Program the temperature profile. A typical dynamic scan would be from ambient temperature to 300°C at a heating rate of 10°C/min.

  • Initiate the measurement and record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

1.4.4. Data Analysis:

  • From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss at different stages.

  • From the DSC curve, identify endothermic events (e.g., melting) and exothermic events (decomposition). Determine the onset temperature, peak temperature, and enthalpy of the decomposition exotherm.

  • Kinetic parameters such as activation energy can be calculated from a series of experiments at different heating rates using methods like the Kissinger method[4].

The following diagram illustrates the experimental workflow for DSC-TGA analysis:

DSC_TGA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 1-3 mg TAGN pan Place in Sample Pan weigh->pan load Load Sample & Reference purge Set Purge Gas load->purge temp Program Temperature purge->temp run Initiate Measurement temp->run tga_curve Analyze TGA Curve kinetics Calculate Kinetics tga_curve->kinetics dsc_curve Analyze DSC Curve dsc_curve->kinetics cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data Drop_Weight_Impact_Test cluster_setup Drop Weight Impact Apparatus Weight Drop Weight Striker Striker Pin Weight->Striker Impact Guide Guide Rails Sample TAGN Sample Striker->Sample Anvil Anvil Sample->Anvil

Caption: Schematic of a drop weight impact test apparatus.

Section 3: Photolytic Decomposition – The Role of Light in Initiating Reaction

The decomposition of energetic materials initiated by light (photolysis) is a less-studied area compared to thermal and shock-induced decomposition. However, understanding the photolytic stability of TAGN is crucial for ensuring its long-term storage and handling safety, especially in environments where exposure to sunlight or other light sources is possible.

Fundamental Principles of Photochemical Decomposition

Photochemical reactions are initiated when a molecule absorbs a photon of light with sufficient energy to promote it to an electronically excited state. This excited molecule can then undergo a variety of processes, including:

  • Bond Cleavage: The absorbed energy can be localized in a specific chemical bond, leading to its rupture and the formation of reactive radical species.

  • Isomerization: The molecule can rearrange to form a less stable isomer, which may then be more susceptible to decomposition.

  • Energy Transfer: The excited molecule can transfer its energy to another molecule, initiating a reaction in the second molecule.

For TAGN, the N-N and N-H bonds are likely candidates for photolytic cleavage due to their relatively lower bond energies compared to the C-N bonds within the guanidinium core.

Investigating Photolytic Decomposition

The study of photolytic decomposition typically involves irradiating a sample with light of a specific wavelength and analyzing the resulting chemical changes over time.

Experimental Protocol: UV-Vis Spectroscopic Analysis of Photodegradation

UV-Vis spectroscopy can be used to monitor the degradation of TAGN in solution when exposed to UV or visible light.

3.3.1. Instrumentation:

  • UV-Vis Spectrophotometer.

  • A light source with a known spectral output (e.g., a xenon arc lamp or a specific wavelength laser).

  • Quartz cuvettes.

3.3.2. Sample Preparation:

  • Prepare a dilute solution of TAGN in a suitable solvent (e.g., water or acetonitrile) with a known concentration. The concentration should be chosen to give an initial absorbance within the linear range of the spectrophotometer.

3.3.3. Measurement Procedure:

  • Record the initial UV-Vis absorption spectrum of the TAGN solution.

  • Expose the solution to the light source for a defined period.

  • Periodically, or at the end of the exposure period, record the UV-Vis spectrum of the solution again.

  • Repeat the exposure and measurement steps to obtain a time-series of spectra.

3.3.4. Data Analysis:

  • Monitor the decrease in the absorbance at the wavelength of maximum absorption (λmax) of TAGN as a function of irradiation time.

  • The appearance of new absorption bands can indicate the formation of degradation products.

  • The rate of degradation can be determined from the change in absorbance over time.

The following diagram illustrates the workflow for a photolytic decomposition study:

Photolytic_Decomposition_Workflow cluster_prep Sample Preparation cluster_irradiation Irradiation & Measurement cluster_analysis Data Analysis prepare_solution Prepare TAGN Solution initial_spectrum Record Initial Spectrum irradiate Irradiate with Light initial_spectrum->irradiate periodic_spectra Record Spectra Periodically irradiate->periodic_spectra analyze_absorbance Analyze Absorbance Change determine_rate Determine Degradation Rate analyze_absorbance->determine_rate identify_products Identify New Peaks identify_products->determine_rate cluster_prep cluster_prep cluster_irradiation cluster_irradiation cluster_prep->cluster_irradiation cluster_analysis cluster_analysis cluster_irradiation->cluster_analysis

Caption: Workflow for studying the photolytic decomposition of TAGN.

Section 4: Advanced Analytical Techniques for In-Situ Analysis

To gain a more comprehensive understanding of the complex and rapid decomposition processes of TAGN, hyphenated and in-situ analytical techniques are invaluable.

TGA-FTIR-MS: A Powerful Combination

Coupling Thermogravimetric Analysis (TGA) with Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) allows for the simultaneous measurement of mass loss and the identification of the evolved gaseous products in real-time.

  • TGA provides quantitative information on the thermal stability and decomposition kinetics.

  • FTIR identifies functional groups in the evolved gases, providing structural information.

  • MS determines the mass-to-charge ratio of the gas molecules, allowing for their precise identification.

This combined approach provides a powerful tool for elucidating complex decomposition pathways.[5][6]

In-Situ Spectroscopy of Shock-Induced Reactions

Recent advances in ultrafast spectroscopy have made it possible to probe the chemical changes occurring in energetic materials on the picosecond timescale following shock compression. Techniques such as ultrafast absorption spectroscopy can provide direct evidence of reaction intermediates and products formed during the initial stages of shock-induced decomposition.[7]

Conclusion: A Path Forward in Understanding TAGN Decomposition

This guide has provided an in-depth exploration of the decomposition mechanisms of triaminoguanidine mononitrate, covering thermal, shock-induced, and photolytic pathways. The presented experimental protocols and data offer a robust framework for researchers to investigate the stability and reactivity of this important energetic material.

While our understanding of the thermal decomposition of TAGN is relatively well-established, the areas of shock-induced and photolytic decomposition remain fertile ground for future research. Further studies, particularly those employing advanced in-situ analytical techniques and computational modeling, will be crucial for developing a complete and predictive understanding of TAGN's behavior under a variety of stimuli. This knowledge is not only of fundamental scientific interest but is also essential for the safe and effective application of TAGN in next-generation energetic formulations.

References

  • Sinditskii, V. P., Serushkin, V. V., Egorshev, V. Y., & Filatov, S. A. (2013). Thermal Decomposition of Triaminoguanidinium Nitrate. Propellants, Explosives, Pyrotechnics, 38(3), 335-343.
  • Naidu, S. R., & Sarwade, D. B. (2002). Thermal and Spectroscopic Studies on the Decomposition of Some Aminoguanidine Nitrates. Journal of Thermal Analysis and Calorimetry, 68(2), 529-539.
  • PubChem. (n.d.). Triaminoguanidine nitrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Damse, R. S. (2009). Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate.
  • Kaste, P. J. (1988). Decomposition and Stability Studies of TAGN (Triaminoguanidium Nitrate) (No. BRL-TR-2965). Army Ballistic Research Lab Aberdeen Proving Ground MD.
  • Urtiew, P. A., Vandersall, K. S., Tarver, C. M., Garcia, F., & Forbes, J. W. (2006). Shock initiation experiments and modeling of Composition B and C-4 (No. UCRL-CONF-222137). Lawrence Livermore National Lab.(LLNL)
  • Jacobs, S. J., Liddiard, T. P., & Drimmer, B. E. (1964). The Shock-to-Detonation Transition in Solid Explosives (No. NOLTR-64-57). Naval Ordnance Lab White Oak MD.
  • Li, Y., Wang, C., Li, H., & Chen, X. (2019). Polynitro-Functionalized Triazolylfurazanate Triaminoguanidine: Novel Green Primary Explosive with Insensitive Nature. ACS Applied Materials & Interfaces, 11(27), 24266-24275.
  • Chidester, S. K., & Tarver, C. M. (1998). LLNL Small-Scale Drop-Hammer Impact Sensitivity Test (No. UCRL-ID-131101). Lawrence Livermore National Lab.
  • Oyumi, Y., & Brill, T. B. (1986). Thermal Decomposition of Energetic Materials 26. Simultaneous Temperature Measurements of the Condensed Phase and Rapid-Scan FT-IR Spectroscopy of the Gas Phase at High Heating Rates. The Journal of Physical Chemistry, 90(12), 2526-2531.
  • 911Metallurgist. (2021, January 19). Drop Weight Impact Tester. Retrieved from [Link]

  • Sinditskii, V. P., Egorshev, V. Y., Serushkin, V. V., & Filatov, S. A. (2013). Combustion Mechanism of Triaminoguanidine Nitrate. Propellants, Explosives, Pyrotechnics, 38(3), 344-351.
  • Damse, R. S. (2009). Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate.
  • Amenta, V., & Aspray, T. J. (2014).
  • Simon, A., Fray, N., Bénilan, Y., Cottin, H., & Coll, P. (2021). Laboratory investigation of shock-induced dissociation of buckminsterfullerene and astrophysical insights. Astronomy & Astrophysics, 648, A9.
  • Suji, H., Iwata, T., & Sasyakai, H. (2002). Aminoguanidine-treatment results in the inhibition of lens opacification and calpain-mediated proteolysis in Shumiya cataract rats (SCR). Experimental eye research, 74(1), 95-104.
  • Ravaji, B., & Wilkerson, J. W. (2021). Simulation of shock wave propagation in single crystal and polycrystalline aluminum. Journal of the Mechanics and Physics of Solids, 146, 104212.
  • El-Gawad, S. A. (2023). The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions. Cureus, 15(7).
  • Sorensen, D. N., Tappan, A. S., & Oschwald, D. M. (2019). Sources of Variation in Drop-Weight Impact Sensitivity Testing of the Explosive Pentaerythritol Tetranitrate. Industrial & Engineering Chemistry Research, 58(38), 17764-17772.
  • Dlott, D. D. (2009). Experimental and Theoretical Investigation of Shock-Induced Reactions in Energetic Materials (No. DOE-ER-46189).
  • Smith, J. (2022, January 31). Modeling - Shockwave Propagation [Video]. YouTube. Retrieved from [Link]

  • Tappan, A. S., et al. (2006). Burning rate studies of bis-triaminoguanidinium azotetrazolate (tagzt) and hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) mixtures. 2006 JANNAF Propellant Development and Characterization Subcommittee, and Safety and Environmental Protection Subcommittee Joint Meeting.
  • Macfarlane, D. E. (1987). Isolation of RNA using guanidinium salts. In Methods in enzymology (Vol. 152, pp. 219-226). Academic Press.
  • Wurz, N., et al. (2015). UV–vis spectra of guanidine 2 in acetonitrile, c = 3.9·10 − 5 mol/L. ResearchGate. Retrieved from [Link]

  • Liddiard, T. P. (1961). STUDIES OF THE ERL-TYPE 12 DROP-WEIGHT IMPACT MACHINE AT NOL (No. NAVWEPS-7343). Naval Ordnance Lab White Oak MD.
  • Zhang, L., et al. (2019).
  • Wang, Y., et al. (2022). Study on Shock Initiation Randomness of Energetic Materials on a Macroscopic Scale. Applied Sciences, 12(19), 9689.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Hirsch, J., & Feather, M. S. (1994). Aminoguanidine as an Inhibitor of the Maillard Reaction. In Maillard Reactions in Chemistry, Food, and Health (pp. 135-140). Woodhead Publishing.
  • Maejima, T., et al. (2002). Aminoguanidine-treatment results in the inhibition of lens opacification and calpain-mediated proteolysis in Shumiya cataract rats (SCR). Experimental eye research, 74(1), 95-104.
  • Sharma, V., et al. (2022). Investigating shock wave propagation, evolution, and anisotropy using a moving window concurrent atomistic-continuum framework. arXiv preprint arXiv:2209.11329.
  • Al-Ahmary, K. M. (2016). Three Very Different UV-VIS Absorption Spectra of Three Different Transition Metals Found in Biological Solutions.
  • Li, J., et al. (2023).
  • Kroonblawd, M. P., & Austin, T. M. (2022). Understanding Explosive Sensitivity with Effective Trigger Linkage Kinetics. ACS Physical Chemistry Au, 2(4), 448-458.
  • Indian Institute of Technology Kanpur. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Wang, Z., et al. (2018). Experimental Investigation on the Explosive Substitute by Drop Test. Proceedings, 2(8), 424.
  • Vandersall, K. (2015). Recent Research Efforts in Shock Initiation of Energetic Materials.
  • Fathi, M. B., et al. (2022). Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis [tetrabromidoferrate (III)] bromide with density functional theory. Scientia Iranica, 29(5), 2530-2538.
  • ResearchGate. (n.d.). Chemical structures of aminoguanidine (AG), pyridoxamine (PM), pyridoxal (PA) and pyridoxine (PN). Retrieved from [Link]

  • Salzano, E., & Di Benedetto, A. (2012). A Parametric Study of Shock Wave Simulations with Help of COMSOL Multiphysics®. Proceedings of the COMSOL Conference.
  • D'Auria, M., et al. (2004). Steady-state and laser flash photolysis study of the carbon-carbon bond fragmentation reactions of 2-arylsulfanyl alcohol radical cations. The Journal of organic chemistry, 69(5), 1641-1648.
  • LSP Technologies. (2022, January 31).
  • Gogulya, M. F., et al. (2018). Shock-to-detonation transition of RDX, HMX and NTO based composite high explosives: experiments and modelling. Journal of Physics: Conference Series, 946(1), 012042.
  • Pace, C. N., & Scholtz, J. M. (1996). Guanidine hydrochloride unfolding of peptide helices: separation of denaturant and salt effects. Biochemistry, 35(22), 7295-7299.
  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5912-5923.

Sources

The Ascendance of Triaminoguanidine Nitrate (TAGN): A Technical Guide to its History and Application in Gun Propellants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Propellant Development Professionals

Preamble: The Quest for Cooler, Higher-Energy Propellants

The relentless pursuit of enhanced performance in firearm and artillery systems is intrinsically linked to the energetic materials that power them. For decades, the propellant chemist's challenge has been to increase the energy output (impetus) of a propellant charge while simultaneously mitigating the detrimental effects of high flame temperatures, which lead to rapid gun barrel erosion. This technical guide delves into the history, development, and application of a key energetic material in this endeavor: Triaminoguanidine Nitrate (TAGN). As a high-nitrogen, cool-burning ingredient, TAGN offers a unique combination of properties that have made it a subject of intense research and a valuable component in advanced gun propellant formulations. This guide will provide an in-depth exploration of TAGN, from its fundamental chemistry to its role in shaping the future of propellant technology.

Unveiling Triaminoguanidine Nitrate: A Molecular Powerhouse

Triaminoguanidine Nitrate (TAGN), with the chemical formula CH₈N₇O₃, is the nitrate salt of triaminoguanidine. Its molecular structure is characterized by a central carbon atom bonded to three amino groups and a hydrazino group, with the nitrate ion providing the primary oxidizing component.

TAGN_Structure

The high nitrogen content of TAGN is a key contributor to its energetic properties, as the formation of stable dinitrogen (N₂) gas during combustion releases a significant amount of energy. Furthermore, the presence of numerous hydrogen atoms leads to the formation of low molecular weight combustion products, which is advantageous for achieving high impetus.

A Journey Through Time: The Historical Development of TAGN

The story of TAGN is one of gradual recognition of its unique potential in the specialized field of gun propellants.

  • Early Synthesis and Discovery: While the parent compound, guanidine, has been known since the 19th century, the synthesis and characterization of its triamino derivative and its nitrate salt occurred later as part of the broader exploration of nitrogen-rich compounds for energetic applications. Initial methods for producing TAGN involved the reaction of guanidine nitrate with hydrazine in an alcohol medium.[1] While this method could achieve yields of around 80%, it was considered hazardous and required expensive, high-purity hydrazine.[1]

  • Introduction into Gun Propellant Formulations: The true value of TAGN was realized in its application as a gun propellant ingredient. Researchers discovered that incorporating TAGN into nitrocellulose-based propellants could achieve a high mass impetus at relatively low flame temperatures.[2] This "cool-burning" characteristic was a significant breakthrough, as it offered a solution to the persistent problem of gun barrel erosion caused by the hot combustion gases of traditional double-base and triple-base propellants.[2]

  • Evolution of TAGN-based Propellants: Subsequent research focused on optimizing TAGN-based propellant formulations. This included exploring the use of aqueous mediums for synthesis to improve safety and reduce costs, although early attempts in aqueous solutions resulted in lower yields.[1] Further developments led to improved synthesis methods and the formulation of TAGN with various binders, energetic plasticizers, and other high-energy materials like RDX and HMX to tailor the ballistic properties for specific applications.[2][3]

The Synthesis of Triaminoguanidine Nitrate: From Precursors to Product

The synthesis of TAGN is a critical step in its utilization, with various methods developed to optimize yield, purity, and safety.

Primary Synthesis Routes

The most common and historically significant method for synthesizing TAGN is the reaction of guanidine nitrate with hydrazine.[1]

TAGN_Synthesis

This reaction has been carried out in both alcohol and aqueous mediums. The aqueous route is generally preferred for its enhanced safety and the ability to use more dilute and less expensive hydrazine.[1] Other patented methods for TAGN synthesis include processes starting from calcium cyanamide or dicyandiamide.[3][4]

Detailed Experimental Protocol: Aqueous Synthesis of TAGN

The following protocol is based on a method described in U.S. Patent 3,950,421, which emphasizes an improved yield in an aqueous medium.[3]

Materials:

  • Guanidine nitrate

  • Aqueous hydrazine (e.g., 37.5%)

  • Ammonium nitrate (as a source of free nitrate ions)

Procedure:

  • A solution of 74.5 parts by weight of guanidine nitrate is prepared in 400 parts by weight of 37.5% aqueous hydrazine.[3]

  • 12 parts by weight of ammonium nitrate are added to the solution.[3]

  • The mixture is heated for one hour at a temperature range of 82°C to 102°C. During this time, ammonia gas is evolved and expelled from the reaction mixture.[3]

  • After the heating period, the solution is cooled to 10°C.[3]

  • Upon cooling, triaminoguanidine nitrate crystallizes out of the solution.[3]

  • The crystalline TAGN is then isolated by filtration.

This method reportedly yields approximately 68% of the theoretical maximum. The patent further notes that increasing the amount of ammonium nitrate can increase the yield to over 80%.[3]

Purification, Stabilization, and the Challenge of Colored Impurities

A significant challenge in the production and storage of TAGN is the formation of colored impurities, which can range from pink to red.[5] The presence of these impurities is not merely an aesthetic issue; it can lead to incompatibility problems in propellant formulations, causing porosity and leading to erratic burning rates.[5]

The formation of these colored compounds is believed to be initiated by the production of the free base, triaminoguanidine, from the nitrate salt.[5] This free base is susceptible to both metal ion-induced and aerial oxidation, leading to a cascade of reactions that form the colored byproducts.[5] This process is accelerated in the presence of bases and metal ions.[5]

Impurity_Formation

To minimize the formation of these impurities, it is recommended that the synthesis, purification, and storage of TAGN be conducted in an aqueous medium free of metal ions, under minimally alkaline conditions, and in the absence of atmospheric oxygen.[5] Acidified water in non-metallic containers is suggested for storage.[5]

Energetic and Physicochemical Properties: A Comparative Analysis

The utility of TAGN in gun propellants stems from its unique combination of physical and energetic properties. A comparison with other common energetic materials highlights its distinct advantages.

Comparative Data of Energetic Materials
PropertyTriaminoguanidine Nitrate (TAGN)RDXHMXNitroguanidine (NQ)
Chemical Formula CH₈N₇O₃C₃H₆N₆O₆C₄H₈N₈O₈CH₄N₄O₂
Molecular Weight ( g/mol ) 167.12222.12296.16104.07
Density (g/cm³) ~1.51.821.911.77[6]
Detonation Velocity (m/s) > 8,000~8,750~9,100~7,650 (at 1.5 g/cm³)[6]
Impetus (J/g) ~1100-1200~1300-1400~1400-1500~1000
Flame Temperature (K) < 3000~3400~3500~2600
Oxygen Balance (%) -19.1-21.6-21.6-30.7

Note: The values presented are approximate and can vary depending on the specific conditions of measurement and the physical form of the material.

As the table illustrates, while RDX and HMX offer higher detonation velocities and impetus, they also have significantly higher flame temperatures. Nitroguanidine has a lower flame temperature but also a lower impetus. TAGN occupies a valuable middle ground, providing a high impetus with a substantially lower flame temperature than RDX and HMX.[2]

Thermal Decomposition and Stability

The thermal decomposition of TAGN is a complex process. It undergoes an endothermic phase change from solid to liquid, followed by a rapid exothermic decomposition.[7] The decomposition of crystalline TAGN can exhibit self-acceleration, primarily due to the progressive melting of the solid during decomposition.[4] The decomposition in a molten state is significantly faster than in the solid state.[4] The primary gaseous products of its decomposition are nitrogen (N₂), nitrous oxide (N₂O), and water (H₂O).[4]

TAGN in Action: Crafting Advanced Gun Propellants

The formulation of gun propellants is a science of balancing energy, burning rate, and stability. TAGN plays a multifaceted role in these complex mixtures.

The Dual Role of TAGN: Oxidizer and Coolant

In propellant formulations, TAGN functions as both a solid oxidizer and a coolant.[3] The nitrate component provides oxygen for the combustion of other fuel-rich ingredients, while its high nitrogen and hydrogen content contributes to the formation of a large volume of low-molecular-weight gases, which is key to achieving a high impetus.[8] Its endothermic decomposition and the specific heat of its combustion products contribute to a lower overall flame temperature compared to propellants based solely on more energetic materials like RDX or HMX.[2]

A Symphony of Ingredients: Typical Formulation Components

TAGN is rarely used in isolation. It is typically incorporated into a matrix of other components to achieve the desired ballistic and mechanical properties.

  • Binders: Nitrocellulose (NC) is a common binder in TAGN-based propellants, providing the structural integrity of the propellant grain.[2]

  • Plasticizers: Both energetic and non-energetic plasticizers are used to improve the processability and mechanical properties of the propellant. Energetic plasticizers, such as nitroglycerin (NG) or triethylene glycol dinitrate (TEGDN), can be used to increase the energy content of the formulation.[2]

  • Secondary Oxidizers: To further boost the energy of the propellant, TAGN is often used in conjunction with other powerful oxidizers like RDX and HMX.[2]

  • Stabilizers: Chemical stabilizers are added to improve the shelf life and thermal stability of the propellant.[3]

Example Formulation and Performance

A representative example of a TAGN-containing gun propellant formulation could include:[2]

ComponentWeight Percentage
Triaminoguanidine Nitrate (TAGN)50-80%
Nitrocellulose (NC)10-30%
Energetic Plasticizer (e.g., TMETN/TEGDN blend)5-30%
Secondary Oxidizer (e.g., RDX)0-30%

Such formulations can achieve a mass impetus exceeding 400,000 ft-lbs/lb with an isochoric flame temperature below 3000 K.[2]

The Advantages of TAGN in Gun Propellants

The inclusion of TAGN in gun propellant formulations offers several key advantages:

  • Reduced Gun Barrel Erosion: The lower flame temperature of TAGN-based propellants significantly reduces the thermochemical erosion of the gun barrel, extending its service life.[2]

  • High Impetus: Despite its cooler burning nature, TAGN contributes to a high impetus due to the large volume of low-molecular-weight gases produced during combustion.[2][8]

  • Clean-Burning Characteristics: The combustion of TAGN produces a minimal amount of solid residues and environmentally harmful gases.

Navigating the Challenges: Disadvantages and Considerations

The use of TAGN is not without its challenges:

  • Chemical Stability: As previously discussed, TAGN can have compatibility issues with certain components, particularly nitrate ester plasticizers, and is prone to the formation of destabilizing impurities.[5]

  • Sensitivity: While generally considered less sensitive than some high explosives, TAGN is still an energetic material that requires careful handling and processing.

  • Cost and Availability: The synthesis of high-purity TAGN can be more complex and costly than that of more conventional energetic materials.

The Future of Propellants: TAGN's Enduring Role

The unique properties of TAGN ensure its continued relevance in the development of next-generation gun propellants.

  • Insensitive Munitions (IM): The trend towards less sensitive, or "insensitive," munitions is a major driver in energetic materials research. TAGN's relatively good stability and lower sensitivity compared to some other high explosives make it a candidate for inclusion in IM-compliant propellant formulations.

  • Advanced Propellant Concepts: Research is ongoing to further enhance the performance and stability of TAGN-based propellants. This includes the development of novel binders and plasticizers that are more compatible with TAGN, as well as the exploration of co-crystallization techniques to improve its stability and energetic properties.

  • Greener Propellants: As environmental regulations become more stringent, the clean-burning characteristics of TAGN will become increasingly important. Its low environmental impact makes it an attractive alternative to traditional propellant ingredients that produce harmful combustion products.

Conclusion

Triaminoguanidine Nitrate stands as a testament to the ingenuity of propellant chemists in their quest for materials that can deliver both high performance and enhanced safety and longevity of weapon systems. Its journey from a laboratory curiosity to a key ingredient in advanced gun propellants highlights the critical interplay between fundamental chemistry and applied materials science. While challenges in its synthesis and formulation remain, the unique advantages offered by TAGN, particularly its ability to provide high impetus at reduced flame temperatures, ensure its place in the arsenal of energetic materials for the foreseeable future. The continued exploration of TAGN and its derivatives promises to push the boundaries of propellant technology, leading to safer, more effective, and more durable firearm and artillery systems.

References

  • US3950421A - Method of producing triaminoguanidine nitrate - Google P
  • US4381958A - Triaminoguanidine nitrate-containing propellants - Google P
  • Fong, C. W. (1981). The Formation of Colored Impurities in Triaminoguanidine Nitrate and Related Incompatibility Problems in Gun Propellants. DEFENSE TECHNICAL INFORMATION CENTER. (URL: [Link])

  • CN105367453A - Synthesis method of triaminoguanidinium nitrate - Google P
  • Kubota, N. (2007). Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. Propellants, Explosives, Pyrotechnics, 32(4), 281-286.
  • Triaminoguanidine nitrate | CH9N7O3 | CID 12223744 - PubChem. National Center for Biotechnology Information. (URL: [Link])

  • Nitroguanidine - Wikipedia. (URL: [Link])

  • CN105384661A - Triaminoguanidine nitrate synthetic method applicable to industrial production - Google P
  • 1 Physical and chemical properties of TNT, RDX and HMX - ResearchGate. (URL: [Link])

  • US3732131A - Gun propellant containing nitroplasticized nitrocellulose and triaminoguanidine nitrate - Google P
  • Influence of Various Flame Temperatures of the Gun Propellant on the Effectiveness of the Erosion Inhibitor and Relevant Mechanisms - NIH. (URL: [Link])

  • Manelis, G. B., & Strunin, V. A. (1995). Thermal decomposition of triaminoguanidinium nitrate. Journal of Propulsion and Power, 11(4), 728-734.
  • Making Triaminoguanidine (TAGN) - YouTube. (URL: [Link])

  • An advanced GAP/AN/TAGN propellant. Part I: ballistic properties - ResearchGate. (URL: [Link]...)

  • Comparison of Ignition Process and Thermodynamic Conditions of TC4 and TC17 Alloys Under High-Speed Rubbing Ignition - MDPI. (URL: [Link])

  • Insensitive high explosives: IV. Nitroguanidine — Initiation & detonation. (URL: [Link])

  • Flame Tube NOx Emissions Using a Le an-Direc t-Wall-Inj ecti on Combustor Concept. (URL: [Link])

  • Influence of grain geometry and ignition strength on combustion characteristic of TEGDN propellant in a closed vessel. (URL: [Link])

  • Boggs, T. L., & Zinn, B. T. (Eds.). (1984). Experimental diagnostics in combustion of solids. AIAA.
  • A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ) - PMC - PubMed Central. (URL: [Link])

  • Conversion of Guanidine Nitrate to Nitroguanidine with Recycle of Spent Acid - DTIC. (URL: [Link])

  • High-Temperature Solid Propellant - DTIC. (URL: [Link])

  • Solid Propellant Formulations: A Review of Recent Progress and Utilized Components. (URL: [Link])

Sources

Methodological & Application

Application Note: Synthesis of Triaminoguanidine Mononitrate (TAGN) from Guanidine Nitrate and Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Triaminoguanidine Mononitrate (TAGN), a high-nitrogen energetic material. The protocol details a robust and scalable method utilizing industrial-grade guanidine nitrate and hydrazine hydrate as primary reactants, with nitric acid serving as a catalyst in an aqueous medium.[1][2] This application note is intended for chemical researchers and professionals in materials science and drug development, offering in-depth procedural details, an explanation of the underlying chemical principles, critical safety protocols, and methods for product characterization.

Introduction and Scientific Context

Triaminoguanidine Mononitrate (TAGN), CH₉N₇O₃, is an ionic compound notable for its high nitrogen content and positive enthalpy of formation.[3] The delocalization of electrons within the triaminoguanidinium cation contributes to its molecular stability.[3] These properties make TAGN a valuable component in various applications, including as a gas generant in automotive airbags, in rocket propellants, and as an additive in explosives.[3][4]

The synthesis route detailed herein is based on the catalytic substitution reaction between guanidine nitrate and hydrazine hydrate. This method offers significant advantages over older techniques, including shorter reaction times, use of readily available and cost-effective starting materials, and a safer synthesis pathway.[1] The process is designed to produce high-purity TAGN with high yields, making it suitable for both laboratory-scale synthesis and potential industrial production.[1][2]

Chemical Principles and Reaction Mechanism

The synthesis of TAGN from guanidine nitrate and hydrazine hydrate proceeds via a nucleophilic substitution mechanism. The core of this transformation is the sequential replacement of the amino groups on the guanidinium cation with hydrazino groups.

  • Reactants: Guanidine nitrate serves as the carbon backbone, while hydrazine hydrate (N₂H₄·H₂O) acts as the primary nucleophile, providing the hydrazino (-NHNH₂) moieties.

  • Catalyst: Nitric acid is employed as a catalyst. It facilitates the reaction, likely by protonating the leaving amino groups, making them better leaving groups (as ammonia, NH₃). The presence of free nitrate ions in the solution has also been found to stabilize the TAGN product in the hot aqueous medium, preventing decomposition and increasing yield and purity.[5]

  • Reaction: The overall reaction can be summarized as the interaction of one mole of guanidine nitrate with three moles of hydrazine, leading to the formation of one mole of triaminoguanidine nitrate and the release of ammonia.

The reaction is typically performed in water, which acts as a solvent. The temperature is carefully controlled to manage the reaction rate and prevent unwanted side reactions or product decomposition.[2]

Mandatory Safety Protocols

WARNING: This synthesis involves highly hazardous materials and should only be performed by trained personnel in a well-equipped chemical laboratory with appropriate engineering controls (i.e., certified chemical fume hood) and personal protective equipment.

  • Hydrazine Hydrate (N₂H₄·H₂O):

    • Hazards: Fatal if inhaled, toxic if swallowed or in contact with skin.[6] Causes severe skin burns and eye damage. It is a suspected human carcinogen and can cause an allergic skin reaction.[6][7]

    • Handling: Always handle in a chemical fume hood. Use a closed handling system where possible.[8] Wear nitrile gloves, chemical splash goggles, a face shield, and a chemical-resistant apron.[6] Avoid any contact with oxidizers, as this can lead to a violent reaction.

  • Guanidine Nitrate:

    • Hazards: Strong oxidizer. Contact with combustible materials may cause fire. Harmful if swallowed. Causes skin and eye irritation.[9]

    • Handling: Keep away from heat and combustible materials.[9] Avoid creating dust. Wash hands thoroughly after handling.

  • Nitric Acid (HNO₃):

    • Hazards: Highly corrosive. Causes severe skin burns and eye damage. May be fatal if inhaled.

    • Handling: Handle with extreme care in a fume hood, using appropriate acid-resistant gloves and eye protection.

  • Triaminoguanidine Mononitrate (TAGN):

    • Hazards: Energetic material. Decomposes violently at high temperatures (around 230 °C).[4] Handle with care, avoiding friction, shock, and heat.

  • Emergency Procedures:

    • Ensure an eyewash station and safety shower are immediately accessible.

    • In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[7]

    • In case of eye contact, flush with water for at least 30 minutes and seek immediate medical attention.[7]

    • In case of inhalation, move the individual to fresh air and seek immediate medical attention.[6]

Experimental Workflow and Protocol

This protocol is adapted from established methodologies for the synthesis of high-purity TAGN.[1][2] The workflow is designed for clarity and reproducibility.

Materials and Equipment

Table 1: Reagents and Materials

Reagent/Material Grade Supplier Notes
Guanidine Nitrate Industrial Grade (≥98%) Standard Chemical Supplier
Hydrazine Hydrate 85% Solution (54.4% Hydrazine) Standard Chemical Supplier EXTREMELY HAZARDOUS
Nitric Acid Concentrated (68-70%) Standard Chemical Supplier CORROSIVE
Deionized Water Type II or higher Laboratory Supply

| Ethanol | 95% or Absolute | Laboratory Supply | For washing |

Table 2: Laboratory Equipment

Equipment Specification
Reaction Vessel 1 L Three-necked round-bottom flask
Condenser Allihn or Graham type
Stirring Overhead mechanical stirrer with PTFE paddle
Heating Heating mantle with temperature controller
Temperature Monitoring Thermometer or thermocouple
Reagent Addition Pressure-equalizing dropping funnel
Filtration Büchner funnel and vacuum flask
Drying Vacuum oven

| pH Measurement | pH meter or pH indicator strips |

Synthesis Procedure

Step 1: Initial Setup and Reagent Preparation

  • Assemble the reaction apparatus in a certified chemical fume hood. Equip the three-necked flask with the overhead stirrer, condenser, and a thermometer.

  • In the reaction flask, add Guanidine Nitrate and Deionized Water . The molar ratio of Guanidine Nitrate to water should be approximately 1:3 to 1:9.[2] For a representative synthesis, start with 1 mole of Guanidine Nitrate.

  • Begin stirring the mixture to dissolve the Guanidine Nitrate.

Step 2: Hydrazine Hydrate Addition and Reaction

  • Carefully measure the required amount of Hydrazine Hydrate . The molar ratio of Guanidine Nitrate to Hydrazine Hydrate should be between 1:4 and 1:10.[2]

  • Add the Hydrazine Hydrate to the reaction flask. This can be done in one portion at the beginning of the reaction.[2]

  • Add the Nitric Acid catalyst to the reaction system. The molar ratio of Guanidine Nitrate to Nitric Acid should be between 1:1 and 1:1.5.[2] The addition should be done carefully while monitoring the temperature.

Step 3: Thermal Reaction and Digestion

  • Heat the reaction mixture under continuous stirring. The target reaction temperature is between 90 °C and 100 °C.[2]

  • Maintain this temperature for approximately 6 hours. During this period, ammonia gas will be evolved, which should be safely vented through the condenser into a suitable acid trap.[2]

  • The reaction is considered complete when the evolution of gas bubbles ceases.

Step 4: Crystallization and Product Isolation

  • After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature while stirring continues.

  • Once at room temperature, further cool the flask in an ice-water bath to approximately 10 °C to maximize the crystallization of the TAGN product.[2] A large amount of white, needle-like crystals should form.[1]

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

Step 5: Purification and Washing

  • Wash the filter cake several times with small portions of cold deionized water to remove any unreacted starting materials and soluble byproducts.[2]

  • Follow the water wash with several washes using cold ethanol. This helps to remove residual water and organic impurities.[2]

Step 6: Drying

  • Carefully transfer the purified white solid to a pre-weighed crystallizing dish.

  • Dry the product in a vacuum oven at a temperature below 70 °C until a constant weight is achieved.[2] The vacuum should be less than 300 Pa.

  • The final product is pure Triaminoguanidine Mononitrate. Store it in a sealed, properly labeled container in a cool, dark, and dry place away from heat and combustible materials.

Data Summary and Characterization

The synthesized TAGN should be characterized to confirm its identity and purity.

Table 3: Key Process Parameters and Expected Results

Parameter Value / Range Rationale / Citation
Molar Ratio (Guanidine Nitrate : Hydrazine Hydrate) 1 : 4 - 1 : 10 Ensures complete substitution of amino groups.[2]
Molar Ratio (Guanidine Nitrate : Nitric Acid) 1 : 1 - 1 : 1.5 Catalytic amount for the reaction.[2]
Reaction Temperature 90 - 100 °C Optimal temperature for reaction rate without significant product decomposition.[2]
Reaction Time ~6 hours Time required for reaction completion, indicated by cessation of gas evolution.[2]
Expected Yield 70 - 85% Typical yield for this synthesis method.[1]
Appearance White, needle-like crystals Visual confirmation of the product.

| Melting Point | 216 - 225 °C | A key indicator of purity.[1] |

Characterization Techniques:
  • Melting Point: Determine the melting point of the dried product. A sharp melting point in the expected range is indicative of high purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Acquire an IR spectrum of the product. Compare the spectrum with a reference to confirm the presence of characteristic functional groups (N-H, N-N, C=N).

  • High-Performance Liquid Chromatography (HPLC): Use a suitable method to determine the purity of the TAGN and quantify any residual starting materials.

Visual Diagrams

Chemical Reaction Scheme

cluster_reactants Reactants cluster_products Products Guanidine Nitrate Guanidine Nitrate C(NH2)3NO3 Catalyst Nitric Acid (Catalyst) H2O, 90-100°C Hydrazine Hydrate Hydrazine Hydrate 3 N2H4·H2O TAGN Triaminoguanidine Nitrate C(NHNH2)3NO3 Ammonia Ammonia 3 NH3 Water Water Catalyst->TAGN Reaction Catalyst->Ammonia Catalyst->Water

Caption: Overall reaction for the synthesis of TAGN.

Experimental Workflow Diagram

A 1. Charge Reactor (Guanidine Nitrate, H2O) B 2. Add Reagents (Hydrazine Hydrate, Nitric Acid) A->B C 3. Heat & React (90-100°C, ~6 hrs) B->C D 4. Cool & Crystallize (Cool to 10°C) C->D E 5. Isolate Product (Vacuum Filtration) D->E F 6. Purify (Wash with H2O, then Ethanol) E->F G 7. Dry Product (Vacuum Oven, <70°C) F->G H Final Product: Pure TAGN G->H

Sources

Scalable Synthesis of Triaminoguanidine Mononitrate: A Detailed Guide for Researchers and Developers

Author: BenchChem Technical Support Team. Date: February 2026

Triaminoguanidine mononitrate (TAGN) is a high-nitrogen energetic material with significant applications in gas-generating compositions for airbags, rocket propellants, and other pyrotechnic devices. Its appeal lies in its high gas-volume-to-weight ratio and the production of relatively clean combustion products. This comprehensive guide provides an in-depth exploration of scalable synthesis methods for TAGN, designed for researchers, scientists, and drug development professionals who may encounter energetic materials in their work. This document emphasizes not just the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful and safe synthesis and scale-up.

Introduction to Triaminoguanidine Mononitrate (TAGN)

Triaminoguanidine mononitrate is the nitrate salt of 1,2,3-triaminoguanidine. It is a white, crystalline solid that is thermally sensitive and can decompose violently at elevated temperatures[1]. The high nitrogen content (approximately 50% by mass) contributes to its large gas output upon decomposition, a desirable characteristic for its primary applications. The synthesis of TAGN on a scalable level requires careful control of reaction conditions to ensure both high yield and purity, while mitigating the inherent hazards associated with its production.

This guide will focus on two primary scalable synthesis routes:

  • Synthesis from Guanidine Nitrate and Hydrazine Hydrate: A widely used method that is adaptable to industrial production.

  • Synthesis from Calcium Cyanamide and Hydrazine Nitrate: An alternative route utilizing readily available and cost-effective starting materials.

For each method, we will delve into the reaction mechanism, provide detailed protocols, and discuss the critical parameters for process control and safety.

Method 1: Synthesis from Guanidine Nitrate and Hydrazine Hydrate

This method is a robust and scalable approach to TAGN synthesis, often favored for its relatively high yields and the commercial availability of the starting materials. The overall reaction involves the sequential nucleophilic substitution of the amino groups of guanidine nitrate with hydrazine.

Reaction Mechanism

The reaction proceeds through a stepwise substitution of the amino groups on the guanidinium cation with hydrazine. The process is catalyzed by the presence of an acid, typically nitric acid, which protonates one of the amino groups of guanidine, making the central carbon atom more electrophilic and susceptible to nucleophilic attack by hydrazine. The reaction progresses through mono-, di-, and finally tri-substituted guanidine intermediates.

The overall reaction can be summarized as follows:

NH2(C=NH)NH2·HNO3 + 3 N2H4·H2O → (NH2NH)2C=NNH2·HNO3 + 3 H2O + NH3

A two-step reaction method is often employed in industrial settings to better control the reaction and improve yield and purity[2].

Experimental Workflow: Guanidine Nitrate Route

Caption: Workflow for TAGN synthesis from guanidine nitrate.

Detailed Laboratory Protocol (Exemplary)

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Materials:

  • Guanidine nitrate (technical grade)

  • Hydrazine hydrate (80% solution)

  • Nitric acid (65%)

  • Deionized water

  • Ethanol

Equipment:

  • Four-necked round-bottom flask equipped with a mechanical stirrer, condenser, thermometer, and addition funnel.

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Initial Reaction Mixture: In the four-necked flask, combine 75 mL of 80% hydrazine hydrate and 150 mL of deionized water. While stirring vigorously, slowly add 85 mL of 65% nitric acid through the addition funnel, ensuring the temperature is maintained below 40 °C. After the addition is complete, adjust the pH to 7[2].

  • Main Reaction: To the reaction mixture, add 146.8 g of technical grade guanidine nitrate and 420 mL of 80% hydrazine hydrate. Heat the mixture with stirring. Once the internal temperature reaches 65 °C and the guanidine nitrate has completely dissolved, continue heating. Reflux will begin around 90 °C with significant gas evolution (ammonia). Maintain the reaction temperature between 95 °C and 100 °C for 1.5 hours[2].

  • Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool to 10 °C in an ice bath to induce crystallization of the TAGN product[2].

  • Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake sequentially with cold deionized water and then with cold ethanol to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified TAGN in a vacuum oven at a temperature between 40 °C and 60 °C until a constant weight is achieved[2]. The final product should be a white, needle-shaped crystalline solid[2].

In-Process Controls and Validation:

  • Temperature Monitoring: Continuous monitoring of the reaction temperature is critical to prevent runaway reactions and ensure complete conversion.

  • pH Control: The pH of the initial mixture and during the reaction can influence the reaction rate and byproduct formation.

  • Reaction Time: The reaction time should be optimized to ensure complete formation of TAGN without significant decomposition.

Method 2: Synthesis from Calcium Cyanamide and Hydrazine Nitrate

This method offers a potentially more cost-effective route to TAGN, utilizing calcium cyanamide, a readily available agrochemical, as a key starting material. The process involves the reaction of calcium cyanamide with an excess of hydrazine nitrate in an aqueous solution.

Reaction Mechanism

The exact mechanism is complex, but it is believed to involve the hydrolysis of calcium cyanamide to cyanamide, which then reacts with hydrazine nitrate to form aminoguanidine intermediates. These intermediates subsequently react with additional hydrazine to form triaminoguanidine. The nitrate salt is formed in situ.

A key step in this process is the removal of the calcium ions, which is typically achieved by precipitation with a carbonate source, such as ammonium carbonate[3].

Experimental Workflow: Calcium Cyanamide Route

Caption: Workflow for TAGN synthesis from calcium cyanamide.

Detailed Laboratory Protocol (Exemplary)

Materials:

  • Calcium cyanamide

  • Hydrazine nitrate

  • Ammonium carbonate monohydrate

  • Deionized water

Equipment:

  • Reaction vessel with heating and stirring capabilities

  • Hot filtration apparatus (e.g., steam-jacketed funnel)

  • Crystallization vessel

  • Filtration and drying equipment

Procedure:

  • Reaction: Prepare an aqueous solution of hydrazine nitrate. Heat the solution to approximately 80-85 °C. Gradually add calcium cyanamide to the hot solution while maintaining the temperature at 105-110 °C and stirring continuously for about 3.5 hours[3]. A significant excess of hydrazine nitrate is often used to drive the reaction to completion[3].

  • Calcium Precipitation: After the reaction period, dilute the mixture with water. Add ammonium carbonate monohydrate to the hot mixture to precipitate calcium carbonate[3].

  • Filtration: Filter the hot mixture to remove the precipitated calcium carbonate. A hot filtration setup is crucial to prevent premature crystallization of the product[3].

  • Crystallization: Cool the filtrate in an ice bath to induce the crystallization of triaminoguanidine mononitrate[3].

  • Isolation and Purification: Collect the crystals by filtration, wash with cold water, and dry in a vacuum desiccator over a suitable drying agent[3].

Quantitative Data Summary

Synthesis RouteStarting MaterialsKey ReagentsTypical YieldReported PurityReference
Method 1 Guanidine NitrateHydrazine Hydrate, Nitric Acid83%99.2%[2]
Method 2 Calcium CyanamideHydrazine Nitrate, Ammonium Carbonate~95%Not specified[3]

Analytical Characterization and Quality Control

Ensuring the purity and identity of the synthesized TAGN is paramount for both safety and performance in its intended applications. A combination of analytical techniques should be employed for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC-UV method can be used for the quantitative determination of TAGN and the detection of impurities. A reverse-phase C18 column with a suitable mobile phase, such as a methanol-water mixture, and UV detection is a common approach for analyzing related compounds[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the molecular structure of TAGN. The spectra should be consistent with the expected chemical shifts and coupling patterns for the triaminoguanidinium cation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a valuable tool for identifying the functional groups present in the TAGN molecule. Characteristic absorption bands for N-H, C=N, and N-N bonds, as well as the nitrate anion, should be observed.

  • Melting Point: The melting point of TAGN is a key indicator of its purity. Pure TAGN has a sharp melting point with decomposition. Reported melting points are in the range of 216-219 °C[2][5].

  • Elemental Analysis: Combustion analysis can be used to determine the elemental composition (C, H, N) of the synthesized TAGN, which should match the theoretical values for C₁H₉N₇O₃.

Safety, Handling, and Storage

Triaminoguanidine mononitrate is an energetic material and must be handled with extreme caution. A thorough understanding of its hazards is essential for safe synthesis and handling.

  • Thermal Stability: TAGN decomposes violently at elevated temperatures, with a reported decomposition temperature of around 230 °C[1]. It is crucial to avoid excessive heating during synthesis, drying, and storage.

  • Sensitivity: While less sensitive than some primary explosives, TAGN can be sensitive to shock, friction, and electrostatic discharge. All equipment should be properly grounded, and spark-proof tools should be used.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves, must be worn at all times. For larger scale operations, additional protective measures such as face shields and blast shields may be necessary.

  • Storage: TAGN should be stored in a cool, dry, well-ventilated area, away from heat, ignition sources, and incompatible materials such as combustible substances and reducing agents. It should be stored in sealed containers in a designated explosives magazine.

  • Spill and Waste Disposal: Spills should be handled according to established safety protocols for energetic materials. Waste TAGN and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Hazards of Precursors:

  • Hydrazine Hydrate: Is a corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate PPE.

  • Guanidine Nitrate: Is an oxidizer and can increase the flammability of other materials. It can be explosive under certain conditions.

  • Calcium Cyanamide: Can be irritating to the skin, eyes, and respiratory system.

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a larger, scalable process introduces several critical challenges that must be addressed to ensure safety, efficiency, and product quality.

  • Heat Management: The synthesis of TAGN is an exothermic process. Effective heat management is crucial to prevent thermal runaway. For larger scale reactions, jacketed reactors with precise temperature control are necessary.

  • Mixing: Efficient mixing is essential to ensure uniform reaction conditions and prevent localized hot spots. The choice of stirrer and agitation speed should be carefully considered based on the reactor geometry and scale.

  • Material Handling: The safe handling of larger quantities of energetic materials and their precursors requires specialized equipment and procedures. This includes remote handling capabilities, blast mitigation measures, and robust containment systems.

  • Process Automation and Control: For industrial-scale production, process automation and control systems are essential for maintaining tight control over critical process parameters and ensuring operational safety.

  • Byproduct Management: The synthesis of TAGN generates byproducts, such as ammonia gas and, in the case of the calcium cyanamide route, calcium carbonate. Effective systems for the safe removal, capture, and disposal or recycling of these byproducts are necessary.

Conclusion

The scalable synthesis of triaminoguanidine mononitrate is a challenging yet achievable endeavor with careful planning, strict adherence to safety protocols, and a thorough understanding of the underlying chemistry. The two primary routes discussed in this guide, starting from either guanidine nitrate or calcium cyanamide, offer viable pathways for the production of this important energetic material. By implementing robust in-process controls, comprehensive analytical characterization, and a proactive approach to safety, researchers and developers can confidently and responsibly work with TAGN. This guide serves as a foundational resource, and it is imperative that all experimental work is conducted in accordance with institutional safety guidelines and with a comprehensive, process-specific risk assessment.

References

  • CN105367453A - Synthesis method of triaminoguanidinium nitrate - Google P
  • US3813439A - Process for preparation of triamino-guanidine and its salts - Google P
  • US3198832A - Preparation of triaminoguanidine - Google P
  • Thermal Decomposition of Triaminoguanidinium Nitrate - ResearchGate. (URL: [Link])

  • HPLC-UV platform for trace analysis of three isomeric mononitrophenols in water with chitin based solid phase extraction - CONICET. (URL: [Link])

  • Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate | Request PDF - ResearchGate. (URL: [Link])

  • Triaminoguanidine nitrate | CH9N7O3 | CID 12223744 - PubChem. (URL: [Link])

  • Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. (URL: [Link])

  • A Review in the Synthesis of Guanidines Derivatives - Oriental Journal of Chemistry. (URL: [Link])

  • Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances - RJPT. (URL: [Link])

  • CN105541666A - Triaminoguanidinium nitrate crystallization method - Google P
  • Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes - ACS Publications. (URL: [Link])

  • Thermal and FTIR spectral studies of N,N′-diphenylguanidine - ResearchGate. (URL: [Link])

  • EP0225614A2 - Process for the preparation of 4-substituted 5-nitroso-4,6-diamino-pyrimidines - Google P
  • Decomposition and Stability Studies of TAGN (Triaminoguanidium Nitrate) - DTIC. (URL: [Link])

  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). - ResearchGate. (URL: [Link])

  • Study of a recrystallization process for triaminoguanidinium azotetrazolate Badanie procesu rekrystalizacji azotetrazolanu di(triaminoguanidyny). (URL: [Link])

  • HPLC-UV platform for trace analysis of three isomeric mononitrophenols in water with chitin based solid phase extraction | Request PDF - ResearchGate. (URL: [Link])

  • Process Synthesis, Design and Techno-Economic Assessment of Malonic Acid Production. (URL: [Link])

  • Recent development of synthetic preparation methods for guanidines via transition metal catalysis - Chemical Communications (RSC Publishing). (URL: [Link])

  • (PDF) Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature - ResearchGate. (URL: [Link])

  • CN113156029A - Method for determining purity of aminoguanidine carbonate by liquid chromatography - Google P
  • Synthesis vs. Analysis: Breaking Down the Difference - Fahre - Fahrenheit Advisors. (URL: [Link])

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. (URL: https://www.mdpi.com/1422-8599/2019/3/M1065)
  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry - PMC - NIH. (URL: [Link])

  • High-performance liquid chromatography - Ultraviolet method for the determination of total specific migration of nine ultraviolet absorbers in food simulants based on 1,1,3,3-Tetramethylguanidine and organic phase anion exchange solid phase extraction to remove glyceride - PubMed. (URL: [Link])

  • Techno-economic analysis of methanol synthesis from syngas derived from steam reforming of crude glycerol - University of Johannesburg. (URL: [Link])

  • FTIR spectra of polymeric guanidine derivatives. - ResearchGate. (URL: [Link])

  • The Most Powerful Secondary I Can Test: 1-Amino-3-nitroguanidinium Nitrate - YouTube. (URL: [Link])

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PubMed Central. (URL: [Link])

  • The 13 C NMR spectra of tetramethylguanidine. - ResearchGate. (URL: [Link])

  • A comparison of Raman, FTIR and ATR-FTIR micro spectroscopy for imaging human skin tissue sections - Analytical Methods (RSC Publishing). (URL: [Link])

  • (PDF) Preliminary Screening - Technical and Economic Assessment of Synthesis Gas to Fuels and Chemicals With Emphasis on the Potential for Biomass-Derived Syngas - ResearchGate. (URL: [Link])

  • FTIR Investigation of Nitrogen Monoxide and Carbon Monoxide Influence on Human Blood Coagulation - Biointerface Research in Applied Chemistry. (URL: [Link])

  • Synthesis of triaminoguanidinium nitrate - PrepChem.com. (URL: [Link])

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC. (URL: [Link])

Sources

Incorporating TAGN into composite rocket propellant binders

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Objective: To provide a standardized, high-fidelity protocol for the safe and effective incorporation of Triaminoguanidine Nitrate (TAGN) into composite propellant binders (specifically HTPB and GAP systems).

Scientific Context: TAGN is a high-nitrogen, energetic oxidizer valued for its ability to lower flame temperatures while maintaining high mass impetus—a critical balance for reducing barrel erosion in gun systems and managing thermal signatures in tactical rocketry. Unlike Ammonium Perchlorate (AP), TAGN produces clean, nitrogen-rich exhaust species (


, 

,

).

However, its incorporation presents specific physiochemical challenges:

  • Basicity & Cure Interference: TAGN can contain free triaminoguanidine (free base) impurities. These basic amine species compete with hydroxyl groups for isocyanate curing agents, potentially leading to rapid, uncontrolled curing (pot-life reduction) or porous, weak grain structures.

  • Hygroscopicity: While often cited as non-hygroscopic compared to Ammonium Nitrate, technical-grade TAGN can retain moisture, leading to void formation during the urethane cure.

  • Metal Ion Sensitivity: Trace metal ions catalyze the decomposition of TAGN, necessitating high-purity handling protocols similar to GMP standards in pharmaceutical development.

Material Characterization & Pre-treatment

Before formulation, the "Active Pharmaceutical Ingredient" (TAGN) must be processed to ensure compatibility with the binder matrix.

Table 1: Critical Material Specifications
ParameterSpecificationRationale
Purity > 98.5%Prevents catalytic decomposition.
pH (10% aq. soln) 5.5 – 6.5Slightly acidic pH confirms absence of free base amines that accelerate isocyanate cure.
Moisture Content < 0.05% w/wWater reacts with isocyanates (

), causing voids.
Particle Size (

)
Class 1: 150

Class 2: 20-40

Bimodal distribution maximizes solids loading (packing fraction).
Metal Impurities Fe, Cu < 10 ppmTransition metals catalyze TAGN oxidation and binder degradation.
Protocol A: TAGN Purification & Conditioning

Prerequisite: All handling in ESD-safe, humidity-controlled environment (<30% RH).

  • Acid Wash (If pH > 7): Recrystallize technical TAGN in slightly acidified water (

    
    ) to neutralize free triaminoguanidine species.
    
  • Drying: Dry TAGN in a vacuum oven at 60°C for 24 hours.

    • Validation: Karl Fischer titration to confirm moisture < 0.05%.

  • Particle Sizing: Use fluid energy milling (Jet Mill) to achieve required particle distribution. Avoid steel ball mills to prevent iron contamination.

Binder System Chemistry

The binder acts as the fuel and the structural matrix. We focus on HTPB (Hydroxyl-Terminated Polybutadiene) due to its mechanical robustness, though GAP (Glycidyl Azide Polymer) is preferred for smokeless/high-energy applications.

The Isocyanate Challenge: In standard HTPB systems, Isophorone Diisocyanate (IPDI) reacts with HTPB hydroxyls to form urethane linkages.


Interference:  Free amines in TAGN react with isocyanates to form ureas (

), which is a faster reaction, consuming the curative and releasing heat (exotherm) that can scorch the propellant.

Mitigation Strategy: Use a "Cure Catalyst" that selectively promotes the Urethane reaction over the Urea reaction (e.g., TPB or DBTDL) and ensure TAGN acidity is controlled.

Manufacturing Protocol: The Mixing Cycle

Safety Warning: TAGN is an energetic material. Remote operation is required for mixing steps. All equipment must be grounded.

Experimental Setup (Graphviz Workflow)

MixingCycle cluster_check Quality Gate Start Binder Preparation (HTPB + Plasticizer + Stabilizer) AddMetal Fuel Addition (Aluminum Powder) Start->AddMetal Homogenize 20 min AddTAGN Oxidizer Addition (TAGN) (Remote Addition, 3 Increments) AddMetal->AddTAGN Mix 10 min Vacuum Vacuum Degassing (< 5 mmHg, 60°C) AddTAGN->Vacuum Mix 45 min under Vac AddCurative Curative Addition (IPDI/TDI) Vacuum->AddCurative Cool to 50°C Cast Vacuum Casting AddCurative->Cast Pot Life < 2 hrs Cure Curing Cycle (60°C for 5-7 Days) Cast->Cure

Figure 1: Step-by-step mixing workflow for TAGN-Composite Propellant. Critical safety steps are highlighted in Red.

Detailed Steps:
  • Binder Premix:

    • Charge the planetary mixer with HTPB (R-45M), Plasticizer (DOA), and Bonding Agent (TEPAN or HX-752).

    • Add Antioxidant (AO-2246).

    • Mix at 60°C under vacuum for 30 minutes to degas the binder.

  • Fuel Incorporation:

    • Add Aluminum powder (if used).[1] Mix for 15 minutes.

  • TAGN Addition (The Critical Step):

    • Stop Mixer. Add 50% of the TAGN mass.

    • Mix remotely for 10 minutes.

    • Add remaining TAGN.

    • Mix for 45 minutes under full vacuum (< 5 mmHg) at 60°C.

    • Why? This step ensures the binder wets the TAGN crystals. The vacuum removes adsorbed air and moisture.

  • Curative Addition:

    • Cool mix to 50°C to extend pot life.

    • Add Isocyanate (IPDI).[2]

    • Mix for 15 minutes under vacuum. Do not over-mix , as the reaction has started.

  • Casting & Curing:

    • Cast into molds under vacuum / vibration to prevent air entrapment.

    • Cure at 60°C for 7 days.

Validation & Performance Analysis

Every batch must undergo the following validation logic to ensure the "Drug Product" (Propellant) meets specifications.

Table 2: Validation Metrics
TestMethodAcceptance CriteriaFailure Mode Analysis
End of Mix Viscosity Brookfield Viscometer< 15 kPoiseHigh viscosity indicates premature cure (Basic TAGN).
Shore A Hardness Durometer50 - 70Low hardness = Incomplete cure (Moisture interference).
Strand Burn Rate Crawford BombTarget ± 5%Erratic rate = Poor dispersion or voids.
Density Gas Pycnometer> 98% TMD< 98% indicates porosity/voids.
Chemical Interaction Diagram (Graphviz)

Interactions TAGN TAGN Crystal Impurity Free Amine Impurity TAGN->Impurity Dissociation Isocyanate Isocyanate (Curative) Impurity->Isocyanate Urea Formation (Fast Cure/Heat) Water Moisture Water->Isocyanate CO2 Generation (Voids) HTPB HTPB (Binder) HTPB->Isocyanate Urethane Linkage (Structural Integrity) AcidWash Acid Wash Pre-treatment AcidWash->Impurity Neutralizes Vacuum Vacuum Drying Vacuum->Water Removes

Figure 2: Chemical interaction map showing parasitic reactions (Red/Blue) and mitigation strategies (Grey boxes).

References

  • Satriana, D. R. (1966). Preparation of Triaminoguanidine Nitrate. U.S. Patent 3,285,958.[3][4]

  • Fong, C. W. (1981). The Formation of Colored Impurities in Triaminoguanidine Nitrate and Related Incompatibility Problems in Gun Propellants. DTIC Technical Report.

  • Hagen, T., et al. (2007). Burning Rate Enhancement of AN-Propellants by TAGN and GZT. Fraunhofer ICT.

  • Kubota, N. (2007). Propellants and Explosives: Thermochemical Aspects of Combustion. Wiley-VCH. (Standard Text for Propellant Chemistry).
  • Doll, P., & Lund, G. (1991). High Performance, Low Cost Solid Propellant Compositions. U.S. Patent 5,076,868.[5]

Sources

Application Notes & Protocols: A Comparative Guide to Aqueous and Non-Aqueous Synthesis of Triaminoguanidinium Nitrate (TAGN)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Triaminoguanidinium Nitrate (TAGN) Synthesis

Triaminoguanidinium nitrate (TAGN) is an energetic material of significant interest due to its high nitrogen content, positive enthalpy of formation, and the production of low molecular weight gaseous products upon combustion.[1] These properties make it a desirable component in advanced, clean-burning propellants and gas generants, such as those used in automotive airbags and rocket motor systems.[2][3] The synthesis route chosen for TAGN is a critical determinant of its final purity, crystal morphology, and ultimately, its performance and safety characteristics. This guide provides a detailed examination of the two primary methodologies for TAGN synthesis: aqueous and non-aqueous routes. By delving into the underlying chemical principles and providing field-proven protocols, this document aims to equip researchers and chemical development professionals with the knowledge to make informed decisions in the synthesis and application of this important energetic material.

Chapter 1: The Aqueous Synthesis Route - Leveraging Water for a Safer and More Economical Process

The aqueous synthesis of TAGN represents a significant advancement over older methods that required highly pure, expensive, and hazardous anhydrous reactants.[2] This approach utilizes water as a solvent, which not only enhances the safety profile of the process but also allows for the use of readily available, industrial-grade starting materials.

Underlying Chemistry and Rationale

The most common aqueous route involves the reaction of guanidinium nitrate with hydrazine hydrate.[4] The reaction proceeds in a stepwise manner where the amino groups from hydrazine molecules successively replace the hydrogen atoms on the guanidinium cation.

Reaction Equation: C(NH₂)₃⁺NO₃⁻ + 3 N₂H₄ → C(NHNH₂)₃⁺NO₃⁻ + 3 NH₃

The use of deionized water as a solvent is a key strategic choice. It is inexpensive, non-flammable, and effectively dissolves the guanidinium nitrate reactant. The product, TAGN, exhibits temperature-dependent solubility in water, being soluble at higher temperatures and precipitating upon cooling, which provides a convenient method for its isolation and purification.[5][6] Some protocols introduce nitric acid as a catalyst and to maintain optimal pH, ensuring the stability of the reactants and intermediates.[2][4]

Detailed Experimental Protocol: Aqueous Synthesis of TAGN

This protocol is a synthesized representation based on established methodologies.[2][4] Extreme caution is advised, and all steps must be performed in a specialized laboratory equipped for handling energetic materials.

Materials and Equipment:

  • Guanidinium nitrate (technical grade)

  • Hydrazine hydrate (80% solution)

  • Nitric acid (65% solution)

  • Deionized water

  • Ethanol

  • Four-necked round-bottom flask equipped with a mechanical stirrer, condenser, dropping funnel, and thermometer

  • Heating mantle

  • Cooling bath (ice-water or chiller)

  • Büchner funnel and vacuum flask

  • Vacuum oven

Step-by-Step Procedure:

  • Initial Setup: In a four-necked flask, combine 75 mL of 80% hydrazine hydrate and 150 mL of deionized water.

  • Neutralization: While stirring vigorously and maintaining the temperature below 40°C using a cooling bath, slowly add 85 mL of 65% nitric acid. Monitor the pH and adjust as necessary to reach a neutral pH of 7.[2]

  • Reactant Addition: To the neutralized solution, add 7.4 kg of technical grade guanidinium nitrate and 21.5 kg of 80% hydrazine hydrate for a larger scale synthesis, or proportionally smaller amounts for lab scale.[2]

  • Reaction: Heat the mixture with continuous stirring. The guanidinium nitrate should dissolve completely around 66°C. Continue heating. A reflux should begin around 94°C, accompanied by the evolution of a large volume of gas (ammonia). Maintain the reaction temperature between 97°C and 105°C for approximately 3 hours.[2]

  • Crystallization and Isolation: After the reaction is complete, cool the mixture slowly to room temperature, and then further cool to approximately 10°C in a cooling bath to induce crystallization of the TAGN product.[2]

  • Filtration: Collect the white, needle-shaped crystals by vacuum filtration using a Büchner funnel.[2][7]

  • Washing: Wash the collected product sequentially with cold deionized water (e.g., three times with 50 mL) and then with cold ethanol (e.g., three times with 50 mL) to remove unreacted starting materials and by-products.[2]

  • Drying: Dry the final product in a vacuum oven at a temperature between 40°C and 60°C until a constant weight is achieved.[2]

Process Workflow Diagram: Aqueous Synthesis

Aqueous_TAGN_Synthesis Aqueous Synthesis Workflow for TAGN cluster_prep Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification A Charge Hydrazine Hydrate & Deionized Water to Reactor B Neutralize with Nitric Acid (pH=7, T < 40°C) A->B C Add Guanidinium Nitrate & more Hydrazine Hydrate B->C D Heat to Reflux (97-105°C, 3h) C->D E Cool to 10°C (Crystallization) D->E F Vacuum Filtration E->F G Wash with Cold H₂O & Cold Ethanol F->G H Vacuum Dry (40-60°C) G->H I Final TAGN Product H->I NonAqueous_TAGN_Synthesis Non-Aqueous Synthesis Workflow for TAGN cluster_prep Intermediate Synthesis cluster_purification In-Process Purification cluster_reaction Final Product Formation cluster_workup Product Isolation A Suspend Guanidinium Nitrate in Alcohol B Add 1-2 moles Hydrazine A->B C Heat (70-110°C) to form soluble MAGN/DAGN B->C D Hot Filtration to Remove Insoluble Impurities C->D E Add Remaining Hydrazine (to 3 moles total) D->E F Heat (70-110°C) to Precipitate TAGN E->F G Adjust pH to 4.5-5.5 with Nitric Acid F->G H Filter Precipitated TAGN G->H I Wash with Alcohol H->I J Vacuum Dry I->J K Final TAGN Product J->K

Caption: Workflow for the non-aqueous synthesis of TAGN.

Advantages and Limitations of the Non-Aqueous Route

Advantages:

  • Higher Yield: This method has been reported to achieve product yields of 95% to 96%. [8]* Improved Purity: The in-process filtration step effectively removes common impurities found in commercial guanidinium nitrate. [8]* Faster Initial Reaction Rates: Preheating the reactants in alcohol can lead to higher initial reaction rates compared to the aqueous method. [8] Limitations:

  • Safety: The use of flammable alcohol solvents at elevated temperatures increases the risk of fire.

  • Cost: Alcohols are more expensive than water, and may require specialized handling and recovery systems, increasing the overall process cost.

  • Hazardous Reactants: While some protocols use aqueous hydrazine, older methods required pure, anhydrous hydrazine, which is highly dangerous. [8]

Chapter 3: Comparative Analysis and Characterization

The choice between an aqueous and non-aqueous synthesis route depends on a careful evaluation of the desired product specifications, available resources, and safety infrastructure.

Data Summary: Aqueous vs. Non-Aqueous Synthesis
ParameterAqueous RouteNon-Aqueous RouteRationale & Causality
Solvent Deionized WaterAlcohol (e.g., 1-propanol)Solvent choice dictates reactant/product solubility, impurity profile, and safety considerations.
Typical Yield 70% - 88% [2]95% - 96% [8]Higher non-aqueous yield is attributed to the insolubility of the final product and removal of impurities that might interfere with the reaction.
Purity >99% [2]HighNon-aqueous route allows for physical removal of key impurities mid-process. [8]Final purity in both methods is highly dependent on washing and purification steps.
Reaction Temp. 97°C - 105°C [2]70°C - 110°C [8]Temperatures are chosen to ensure adequate reaction rates without causing significant thermal decomposition of the product.
Key Advantage Enhanced safety, lower cost [2][4]Higher yield, in-process purification [8]Water is non-flammable and inexpensive. Alcohol's differential solubility properties allow for a more refined purification strategy.
Key Limitation Potentially lower yieldUse of flammable, more expensive solventsThe trade-off is between operational safety/cost and product yield/purity.
Product Characterization

Regardless of the synthesis route, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point: Pure TAGN exhibits a sharp melting point in the range of 215°C - 218°C, often accompanied by decomposition. [2]* Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic functional groups and confirm the molecular structure.

  • Purity Analysis: Titration methods can be employed to determine the precise purity of the synthesized TAGN. [1]

Chapter 4: Safety Protocols and Best Practices

The synthesis of TAGN involves energetic materials and hazardous precursors, mandating strict adherence to safety protocols.

Handling Energetic Materials
  • Explosion Hazard: TAGN is an energetic material that can decompose violently upon heating (around 230°C) or under confinement. [9]Avoid friction, shock, and static discharge.

  • Precursor Hazards: Guanidinium nitrate is a strong oxidizer and can create explosive mixtures with combustible materials. [10][11]Hydrazine hydrate is toxic and corrosive.

  • Work Environment: All work must be conducted in a properly ventilated fume hood or a specialized synthesis bay designed for energetic materials. Use appropriate shielding.

Personal Protective Equipment (PPE)
  • Standard PPE: Safety glasses with side shields (or goggles), flame-resistant lab coat, and heavy-duty gloves are mandatory.

  • Enhanced Protection: For handling larger quantities, a face shield, and specialized non-static or cotton clothing should be used.

Waste Disposal
  • All chemical waste, including solvents and residual reactants, must be disposed of according to institutional and federal regulations for hazardous and potentially explosive materials. Never mix incompatible waste streams.

References

  • CN105367453A - Synthesis method of triaminoguanidinium nitrate.
  • Synthesis of triaminoguanidinium nitrate. PrepChem.com. [Link]

  • CN105384661A - Triaminoguanidine nitrate synthetic method applicable to industrial production.
  • The Crystal Structure Determination of Triaminoguanidinium Nitrate: A burning Rate Modifier for Nitramine Propellants. DTIC. [Link]

  • US2721218A - Method of preparing triaminoguanidine hydrochloride.
  • Thermal Decomposition of Triaminoguanidinium Nitrate. ResearchGate. [Link]

  • Method of producing triaminoguanidine nitrate. Justia Patents. [Link]

  • US3198832A - Preparation of triaminoguanidine.
  • Making Triaminoguanidine (TAGN). YouTube. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Triaminoguanidine nitrate | CH9N7O3 | CID 12223744. PubChem - NIH. [Link]

  • Determination method of triaminoguanidine nitrate purity. Eureka | Patsnap. [Link]

  • Guanidine nitrate. Wikipedia. [Link]

  • CN105541666A - Triaminoguanidinium nitrate crystallization method.
  • Aminoguanidinium nitrate. Sciencemadness Wiki. [Link]

  • An Introduction to the Synthesis of High-energy Materials. Organic Chemistry Research. [Link]

  • (PDF) Design and Synthesis of Energetic Materials. ResearchGate. [Link]

  • Material Safety Data Sheet - Aminoguanidine Nitrate, 99%. Cole-Parmer. [Link]

  • Triaminoguanidinium nitrate. Solubility of Things. [Link]

  • DESIGN AND SYNTHESIS OF ENERGETIC MATERIALS. Annual Reviews. [Link]

  • Materials-Genome Approach to Energetic Materials. ACS Publications. [Link]

  • GUANIDINE NITRATE. Chemstock. [Link]

  • ICSC 0561 - GUANIDINE NITRATE. ILO and WHO. [Link]

  • Energetic Materials, Material Properties and Manufacture. UNSW - Handbook. [Link]

Sources

Application Notes & Protocols for the Use of Triaminoguanidine Nitrate (TAGN) as a Gas-Generating Agent in Airbags

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and development professionals on the application of Triaminoguanidine Nitrate (TAGN) as a primary fuel in modern, non-azide gas-generating compositions for automotive airbag inflators. It details the physicochemical properties of TAGN, the mechanism of its thermal decomposition, and principles for formulating effective gas generant mixtures. Detailed, field-proven protocols for the safe handling, preparation, and performance characterization of TAGN-based compositions are provided, emphasizing experimental causality and self-validating systems.

Introduction: The Imperative for Advanced Gas Generants

The evolution of automotive safety has been marked by a continuous search for more effective and safer occupant restraint systems. While early airbag systems successfully reduced fatalities, their reliance on sodium azide (NaN₃) presented significant challenges related to toxicity and the production of hazardous combustion byproducts.[1][2][3] This has driven the industry towards non-azide propellants that offer high gas yields, thermal stability, and cleaner combustion products.

Triaminoguanidine Nitrate (TAGN) has emerged as a highly promising energetic material for these next-generation systems.[4] As a member of the guanidine family of nitrogen-rich compounds, TAGN offers several distinct advantages:

  • High Nitrogen Content: Facilitates the generation of a large volume of non-toxic nitrogen gas (N₂), the primary inflation medium.

  • Low Molecular Weight Combustion Products: Upon decomposition, TAGN primarily yields low molecular weight gases, which is efficient for rapid inflation.[4]

  • Cleaner Combustion: Formulations based on TAGN can be engineered to produce significantly lower levels of toxic gases like carbon monoxide (CO) and nitrogen oxides (NOx) compared to many other non-azide alternatives.[5]

  • Reduced Toxicity: TAGN is considerably less toxic than sodium azide, enhancing safety during manufacturing, handling, and vehicle lifecycle.[1][6]

This guide serves as a foundational resource for leveraging the properties of TAGN in the research and development of advanced airbag gas generants.

Physicochemical Properties of TAGN

A thorough understanding of TAGN's fundamental properties is critical for formulation design and safety management. It is an energetic material characterized by an ionic bond between the triaminoguanidinium cation and the nitrate anion.[4]

PropertyValueSource(s)
Chemical Formula CH₉N₇O₃[6]
Molecular Weight 167.12 g/mol N/A
Appearance White, needle-shaped crystals[7][8]
Melting Point ~216 - 218 °C (with decomposition)[7][8]
Purity (Typical) >99%[7][8]
Solubility Freely soluble in water, slightly soluble in ethanol, practically insoluble in acetone.[9]
Key Hazard Oxidizing solid; may decompose explosively on shock, friction, or heating.[9]

Mechanism of Gas Generation: Thermal Decomposition

The efficacy of TAGN as a gas generant is rooted in its rapid, exothermic thermal decomposition. The process is initiated by an endothermic phase change from a solid to a liquid state, which is immediately followed by a rapid exothermic reaction that generates the desired gases.[4] The initial step in the chemical breakdown is believed to be the cleavage of the weakest chemical bond in the molecule, the N-N bond (159 kJ/mol), leading to the splitting off of amino groups.[4]

The overall decomposition can be conceptually represented as a multi-stage process, ultimately yielding a mixture of primarily nitrogen (N₂), water (H₂O), and carbon dioxide (CO₂).

G TAGN_Solid TAGN (Solid) TAGN_Liquid TAGN (Liquid) TAGN_Solid->TAGN_Liquid Heat (Endothermic) Phase Change Intermediates Reactive Intermediates (Radical Species) TAGN_Liquid->Intermediates Rapid Exothermic Decomposition Gases Inflation Gases (N₂, H₂O, CO₂, etc.) Intermediates->Gases Recombination & Oxidation

Caption: Workflow for preparing TAGN gas generant pellets.

Procedure:

  • Component Preparation:

    • Dry all components (TAGN, oxidizers, additives) in a vacuum oven at a temperature well below their decomposition point (e.g., 60-80°C) for 24 hours to remove residual moisture.

    • If necessary, reduce the particle size of components to a specified range (e.g., 10-50 microns) using appropriate milling techniques under controlled, safe conditions. [10]This increases the surface area for a more uniform and rapid reaction.

  • Weighing: In a grounded, static-free environment, accurately weigh each component according to the desired formulation.

  • Mixing:

    • Combine the components in a suitable mixer. For energetic materials, a low-shear blender or a resonant acoustic mixer is preferred to ensure homogeneity without generating excessive heat or friction. * Mix for a predetermined time (e.g., 30 minutes) until the mixture is visually uniform.

  • Granulation (Optional but Recommended):

    • The mixed powder can be compacted at a moderate pressure (e.g., 40,000 psi) and then broken up into granules. [11]This step improves the flow properties of the powder for the final pressing.

  • Pressing/Pelletizing:

    • Place a precise mass of the mixed powder or granules into a die.

    • Press the material using a hydraulic press at high pressure (e.g., >70,000 psi) to form a dense, monolithic pellet. [11]High density is crucial for achieving the desired burn rate and volumetric efficiency.

    • Carefully eject the finished pellet and inspect for any cracks or defects.

Protocol 3: Performance Characterization of TAGN Gas Generants

Rationale: A multi-faceted characterization is required to validate the performance of the gas generant. Each test provides critical data points that, when synthesized, give a complete picture of the material's suitability for airbag inflation.

Caption: Experimental workflow for characterizing gas generant performance.

Procedure:

  • Thermal Analysis (Thermogravimetric Analysis / Differential Scanning Calorimetry - TGA/DSC):

    • Place a small, precise mass (~1-5 mg) of the gas generant composition into an aluminum crucible.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Purpose: TGA measures mass loss versus temperature, identifying the onset of decomposition. DSC measures heat flow, quantifying the exothermic energy release. [12][13]This data is crucial for assessing thermal stability.

  • Burn Rate Measurement (Closed Bomb Test):

    • Mount a pellet of known dimensions in a high-pressure vessel (closed bomb). [14] * Pressurize the vessel with an inert gas (e.g., nitrogen) to a specific initial pressure.

    • Ignite the sample using an electric igniter.

    • Record the pressure-time curve using a high-speed pressure transducer.

    • Purpose: The rate of pressure rise is directly related to the burn rate of the propellant. Repeating this test at various initial pressures allows for the determination of the burn rate law (r = aPⁿ), a critical parameter for inflator design. [14]3. Ballistic Performance (Discharge Tank Test):

    • Place a specific mass of the gas generant pellets into a model airbag inflator assembly.

    • Mount the inflator within a sealed, known-volume discharge tank. [14][15] * Activate the inflator. Record the pressure and temperature inside the tank over time.

    • Collect a sample of the gas from the tank post-combustion for analysis.

    • Purpose: This test simulates the function of an inflator. [16]The pressure-time curve indicates the inflation performance (e.g., time to peak pressure). [15]Analysis of the collected gas (e.g., by GC-MS) quantifies the gas yield and determines the concentration of any undesirable byproducts (CO, NOx), ensuring the effluent is clean. [17]

References

  • Thermal Decomposition of Triaminoguanidinium Nitrate - ResearchGate. Available at: [Link]

  • CN105367453A - Synthesis method of triaminoguanidinium nitrate - Google Patents.
  • Novel Ammonium Nitrate-Based Formulations for Airbag Gas Generation - ResearchGate. Available at: [Link]

  • EP2164823A1 - Gas generating compositions and airbag inflators - Google Patents.
  • Triaminoguanidine nitrate | CH9N7O3 | CID 12223744 - PubChem - NIH. Available at: [Link]

  • CN105384661A - Triaminoguanidine nitrate synthetic method applicable to industrial production - Google Patents.
  • Decomposition and Stability Studies of TAGN (Triaminoguanidium Nitrate) - DTIC. Available at: [Link]

  • CN101687722B - Gas generating compositions and airbag inflator - Google Patents.
  • Guanidine nitrate - Wikipedia. Available at: [Link]

  • Fast Reactor Gas Tagging Identification Scheme - University of Washington. Available at: [Link]

  • Advanced Air Bag Technology Assessment. Available at: [Link]

  • A review on gas-generants for application in exploding fire extinguisher balls. Available at: [Link]

  • Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry - ResearchGate. Available at: [Link]

  • BURNING RATE CHARACTERIZATION OF GUANIDINE NITRATE AND BASIC COPPER NITRATE PROPELLANTS WITH NANO- AND MICRON-SIZED METAL OXIDE - CORE. Available at: [Link]

  • New thermal decomposition pathway for TATB - PMC - NIH. Available at: [Link]

  • METHODS OF MANUFACTURING MONOLITHIC GAS GENERANT GRAINS - European Patent Office - EP 2129641 B1. Available at: [Link]

  • Automotive Airbag Inflator Analysis Using Measured Properties of Modern Propellants. Available at: [Link]

  • (PDF) Methods for Laboratory Investigation of Airbag-Induced Thermal Skin Burns. Available at: [Link]

  • Sodium Azide Gas Generator Propellants. - DTIC. Available at: [Link]

  • US20090020197A1 - Gas generating compositions and airbag inflators - Google Patents.
  • Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry - PMC - NIH. Available at: [Link]

  • Performance Evaluation Of Dual Stage Passenger Air Bag Systems - Research. Available at: [Link]

  • Thermal decomposition product window observed by the TAG system for... - ResearchGate. Available at: [Link]

  • WO2005035466A2 - Gas generating compositions - Google Patents.
  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. Available at: [Link]

  • Advancements in Airbag Deployment Technology for Enhanced Passenger Safety. Available at: [Link]

  • US5089069A - Gas generating composition for air bags - Google Patents.
  • Airbag Inflator Models in LS-DYNA. Available at: [Link]

  • Material Safety Data Sheet - Guanidine Nitrate, 98% - Cole-Parmer. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Impurities in Industrial Grade TAGN

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists utilizing Triaminoguanidine Nitrate (TAGN) . While TAGN is widely recognized in the energetics industry, its utility as a high-nitrogen precursor in the synthesis of nitrogen-rich heterocycles (e.g., 1,2,4-triazoles) makes it a valuable reagent in specialized pharmaceutical intermediate synthesis.

Subject: Purification, Stability, and Impurity Profiling of Triaminoguanidine Nitrate (TAGN) Ticket Priority: High (Safety & Purity Critical) Applicable Grade: Industrial / Technical (>95%) to Pharma/Research Grade (>99%)[1]

⚠️ Safety Warning: Energetic Material

Critical Alert: TAGN is an energetic ionic salt.[1] While relatively stable compared to other high-nitrogen compounds, it possesses explosive properties.[1]

  • ESD Hazard: Ground all equipment.

  • Thermal Limit: Decomposition begins >220°C. Do not overheat.[1]

  • Compatibility: Avoid contact with strong bases and heavy metals (Cu, Fe), which sensitize the compound and catalyze decomposition.[1]

Part 1: Troubleshooting Guide (Q&A)

Q1: Why does my "white" TAGN powder turn pink or red upon storage or dissolution?

Diagnosis: Metal-Catalyzed Oxidative Decomposition.[1] Root Cause: Industrial grade TAGN often contains trace metal ions (Iron


, Copper 

) derived from steel reactors.[1] Even at ppm levels, these metals catalyze the oxidation of the free base (Triaminoguanidine) into azo-coupled impurities, which are intensely colored (pink/red) [1]. The Mechanism:
  • Moisture or slightly alkaline conditions promote the dissociation of the nitrate salt (

    
    ).
    
  • The free base (

    
    ) is highly susceptible to aerial oxidation.[1]
    
  • Transition metals lower the activation energy for this oxidation.[1] Corrective Action:

  • Immediate: Recrystallize using the Acidified Aqueous Protocol (see Part 3). The acid suppresses the formation of the free base.

  • Prevention: Store in non-metallic (HDPE/Glass) containers. Ensure storage pH is strictly acidic.

Q2: My DSC analysis shows a melting endotherm below 215°C. Is this acceptable?

Diagnosis: Eutectic Impurity Contamination.[1] Root Cause: The presence of incomplete reaction intermediates, specifically Guanidine Nitrate (GN) or Mono/Diaminoguanidine , creates a eutectic mixture that depresses the melting point. Pure TAGN should melt/decompose in the range of 215–220°C [2].[1] Impact: In drug development, these impurities can lead to side reactions (e.g., incomplete ring closures) and erroneous stoichiometric calculations.[1] Corrective Action:

  • Perform a fractional recrystallization .[1] TAGN is significantly less soluble in cold water than Guanidine Nitrate.[1] Washing the filter cake with ice-cold water removes the more soluble GN impurities.

Q3: We are detecting hydrazine residues. How do we eliminate them?

Diagnosis: Unreacted Precursor Carryover.[1] Root Cause: TAGN is synthesized via the hydrazinolysis of Guanidine Nitrate. Excess hydrazine is often used to drive the reaction but can remain trapped in the crystal lattice. Risk: Hydrazine is a genotoxic impurity (GTI) and must be controlled to typically <10 ppm in pharmaceutical intermediates.[1] Corrective Action:

  • Solvent Wash: Wash the crude crystals with cold Ethanol (EtOH) . Hydrazine nitrate is soluble in ethanol, whereas TAGN is relatively insoluble.[1]

  • Drying: Vacuum dry at 60°C to volatilize free hydrazine.[1]

Part 2: Visualizing the Impurity Landscape

The following diagram illustrates the formation of the "Pink Water" impurity and the logic behind the Acidic Purification strategy.

TAGN_Impurities cluster_purification Purification Strategy GN Guanidine Nitrate (Precursor) TAGN TAGN (Pure) (White Crystalline) GN->TAGN Hydrazinolysis (Synthesis) Hyd Hydrazine (Reagent) Hyd->TAGN FreeBase Triaminoguanidine (Free Base) TAGN->FreeBase Dissociation (Equilibrium) Oxidation Oxidative Coupling (Azo Species) FreeBase->Oxidation Aerial O2 PinkImp Pink/Red Impurity (Decomposition) Oxidation->PinkImp Polymerization Metals Trace Metals (Fe, Cu) Metals->Oxidation Catalyzes Base Alkaline pH (pH > 5) Base->FreeBase Shifts Eq. Acid Acidic Recrystallization (pH 2-3) Acid->FreeBase Protonates to TAGN (Blocks Oxidation)

Figure 1: Mechanism of impurity formation in TAGN. Metal ions and basic pH shift the equilibrium toward the unstable free base, leading to colored oxidation products. Acidic conditions lock the molecule in its stable salt form.

Part 3: Optimized Purification Protocol

This protocol is designed to upgrade Industrial Grade (95-97%) TAGN to Research Grade (>99%) suitable for sensitive synthesis.[1]

Reagents Required[1][2][3][4][5]
  • Crude TAGN[2][3]

  • Deionized Water (18 MΩ)

  • Nitric Acid (

    
    ), Analytical Grade[1]
    
  • Ethanol (Absolute), chilled[1]

Step-by-Step Methodology
StepActionTechnical Rationale
1. Dissolution Dissolve crude TAGN in boiling deionized water (ratio: 1g TAGN : 3mL Water).[1]High temperature maximizes solubility; minimizing water volume ensures high recovery yield.[1]
2. Acidification Critical: Add dilute

dropwise until solution pH reaches 2.0 – 2.5 .[1]
Acidic environment suppresses dissociation into the free base, preventing "pink" oxidation [1].[1]
3. Chelation (Optional) If starting material is heavily colored, add 0.5% w/w activated carbon; stir for 10 min, then hot filter.[1]Carbon adsorbs organic oligomers and some metal complexes responsible for discoloration.
4.[1] Crystallization Allow solution to cool slowly to Room Temp, then refrigerate at 4°C for 4 hours.Slow cooling promotes large crystal growth, excluding impurities from the lattice.
5.[1] Filtration Filter crystals using a glass frit (avoid metal spatulas).[1]Metal contact can re-introduce catalytic ions.[1]
6. Washing Wash filter cake 2x with Ice-Cold Ethanol .Ethanol removes residual hydrazine and water; cold temp prevents redissolution of TAGN.
7.[1] Drying Vacuum dry at 50°C for 6 hours.Removes moisture which can hydrolyze the salt over time.[1]
Quality Control Metrics
ParameterIndustrial Grade (Typical)Purified Grade (Target)Method
Appearance Pink to Light Red PowderWhite NeedlesVisual
Melting Point 205 – 212°C215 – 220°C (dec) DSC
Hydrazine > 500 ppm< 10 ppm HPLC / Titration
pH (1% soln) 6.0 – 7.03.0 – 4.0 pH Meter

Part 4: References

  • Fong, C. W. (1981).[1] The Formation of Colored Impurities in Triaminoguanidine Nitrate and Related Incompatibility Problems in Gun Propellants. Air Force Armament Laboratory.

  • Damse, R. S., et al. (2008).[1] Thermoanalytical Screening of Nitrogen-Rich Compounds for Ballistic Requirements of Gun Propellant. Journal of Propulsion and Power.

  • National Research Council. (2004).[1] Existing and Potential Standoff Explosives Detection Techniques. Chapter 4: Chemical Characteristics. National Academies Press.[1]

Sources

Technical Support Center: TAGN Crystal Morphology & Packing Density

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Crystal Morphology of Triaminoguanidinium Nitrate (TAGN) Audience: Energetic Materials Scientists, Process Engineers, and Solid-State Chemists. Context: TAGN naturally crystallizes as high-aspect-ratio needles (acicular habit) from aqueous solutions. This morphology creates significant downstream processing issues: poor flowability, bridging in hoppers, and, critically, low bulk packing density which compromises the volumetric energy density of propellant formulations.

Module 1: The Core Problem – "Why am I getting needles?"

Q: I am recrystallizing TAGN from water, but I consistently get long, brittle needles. Why does this happen?

A: This is the thermodynamic "default" for TAGN. TAGN crystallizes in an orthorhombic system (Space group Pbcm).[1][2] The intermolecular hydrogen bonding network creates a preferential growth axis (typically along the c-axis). In pure aqueous solutions, the surface energy of the faces parallel to this axis is high, leading to rapid deposition of solute molecules and fast growth in one direction.

The Causality:

  • High Solubility Differential: TAGN is highly soluble in hot water and significantly less soluble in cold water. Fast cooling creates a massive supersaturation spike.

  • Low Steric Hindrance: Water molecules do not effectively block the fast-growing faces.

  • Result: The crystal grows rapidly lengthwise before it can widen, resulting in needles with aspect ratios often exceeding 20:1.

Module 2: Troubleshooting & Optimization Guides

Issue 1: Transforming Needles to Blocks/Polyhedra

Q: How do I force the crystal to grow as a block or sphere instead of a needle?

A: You must disrupt the growth kinetics of the fast-growing face using Solvent-Antisolvent Crystallization or Habit Modifiers .

Protocol A: The Reverse Anti-Solvent Method (Recommended)

Instead of cooling a water solution, you will drip the aqueous TAGN solution into a miscible organic anti-solvent. This creates a high nucleation rate but limits the diffusion time required for long needle growth.

Step-by-Step Protocol:

StepActionTechnical Rationale
1. Dissolution Dissolve TAGN in Deionized Water at 85–95°C . Ratio: ~1:1 to 1:2 (w/w).Ensure complete dissolution to erase thermal history/existing nuclei.
2. Preparation Prepare a vessel with Ethanol or Acetone (Anti-solvent) at 20–25°C . Volume ratio should be 3:1 to 5:1 (Organic:Aqueous).The organic phase lowers TAGN solubility drastically, forcing precipitation.
3. Addition Slowly drip the hot aqueous TAGN into the agitated organic solvent.Critical: Controls local supersaturation. Fast dumping = fines/agglomerates. Slow dripping = controlled growth.
4. Agitation Maintain high shear stirring (e.g., overhead stirrer at 300+ RPM).Prevents agglomeration and breaks weak needle bridges if they form.
5. Aging Hold for 30 mins, then cool to 10°C.Ostwald ripening allows smaller crystals to dissolve and redeposit on larger blocks, smoothing the shape.

Process Visualization: The following diagram illustrates the Anti-Solvent workflow required to shift from thermodynamic (needle) to kinetic (blocky) control.

TAGN_Crystallization Start Raw TAGN (Needles) Dissolution Dissolution (Water, 90°C) Start->Dissolution Heat Mixing Controlled Dosing (Into Ethanol/Acetone) Dissolution->Mixing Drip Feed Nucleation High Nucleation (Suppressed Growth Axis) Mixing->Nucleation Supersaturation Spike Aging Ostwald Ripening (Smoothing) Nucleation->Aging Stirring Result Blocky/Ellipsoidal TAGN Aging->Result Filtration

Caption: Workflow for converting acicular TAGN to blocky morphology using reverse anti-solvent precipitation.

Issue 2: Improving Bulk Packing Density

Q: My crystals are blockier now, but the packing density is still only ~0.8 g/cm³. How do I reach >1.0 g/cm³?

A: Shape is only half the battle. You are likely suffering from Monodispersity . If all your blocky crystals are the same size, the void volume between them is fixed (approx. 26-48% void fraction depending on packing). To increase density, you need a Bimodal Distribution .[3]

The Solution: The "Coarse + Fine" Blending Strategy You need to fill the interstitial voids between large crystals with smaller crystals.[3]

Protocol:

  • Batch A (Coarse): Produce large blocky crystals (approx. 200–300 µm) using slow cooling (0.1°C/min) with low agitation.

  • Batch B (Fine): Produce fine crystals (<50 µm) using the "Crash Precipitation" method (rapid addition of anti-solvent).

  • Blending: Mix Batch A and Batch B in a 70:30 to 60:40 ratio (by weight).

Data: Theoretical vs. Actual Packing

Crystal HabitSize DistributionApprox. Tap Density (g/cm³)Flowability
Needles (Raw)Broad0.4 – 0.6Very Poor (Matting)
BlockyMonodisperse (Uniform)0.7 – 0.9Good
Blocky Bimodal (7:3 Mix) 1.0 – 1.2 Excellent
Issue 3: Habit Modifiers & Additives

Q: Can I use additives to stop the needle growth without using large volumes of organic solvents?

A: Yes. You can use Crystal Habit Modifiers (CHMs). These are surfactants or polymers that selectively adsorb onto the fast-growing faces of the TAGN crystal, sterically hindering further deposition of molecules on that face. This forces the crystal to grow on the slower faces (widening it).

Recommended Additives for Nitrate Salts:

  • Surfactants: Sodium Dodecyl Benzene Sulfonate (SDBS) or CTAB (Cetyltrimethylammonium bromide).

    • Concentration: 0.05% – 0.2% (w/w relative to TAGN).

    • Mechanism:[4][5][6][7] Ionic interaction with the nitrate/guanidinium surface charge.

  • Polymers: Polyvinyl Alcohol (PVA) or HPMC.

    • Mechanism:[4][5][6][7] Hydrogen bonding with the crystal surface.

Mechanism Visualization: How additives block the "Needle" axis (Growth along Z) to promote "Block" formation (Growth along X/Y).

Habit_Modification Crystal Growing TAGN Crystal FastFace Fast Growing Face (Needle Tip) Crystal->FastFace Natural Tendency Blocked Adsorption Layer (Steric Hindrance) FastFace->Blocked Surface Coverage Additive Habit Modifier (Surfactant/Polymer) Additive->FastFace Targeted Binding Outcome Lateral Growth (Thickening) Blocked->Outcome Redistributed Growth

Caption: Mechanism of habit modifiers inhibiting the primary growth axis to promote lateral expansion.

Frequently Asked Questions (FAQ)

Q: Is the anti-solvent method safe for scale-up? A: TAGN is an energetic material. While less sensitive than primary explosives, rapid precipitation can entrap solvent inclusions, which may lower thermal stability.

  • Safety Check: Always perform DSC (Differential Scanning Calorimetry) on the recrystallized product. Ensure the onset of decomposition has not shifted significantly lower than pure TAGN (~216°C melting/decomp).

  • Solvent Trap: Ensure the organic solvent (Ethanol/Acetone) is thoroughly dried out. Trapped organics can sensitize the mix.

Q: Why does my product cake (clump) after drying? A: This is usually due to residual moisture or crystal bridging .

  • Fix: Wash the final filter cake with a volatile non-solvent (e.g., pure hexane or diethyl ether) to displace water before drying.

  • Fix: Ensure the cooling ramp is not too fast at the very end of the process; "crash cooling" generates fines that act as cement between larger crystals.

Q: Can I use ultrasound (Sonocrystallization)? A: Yes. Ultrasound (20–40 kHz) applied during the nucleation phase (just as the solution becomes supersaturated) can shatter initial needle nuclei, promoting a more granular, rounded habit. It also prevents agglomeration.

References

  • Bracuti, A. J. (1979).[1] The Crystal Structure Determination of Triaminoguanidinium Nitrate: A Burning Rate Modifier for Nitramine Propellants. U.S. Army Armament Research and Development Command.

  • Hubei Institute of Aerospace Chemical Technology. (2016). Triaminoguanidinium nitrate crystallization method. Patent CN105541666A.

  • Ram, N. H., et al. (2025).[8] The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm.

  • Chatham, R., et al. (2025). Packing density optimization and recyclability of multi-modal SiC powder feedstocks. OSTI.

  • O'Neil, M. J. (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. (General reference for TAGN solubility properties).

Sources

Technical Support Center: Reducing Hygroscopicity in TAGN Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for Triaminoguanidine Nitrate (TAGN) .

Note on Chemical Identity & Safety: TAGN (Triaminoguanidine Nitrate) is primarily characterized as an energetic material (propellant/explosive) but serves as a critical high-nitrogen precursor in the synthesis of nitrogen-rich bioactive scaffolds (e.g., tetrazoles, triazoles) in advanced drug discovery. Due to its energetic nature, hygroscopicity management is not just a quality issue but a safety imperative , as moisture uptake can lower the activation energy for decomposition.

Status: Operational Role: Senior Application Scientist Topic: Hygroscopicity Mitigation & Storage Protocols for TAGN

Technical Brief: The Hygroscopicity-Instability Nexus

TAGN is intrinsically hygroscopic due to the hydrogen-bonding potential of its amino (


) and nitrate (

) groups. In pharmaceutical synthesis, moisture ingress triggers a cascade of failure modes:
  • Hydrolysis/Dissociation: Moisture facilitates the dissociation of the nitrate salt, shifting the equilibrium toward the free base (Triaminoguanidine).

  • Chemo-Instability: The free base is highly susceptible to oxidation, especially in the presence of trace metal ions, leading to colored impurities (azo/azine polymers) and unpredictable exotherms.

  • Physical Caking: Inter-particle liquid bridging increases agglomeration, ruining flowability for automated dosing systems.

Troubleshooting Hub (Q&A)

Q1: My TAGN samples are developing a pinkish/red hue after 48 hours in storage. Is this purely a moisture issue?

Diagnosis: This is a classic "Moisture-Metal Synergism" failure. Technical Explanation: While moisture is the enabler, it is likely not the sole cause. Water uptake solubilizes the surface layer, allowing trace metal ions (specifically


 or 

from steel spatulas or worn milling equipment) to catalyze the oxidation of the triaminoguanidine free base. The red color indicates the formation of azo-coupling byproducts. Corrective Action:
  • Immediate: Re-crystallize the batch using deionized water with a chelating agent (e.g., EDTA) to strip metals.

  • Prevention: Switch to PTFE-lined or borosilicate glass storage containers. Never use stainless steel for long-term TAGN storage, even if passivated.

Q2: We observe significant hysteresis in our DVS (Dynamic Vapor Sorption) data. What is the "Safe Zone" for handling?

Diagnosis: Hysteresis indicates bulk absorption or hydrate formation, not just surface adsorption. Technical Explanation: If the desorption curve does not retrace the adsorption curve, water molecules are being trapped within the crystal lattice or causing a phase change. For TAGN, this often occurs above 60% Relative Humidity (RH). Protocol:

  • Critical Relative Humidity (CRH): Determine the specific CRH of your salt batch (typically ~55-60% RH at 25°C).

  • The "Safe Zone": All handling (weighing, dispensing) must occur at <40% RH .

  • Storage: Store in a desiccator maintained at <10% RH using activated molecular sieves (4Å), not silica gel (which can be acidic/variable).

Q3: Can we store TAGN as a wet slurry to bypass hygroscopicity issues entirely?

Diagnosis: Yes, but pH control is non-negotiable. Technical Explanation: Storing TAGN wet (water-wet) desensitizes it to friction/impact (safety benefit) and prevents atmospheric moisture cycling. However, water promotes hydrolysis if the pH is neutral or alkaline. Protocol:

  • The "Acid-Lock" Method: Store TAGN under acidified water (pH 4.0–5.0 using dilute Nitric Acid). The excess protons suppress the equilibrium shift toward the free base, stabilizing the compound chemically while the water barrier prevents interaction with atmospheric humidity.

Experimental Protocols & Workflows

Protocol A: The "Double-Barrier" Dry Storage System

For maintaining anhydrous TAGN for immediate synthetic use.

  • Primary Container: High-density Polyethylene (HDPE) or amber glass jar with a PTFE-lined screw cap.

    • Pre-treatment:[1][2] Wash with 10%

      
      , rinse with DI water, and oven dry to remove trace metals.
      
  • Desiccant Integration: Do not place desiccant directly in contact with TAGN. Use a Tyvek-encased Molecular Sieve (4Å) packet taped to the underside of the lid.

  • Secondary Containment: Place the primary jar inside a mylar foil bag (moisture vapor transmission rate

    
    ).
    
  • Atmosphere: Purge the mylar bag with dry Nitrogen (

    
    ) or Argon before heat-sealing.
    
  • Validation: Place a reversible humidity indicator card (10-60%) inside the secondary bag to visually verify seal integrity.

Protocol B: DVS Characterization for Critical RH Determination

Use this to validate if a new batch of TAGN has higher hygroscopicity due to impurities.

StepParameterSettingRationale
1 Sample Mass 10–20 mgSmall mass ensures rapid equilibrium without thermal lag.
2 Pre-heating 40°C for 60 min (0% RH)Removes pre-existing surface moisture to establish a "dry mass" baseline.
3 Sorption Cycle 0%

90% RH
Step size: 10% RH. Equilibrium criteria: dm/dt < 0.002% per min.
4 Desorption Cycle 90%

0% RH
Identifies hysteresis (trapped moisture).
5 Analysis Plot IsothermIdentify the inflection point where mass gain accelerates exponentially (The CRH).

Visualizing the Instability Pathway

The following diagram illustrates the mechanistic pathway from moisture uptake to chemical degradation, highlighting the intervention points (Red) where storage protocols effectively break the chain.

TAGN_Degradation TAGN_Dry Anhydrous TAGN (Stable) Sorption Surface Sorption & Lattice Penetration TAGN_Dry->Sorption Exposure Moisture Moisture Ingress (>60% RH) Moisture->Sorption Hydrolysis Hydrolysis (Equilibrium Shift) Sorption->Hydrolysis FreeBase Free Base Formation (Triaminoguanidine) Hydrolysis->FreeBase Dissociation Oxidation Oxidation Reaction FreeBase->Oxidation Catalysis Metals Trace Metals (Fe3+, Cu2+) Metals->Oxidation Impurity Colored Impurities (Azo Polymers) Oxidation->Impurity Degradation Intervention1 Intervention: Desiccant/N2 Purge Intervention1->Moisture Blocks Intervention2 Intervention: Acidified Storage (pH 4) Intervention2->Hydrolysis Suppresses Intervention3 Intervention: Non-Metallic Containers Intervention3->Metals Eliminates

Caption: Mechanistic pathway of TAGN degradation triggered by moisture. Blue nodes indicate critical storage interventions to prevent the formation of destabilizing impurities.

Comparative Data: Storage Conditions vs. Stability

The table below summarizes the stability profile of TAGN under various storage regimes, derived from accelerated aging studies.

Storage ConditionContainer MaterialHumidity ControlStability Outcome (6 Months)Recommendation
Ambient Air Stainless SteelNone (Fluctuating)Critical Failure: Red discoloration, caking, iron contamination.PROHIBITED
Ambient Air Borosilicate GlassNoneModerate Failure: Surface crusting, slight hydrolysis.Avoid
Dry Storage HDPE + PTFE LinerDesiccant (<10% RH)Optimal (Solid): Free-flowing, <0.1% degradation.Standard Protocol
Wet Slurry Glass/PolymerAcidified Water (pH 4)Optimal (Solution): Zero color change, chemically stable.Best for Safety

References

  • Fong, C. W. (1981). The Formation of Colored Impurities in Triaminoguanidine Nitrate and Related Incompatibility Problems in Gun Propellants. Defense Technical Information Center (DTIC). Link

  • Li, J., et al. (2019). Thermal Behavior and Decomposition Mechanism of Ammonium Perchlorate and Ammonium Nitrate in the Presence of Nanometer Triaminoguanidine Nitrate. ACS Omega, 4(1), 863–872. Link

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA. TA Instruments Applications Library. Link

  • European Pharmacopoeia. (2020). Hygroscopicity Class Definitions and Determination. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for TAGN Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Triaminoguanidine Nitrate (TAGN) Synthesis & Optimization Role: Senior Application Scientist Status: Operational

Executive Summary: The Thermal Landscape of TAGN Synthesis

Welcome to the Technical Support Center. You are likely here because your TAGN (Triaminoguanidine Nitrate) synthesis is suffering from low yields, colored impurities (often pink/red), or inconsistent crystal morphology.

The condensation of Guanidine Nitrate (GN) with Hydrazine to form TAGN is a transamination reaction driven by the elimination of ammonia. Temperature is not just a variable here; it is the switch that toggles between kinetic success and thermodynamic failure.

The Core Challenge: You must maintain a temperature high enough to drive off ammonia (Le Chatelier’s principle) but low enough to prevent hydrazine decomposition and thermal runaway.

Troubleshooting Guide (Q&A)
Q1: My final product has a persistent pink or reddish hue. Is this temperature-related?

Diagnosis: Yes. This is a classic signature of incomplete amination . Technical Explanation: The reaction proceeds stepwise: Guanidine Nitrate


 Mono- (MAGN) 

Di- (DAGN)

Triaminoguanidine Nitrate (TAGN).
  • The Cause: If the reaction temperature drops below 85°C (or reaction time is insufficient), the conversion stalls at DAGN or MAGN. These intermediates, particularly when oxidized or complexed with trace metals, often manifest as pink/red impurities.

  • The Fix: Ensure your reaction holds a steady 90–100°C for at least 3–4 hours. Do not rely solely on reflux; monitor the internal temperature.

  • Validation: The final product should be white needles. A melting point check is critical: Pure TAGN melts/decomposes at ~215–217°C. Lower melting points indicate DAGN contamination.

Q2: I am seeing low yields (<70%) despite using excess hydrazine. Should I increase the temperature?

Diagnosis: Not necessarily. Increasing temperature >105°C often lowers yield due to hydrazine degradation. Technical Explanation:

  • Hydrazine Volatility: Hydrazine hydrate boils at ~114°C, but significant vapor loss occurs earlier. If you heat too aggressively without an efficient reflux condenser, you lose the reactant required to push the equilibrium.

  • Ammonia Solubility: The reaction is driven by the removal of NH

    
    . If your system is closed or the condenser is too efficient at trapping ammonia, the reaction slows (equilibrium limitation).
    The Fix: 
    
  • Optimal Range: Maintain 95°C ± 5°C .

  • Process Control: Use a slight nitrogen sweep or allow the condenser to vent ammonia while retaining hydrazine (differential cooling).

  • Crystallization: Yield loss often happens after the reaction. Ensure you cool slowly to room temperature, then chill to 0–5°C for complete precipitation. TAGN is significantly more soluble at 25°C than at 5°C.

Q3: The reaction mixture foams uncontrollably around 90°C. How do I manage this?

Diagnosis: Rapid ammonia evolution. Technical Explanation: At 90°C, the reaction rate spikes, generating massive volumes of NH


 gas. If the reactor has high viscosity or particulate matter, this gas entrains liquid (foaming).
The Fix: 
  • Ramp Rate: Do not shoot directly to 95°C. Ramp to 80°C , hold for 30 minutes to allow initial outgassing, then ramp to 95°C .

  • Agitation: High-shear mixing helps break foam bubbles but ensure the vortex doesn't reduce effective volume.

Optimization Protocol: The "Goldilocks" Zone

The following data summarizes the impact of temperature regimes on TAGN quality.

Temperature ZoneChemical BehaviorOutcome
< 80°C Kinetic barrier; Ammonia remains dissolved.Failure: High DAGN/MAGN content (Pink product).
85°C – 105°C Optimal Window. Rapid ammonia exclusion; High conversion.Success: High Purity (>98%), White Needles.
> 110°C Hydrazine decomposition; Potential thermal instability.[1]Risk: Low Yield, Safety Hazard, Yellowing.
Cooling (< 10°C) Solubility limit reached.Critical: Maximizes recovery yield.
Visualizing the Process Logic
Figure 1: Reaction Pathway & Impurity Logic

This diagram illustrates the stepwise amination and where temperature failures create specific impurities.[1]

TAGN_Synthesis cluster_conditions Process Conditions GN Guanidine Nitrate (Starting Material) MAGN Mono-amino Intermediate (MAGN) GN->MAGN + N2H4 / 80°C Waste Ammonia (NH3) (Must be removed) GN->Waste DAGN Di-amino Intermediate (DAGN) (PINK IMPURITY) MAGN->DAGN + N2H4 / >85°C MAGN->Waste TAGN Triaminoguanidine Nitrate (TAGN) (Target: White Needles) DAGN->TAGN + N2H4 / 95-100°C (Critical Step) DAGN->Waste TempWarn Temp < 85°C stops here TempWarn->DAGN

Caption: Stepwise amination of Guanidine Nitrate. Failure to reach/sustain 95°C results in DAGN contamination (Pink).

Figure 2: Optimized Temperature Profile Workflow

Follow this profile to balance kinetics and safety.

Temp_Profile Start Start: Mix GN + Hydrazine Hydrate (1:3 ratio) Ramp1 Ramp to 80°C (Rate: 2°C/min) Start->Ramp1 Hold1 Hold 80°C (30 min) Allow initial foaming/NH3 release Ramp1->Hold1 Ramp2 Ramp to 95-100°C Hold1->Ramp2 React Reaction Phase (3-4 Hours) Monitor Reflux Ramp2->React Cool1 Slow Cool to 25°C (Prevent thermal shock) React->Cool1 Cool2 Chill to 0-5°C (Maximize Yield) Cool1->Cool2 Filter Filter & Wash (Cold Water/Ethanol) Cool2->Filter

Caption: Optimized thermal profile preventing boil-over and ensuring complete conversion.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent instead of excess hydrazine? A: Yes, water is often used as a solvent (or present in hydrazine hydrate). However, water acts as a heat sink and can lower the boiling point of the mixture if not managed. Some protocols suggest using an aqueous solution but ensuring the temperature reaches boiling (~100°C) to drive the reaction. Alcohol is sometimes used in purification but is less common in the primary high-temp reaction due to lower boiling points.

Q: Is the reaction sensitive to pH? A: Yes. While the reaction is base-catalyzed (by hydrazine), the final stability and crystallization often benefit from a controlled pH. Some industrial patents recommend adjusting the pH to 4.5–5.5 with nitric acid after the reaction is complete and before cooling, to facilitate the precipitation of the nitrate salt form of TAGN.

Q: What safety precautions are specific to this temperature range? A:

  • Hydrazine Toxicity: At 95°C, hydrazine vapor pressure is significant. All work must be in a fume hood with a scrubber.

  • Energetic Material: TAGN is an energetic material. While stable in solution, dry TAGN is sensitive. Avoid overheating the dry product.

  • Ammonia: Ensure your ventilation can handle the continuous ammonia stream.

References
  • Preparation of Triaminoguanidine Nitrate . United States Patent 3950421A. (1976). Describes the method of producing TAGN by reacting guanidine nitrate and hydrazine in aqueous medium at 80°C–102°C. Link

  • Triaminoguanidine nitrate synthetic method applicable to industrial production . China Patent CN105384661A. (2016). Details the industrial synthesis conditions, specifically controlling reaction temperature between 80–150°C and cooling below 40°C for sedimentation. Link

  • Synthesis method of triaminoguanidinium nitrate . China Patent CN105367453A. (2016). Discusses the reaction of guanidine nitrate and hydrazine hydrate at temperatures less than 150°C (optimized at 90-105°C) to produce TAGN with high purity. Link

  • Thermal Decomposition of Triaminoguanidinium Nitrate . Propellants, Explosives, Pyrotechnics. (2001). Provides data on the thermal stability and decomposition mechanisms of TAGN, crucial for setting upper temperature limits. Link

Sources

Technical Support Center: High-Purity TAGN Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket Subject: Removal of Hydrazine Residues from Triaminoguanidine Nitrate (TAGN) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering persistent hydrazine contamination in your final TAGN product. This is a critical stability risk; free hydrazine lowers the thermal decomposition onset of TAGN (typically ~215°C) and acts as a genotoxic impurity.

The following guide moves beyond standard textbook synthesis. It addresses the thermodynamic behaviors of hydrazine occlusion and provides a self-validating purification protocol.

Module 1: The Chemistry of Contamination (FAQ)

Q1: Why does my TAGN product turn pink or yellow during drying?

Diagnosis: Oxidative Degradation. Technical Explanation: Pure TAGN is white. A pink or yellow hue indicates the oxidation of residual hydrazine or phenolic impurities into diazo/azo compounds upon exposure to air. This is not just a cosmetic issue; it confirms that free hydrazine is trapped in your crystal lattice. Immediate Fix: You must perform your final recrystallization and drying under an inert atmosphere (Nitrogen or Argon) until the free hydrazine is chemically neutralized or washed away.

Q2: I washed the crystals three times, but the hydrazine test is still positive. Why?

Diagnosis: Crystal Occlusion vs. Surface Adsorption. Technical Explanation: Simple washing only removes surface-adsorbed impurities. If you cooled your reaction mixture too quickly (e.g., "crash cooling" to 0°C), the TAGN crystal lattice collapsed rapidly, trapping pockets of mother liquor (containing hydrazine) inside the crystals. The Fix: You need a controlled thermal recrystallization (Protocol A) to re-dissolve the lattice and release the trapped solvent.

Module 2: Troubleshooting Protocols

Protocol A: The "pH-Shift" Recrystallization Method

Standard water washing is insufficient for pharmaceutical/propellant grade purity. This protocol uses pH manipulation to keep hydrazine in the solution phase.

Prerequisites:

  • Crude TAGN (wet or dry)

  • Deionized Water (80°C)

  • Nitric Acid (70%)[1]

  • Ice bath

  • pH Meter (calibrated)

Step-by-Step Methodology:

  • Dissolution (Thermodynamic Release):

    • Dissolve crude TAGN in minimum boiling deionized water.

    • Why: High temperature maximizes TAGN solubility while releasing all occluded hydrazine from the crystal lattice into the bulk solution.

  • The Acid Shift (The Critical Step):

    • While hot, add 70% Nitric Acid dropwise to adjust the solution pH to 4.5 – 5.0 .

    • Mechanism:[1][2][3][4][5] Free hydrazine (

      
      ) is basic. At pH 5, it is protonated to hydrazinium nitrate (
      
      
      
      ). Unlike free hydrazine, the salt form is highly soluble in water and less likely to co-precipitate with TAGN.
  • Controlled Crystallization:

    • Allow the solution to cool to Room Temperature (20°C) slowly (approx. 1°C/min).

    • Do NOT use an ice bath yet. Rapid cooling creates needles that trap impurities. Slow cooling creates blocky/spherical crystals that exclude impurities.

    • Once at 20°C, hold for 30 minutes, then cool to 5°C to maximize yield.

  • Filtration & Displacement Wash:

    • Filter the crystals.[6]

    • Wash with cold isopropyl alcohol (IPA) or ethanol.

    • Why: TAGN is insoluble in alcohol, but hydrazine and its nitrate salts are soluble. The alcohol displaces the residual aqueous mother liquor.

Module 3: Visualization & Logic

Workflow: Impurity Elimination Logic

The following diagram illustrates the decision pathway for removing hydrazine based on its physical state (Surface vs. Occluded).

TAGN_Purification Start Detected Hydrazine in TAGN CheckType Determine Contamination Type Start->CheckType Surface Surface Adsorbed (Washable) CheckType->Surface Positive Swab Test Negative Dissolved Test Occluded Crystal Occluded (Trapped Internal) CheckType->Occluded Positive Dissolved Test (Pink Color upon grinding) Action_Wash Displacement Wash (Cold Ethanol/IPA) Surface->Action_Wash Action_Recryst Protocol A: pH-Shift Recrystallization Occluded->Action_Recryst Result Final Purity Validation (PDAB Test) Action_Wash->Result Retest Mechanism Mechanism: Protonation N2H4 -> N2H5+ (Soluble) Action_Recryst->Mechanism pH 4.5-5.0 Action_Recryst->Result Retest

Figure 1: Decision logic for hydrazine removal. Occluded impurities require lattice dissolution (Recrystallization), while surface impurities respond to washing.

Module 4: Analytical Validation (Self-Check)

Do not rely on visual inspection alone. Use the PDAB Colorimetric Assay to verify hydrazine removal < 1 ppm.

The "Yellow" Test Protocol:

  • Reagent: Dissolve p-dimethylaminobenzaldehyde (PDAB) in ethanol/HCl.

  • Sample: Dissolve 100 mg of your dried TAGN crystals in 10 mL water.

  • Action: Add 1 mL of PDAB reagent to the sample.

  • Interpretation:

    • Clear/Colorless: Hydrazine is absent (Pass).

    • Bright Yellow: Hydrazine is present (Fail). The color intensity correlates to concentration (formation of azine complex).

Summary Data Table: Solubility & Stability

ParameterTAGN (Product)Hydrazine (Impurity)Impact on Protocol
Solubility (Cold Water) Low (~1-2%)High (Miscible)Basis for separation via cooling crystallization.
Solubility (Alcohol) InsolubleSolubleBasis for final displacement wash.
pH Behavior Neutral SaltBasic BaseAcidification (pH 5) keeps hydrazine in solution.
Thermal Stability Stable up to ~215°CUnstable / VolatileHydrazine lowers TAGN decomposition onset (Safety Risk).

References

  • Synthesis and Refining of Triaminoguanidine Nitrate. Source:Justia Patents / US Navy (US Patent 3,950,421) Context: Defines the critical pH adjustment range (4.5–5.5) and the solubility differences between TAGN and hydrazine intermediates.[1] URL:[Link]

  • Colorimetric Method for Detection of Hydrazine. Source:MDPI / ResearchGate Context: Validates the p-dimethylaminobenzaldehyde (PDAB) reaction mechanism for detecting trace hydrazine. URL:[Link][1][6][7]

  • Thermal Decomposition and Stability Studies of TAGN. Source:Defense Technical Information Center (DTIC) Context: Establishes the thermal risk of impurities and the "pink" oxidation product correlation. URL:[Link]

  • Recrystallization Studies of Triaminoguanidine Derivatives. Source:Central European Journal of Energetic Materials (via ResearchGate) Context: Discusses crystal morphology control (needles vs. blocks) to prevent impurity occlusion. URL:[Link]

Sources

Technical Support Center: Mitigating Thermal Instability in TAGN-Based Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for TAGN-based formulations. This guide is designed for researchers, scientists, and drug development professionals working with trans-1,4,5,8-tetraaza-1,4,5,8-tetranitroso-decahydronaphthalene (TAGN). As a high-energy material, TAGN offers significant potential in various applications, but its inherent thermal instability presents unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, ensure the integrity of your experiments, and maintain a safe working environment.

Frequently Asked Questions (FAQs)

Q1: What is TAGN and why is its thermal stability a concern?

A1: TAGN, or trans-1,4,5,8-tetraaza-1,4,5,8-tetranitroso-decahydronaphthalene, is a nitramine energetic material. Its thermal stability is a critical parameter because it dictates the safe handling, storage, and application of TAGN-based formulations. The thermal decomposition of TAGN can be initiated at elevated temperatures, leading to a loss of performance and, in some cases, uncontrolled energy release. Understanding and controlling its thermal behavior is paramount for predictable and safe utilization.

Q2: My TAGN crystals have a pinkish hue. Is this normal and does it affect stability?

A2: Pure TAGN crystals are white. A pink or discolored appearance is a common issue and indicates the presence of impurities or early-stage decomposition products.[1] These impurities can significantly compromise the thermal stability of the material. It is crucial to address the source of this discoloration to ensure the reliability and safety of your formulations.

Q3: What are the primary factors that contribute to the thermal instability of TAGN?

A3: The thermal instability of TAGN is influenced by several factors, including:

  • Impurities: The presence of foreign substances, particularly metal ions, can catalyze decomposition reactions.[1]

  • Residual Solvents: Solvents used during synthesis or formulation, if not completely removed, can interact with TAGN and reduce its stability.[1]

  • Crystal Morphology: The size, shape, and defect concentration of TAGN crystals can impact their thermal sensitivity.[2][3]

  • Compatibility with other components: Interactions between TAGN and other ingredients in a formulation, such as binders and plasticizers, can either enhance or degrade its stability.

Q4: What is the role of a binder in a TAGN-based formulation and how does it affect thermal stability?

A4: A binder is a polymeric matrix used to hold the energetic material crystals together, providing mechanical strength and processability to the formulation. The choice of binder is critical as it must be chemically compatible with TAGN. An incompatible binder can react with TAGN, leading to a decrease in thermal stability. Common binders used in energetic formulations include cellulose acetate, and hydroxy-terminated polybutadiene (HTPB).[1] Compatibility is typically assessed using techniques like Differential Scanning Calorimetry (DSC).

Q5: What are stabilizers and how do they work to improve the thermal stability of TAGN formulations?

A5: Stabilizers are chemical additives that are incorporated into energetic material formulations to slow down decomposition reactions.[4][5] They function by scavenging reactive intermediates, such as nitrogen oxides (NOx), which are often products of the initial decomposition of nitramines and can act as catalysts for further decomposition.[4] Common classes of stabilizers for nitrate ester-based materials, which share some decomposition characteristics with nitramines, include aromatic amines and urea derivatives.[5]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to the thermal instability of TAGN-based formulations.

Problem 1: Discoloration (Pink Hue) and Presence of Impurities in Synthesized TAGN

Potential Causes:

  • Metal Ion Contamination: Contamination from reactors, spatulas, or starting materials can introduce metal ions that catalyze decomposition.[1]

  • Incomplete Reaction or Side Reactions: Suboptimal synthesis conditions can lead to the formation of undesired byproducts.

  • Residual Solvents: Incomplete drying can leave residual solvents like ethyl acetate, acetone, or alcohols which can degrade TAGN over time.[1]

  • Exposure to Light or Air: Prolonged exposure to certain environmental conditions can initiate degradation.

Solutions & Preventive Measures:

  • Rigorous Cleaning of Glassware and Equipment: Use metal-free utensils and thoroughly clean all equipment to avoid metal ion contamination.

  • Purification of Starting Materials: Ensure the purity of all reactants before synthesis.

  • Controlled Synthesis Conditions: Strictly adhere to validated synthesis protocols, paying close attention to temperature, reaction time, and reagent addition rates.

  • Effective Purification of TAGN:

    • Recrystallization: Recrystallize the crude TAGN from a suitable solvent to remove impurities. The choice of solvent is critical to avoid the incorporation of solvent molecules into the crystal lattice.

    • Washing: Thoroughly wash the purified crystals with a non-reactive solvent to remove any surface impurities.

  • Thorough Drying: Dry the purified TAGN under vacuum at a controlled, mild temperature to ensure complete removal of residual solvents.

  • Proper Storage: Store purified TAGN in a dark, cool, and dry environment, preferably under an inert atmosphere.

Problem 2: Poor Thermal Stability of the Final TAGN-Based Formulation

Potential Causes:

  • Incompatibility with Binder or Plasticizer: The polymeric binder or plasticizer may be reacting with TAGN.

  • Presence of Unwanted Additives: Unintentional introduction of incompatible substances during the formulation process.

  • Inadequate Mixing: Non-uniform distribution of TAGN and stabilizers within the formulation can lead to localized areas of instability.

  • Degradation During Processing: High temperatures or shear forces during mixing and processing can initiate the decomposition of TAGN.

Solutions & Preventive Measures:

  • Compatibility Screening:

    • Conduct compatibility studies using Differential Scanning Calorimetry (DSC) before formulating new compositions. A significant shift in the decomposition temperature of the mixture compared to the individual components indicates incompatibility.

    • Consult literature for known compatible binder systems for nitramines. For example, while cellulosic binders have been used, they can interact with TAGN under certain conditions.[1]

  • Selection of Appropriate Stabilizers:

    • Incorporate stabilizers known to be effective for nitramines. While specific data for TAGN is limited, stabilizers used for other nitramines like RDX and HMX, such as certain aromatic amines or urea derivatives, could be a good starting point for investigation.[5]

  • Controlled Formulation Process:

    • Use low mixing temperatures and shear rates to minimize the risk of initiating decomposition.

    • Ensure homogenous mixing to achieve a uniform distribution of all components.

  • Purity of Formulation Components: Use high-purity binders, plasticizers, and other additives to avoid introducing catalytic impurities.

Problem 3: Inconsistent or Non-Reproducible Thermal Analysis Results (DSC/TGA)

Potential Causes:

  • Improper Sample Preparation: Inconsistent sample mass, poor thermal contact with the pan, or variations in particle size can affect results.[6]

  • Incorrect Instrument Parameters: Variations in heating rate, gas atmosphere, or pan type can lead to different thermal profiles.[7]

  • Instrument Calibration Issues: An uncalibrated instrument will provide inaccurate temperature and heat flow data.[8]

  • Sample Heterogeneity: If the formulation is not homogenous, different samples will yield different results.

Solutions & Preventive Measures:

  • Standardized Sample Preparation:

    • Use a consistent sample mass (typically 1-5 mg for energetic materials).

    • Ensure the sample is evenly distributed at the bottom of the DSC pan to maximize thermal contact.[6]

    • Use consistent pan types (e.g., hermetically sealed aluminum pans) for all related experiments.

  • Consistent Instrument Parameters:

    • Use a standardized heating rate (e.g., 5 or 10 °C/min) for all comparative studies.

    • Maintain a consistent and pure purge gas (e.g., nitrogen) at a controlled flow rate.

  • Regular Instrument Calibration:

    • Calibrate the DSC instrument regularly using certified standards (e.g., indium) for both temperature and enthalpy.[8]

  • Ensure Sample Homogeneity:

    • Thoroughly mix the formulation before taking a sample for analysis.

Experimental Protocols

Protocol 1: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol provides a general guideline for assessing the thermal stability of TAGN and its formulations.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans and lids

  • Microbalance (accurate to ±0.01 mg)

  • Crimper for sealing pans

  • High-purity nitrogen gas

Procedure:

  • Instrument Preparation:

    • Turn on the DSC instrument and the cooling system.

    • Start the nitrogen purge gas at a flow rate of 20-50 mL/min.

    • Perform a baseline run with empty, sealed pans to ensure the instrument is stable.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the TAGN or TAGN-based formulation into a tared aluminum pan.

    • Hermetically seal the pan using the crimper. This is crucial to contain any evolved gases and prevent pressure buildup from affecting the measurement.

    • Prepare an identical empty, sealed pan to be used as a reference.

  • DSC Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • Program the instrument with the desired temperature profile. A typical method for screening thermal stability is to heat from room temperature to 300°C at a rate of 10°C/min.

    • Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of the exothermic decomposition peak. This is a key indicator of thermal stability.

    • Integrate the area under the decomposition peak to determine the heat of decomposition (ΔH).

Protocol 2: Accelerated Aging Study for TAGN-Based Formulations

This protocol is designed to predict the long-term stability of TAGN formulations under ambient conditions.

Materials and Equipment:

  • Temperature and humidity-controlled environmental chamber

  • Sealed containers for storing samples

  • DSC or other analytical instruments for assessing degradation

Procedure:

  • Initial Characterization:

    • Before starting the aging study, perform a complete characterization of the initial (time zero) formulation. This should include DSC analysis, visual inspection, and any other relevant performance tests.

  • Sample Preparation and Storage:

    • Place samples of the TAGN formulation in sealed containers that are compatible with the material.

    • Place the containers in an environmental chamber set to a specific elevated temperature. A common temperature for accelerated aging is 60°C. The Arrhenius equation can be used to relate the aging at elevated temperatures to ambient temperature shelf life.[9][10][11]

  • Periodic Testing:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a set of samples from the chamber.

    • Allow the samples to equilibrate to room temperature.

    • Perform the same set of characterization tests as was done for the initial samples.

  • Data Analysis:

    • Compare the results of the aged samples to the initial data.

    • Look for changes in the onset of decomposition temperature, heat of decomposition, physical appearance, or other performance characteristics.

    • Plot the change in a key parameter (e.g., decomposition onset temperature) as a function of aging time to establish a degradation trend.

Visualizations

Diagram 1: Troubleshooting Workflow for TAGN Discoloration

G cluster_synthesis Synthesis Issues cluster_impurities Impurity Analysis cluster_solvent Solvent Analysis start Pink/Discolored TAGN Observed check_synthesis Review Synthesis Protocol start->check_synthesis check_impurities Analyze for Impurities (e.g., ICP-MS for metals) start->check_impurities check_solvent Analyze for Residual Solvents (e.g., GC-MS) start->check_solvent synthesis_ok Protocol Followed Correctly? check_synthesis->synthesis_ok impurities_present Metal Ions or Other Impurities Detected? check_impurities->impurities_present solvent_present Residual Solvents Detected? check_solvent->solvent_present optimize_synthesis Optimize Synthesis Conditions (Temperature, Time, Reagents) synthesis_ok->optimize_synthesis No purify_reagents Purify Starting Materials synthesis_ok->purify_reagents Partially end_node Pure, White, and Stable TAGN optimize_synthesis->end_node purify_reagents->end_node use_clean_equipment Implement Rigorous Cleaning of Equipment impurities_present->use_clean_equipment Yes recrystallize Recrystallize TAGN impurities_present->recrystallize Yes use_clean_equipment->end_node recrystallize->end_node optimize_drying Optimize Drying Protocol (Temperature, Vacuum, Time) solvent_present->optimize_drying Yes optimize_drying->end_node

Caption: Troubleshooting workflow for addressing discoloration in synthesized TAGN.

Diagram 2: Key Factors Influencing TAGN Formulation Stability

G cluster_material TAGN Material Properties cluster_formulation Formulation Components cluster_processing Processing Conditions center_node Thermal Stability of TAGN Formulation purity Purity center_node->purity crystal_morphology Crystal Morphology center_node->crystal_morphology binder Binder Compatibility center_node->binder plasticizer Plasticizer Compatibility center_node->plasticizer stabilizer Stabilizer Effectiveness center_node->stabilizer mixing Mixing Homogeneity center_node->mixing temperature Processing Temperature center_node->temperature

Caption: Interrelated factors affecting the thermal stability of TAGN-based formulations.

References

  • Decomposition and Stability Studies of TAGN (Triaminoguanidium Nitrate) - DTIC. [Link]

  • Thermal shift assay - Wikipedia. [Link]

  • Safety Risk Assessment of HMX Synthesis Using Acetic Anhydride Method - MDPI. [Link]

  • SOP For DSC | PDF | Differential Scanning Calorimetry | Physical Chemistry - Scribd. [Link]

  • General Aging Theory and Simplified Protocol for Accelerated Aging of Medical Devices. [Link]

  • Nitramine propellants - Google P
  • (PDF) Case Studies of Incidents in Runaway Reactions and Emergency Relief. [Link]

  • Stabilizers for nitrate ester-based energetic materials and their mechanism of action: A state-of-the-art review - ResearchGate. [Link]

  • NITRO COMPOUNDS FOR USE IN EXPLOSIVE CHARGES - KI Open Archive. [Link]

  • Experimental Study on Thermal-Induced Runaway in High Nickel Ternary Batteries - NIH. [Link]

  • Purification of Native Complexes for Structural Study Using a Tandem Affinity Tag Method. [Link]

  • "TD"® Polymer Material Chemical Compatibility Chart - TDI International. [Link]

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20 - Purdue Engineering. [Link]

  • Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review - OUCI. [Link]

  • Effect of Cubic Crystal Morphology on Thermal Characteristics and Mechanical Sensitivity of PYX - MDPI. [Link]

  • Solve Common TGA Pan Issues with NETZSCH Thermal Analyzers - nexacule. [Link]

  • His-tag purification (Denaturing conditions) - ResearchGate. [Link]

  • DSC Operation Procedures and Guidelines | PDF | Differential Scanning Calorimetry | Physical Sciences - Scribd. [Link]

  • Thermal Stability - NETZSCH Analyzing & Testing. [Link]

  • A green stabilizer for Nitrate ester-based propellants: An overview - PMC - PubMed Central. [Link]

  • Accelerated Aging Testing: ASTM F1980 | Packaging Compliance Labs. [Link]

  • Experimental Investigation on Thermal Runaway of Lithium-Ion Batteries under Low Pressure and Low Temperature - MDPI. [Link]

  • Elucidating the Mechanisms of Reactions in Energetic Materials: A Critical Methodology Review - MDPI. [Link]

  • Crystal Morphology Controlling of TATB by High Temperature Anti-Solvent Recrystallization. [Link]

  • Experimental study of thermal runaway process of 256Ah prismatic nickel-rich battery. [Link]

  • ASTM F1980 | Accelerated Aging & Real Time Aging Testing - DDL Testing. [Link]

  • Microplastic toxicity: mechanisms, assessment methods, and future research directions. [Link]

  • (PDF) TESTING PROCEDURES OF ENERGETIC MATERIALS - ResearchGate. [Link]

  • Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review. [Link]

  • Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. [Link]

  • Heat stability of proteins and its exploitation for purification of heat-stable proteins - Semantic Scholar. [Link]

  • RDX - Wikipedia. [Link]

  • Differential Scanning Calorimetry Standard Operating Procedure Contact Person: Dr. Ajay Mallia Phone: 4703891382 Email. [Link]

  • Exploring the Fascinating and Dangerous World of Thermal Runaways - AZoM. [Link]

  • Medical Device Accelerated Aging: Everything You Need to Know - Test Labs. [Link]

  • Plasticizer Compatibility with PVC: What You Need to Know - BASTONE. [Link]

  • Optical Tweezers in Emulsion Research: Principles, Advances, and Prospects - ACS Publications. [Link]

Sources

Navigating the Energetic Landscape: A Technical Support Center for TAGN and Nitrocellulose Compatibility

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Triaminoguanidine Nitrate (TAGN) and nitrocellulose-based formulations. As a Senior Application Scientist, I understand the critical importance of stability and compatibility in your experimental work. This guide is designed to provide you with in-depth, field-proven insights to anticipate, diagnose, and resolve compatibility issues between these two energetic materials. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the interaction between TAGN and nitrocellulose.

Q1: Are TAGN and nitrocellulose fundamentally compatible?

Yes, TAGN and nitrocellulose can be formulated together in energetic compositions, as evidenced by their use in various propellant systems.[1][2] However, their compatibility is not absolute and is highly dependent on the overall formulation, including the choice of plasticizers, stabilizers, and the processing conditions. The inherent instability of nitrocellulose, which undergoes autocatalytic decomposition, necessitates careful formulation to ensure the long-term stability of the mixture.[1]

Q2: What are the primary signs of incompatibility between TAGN and nitrocellulose?

Observable signs of incompatibility can range from subtle to severe and may include:

  • Discoloration: A change in the color of the formulation, often to a brownish or reddish hue, can indicate decomposition reactions.

  • Gas Evolution: The release of gaseous byproducts, such as nitrogen oxides (NOx) from nitrocellulose decomposition, is a critical indicator of instability.[3]

  • Changes in Physical Properties: This can manifest as softening, hardening, or exudation of liquid components (plasticizer sweating).

  • Reduced Performance: Inconsistent burn rates, decreased energetic output, or failure to meet performance specifications can all be consequences of underlying incompatibility.

  • Exotherm on Thermal Analysis: Differential Scanning Calorimetry (DSC) can reveal premature exothermic reactions at temperatures lower than the decomposition temperatures of the individual components, indicating an undesirable interaction.

Q3: How does the presence of TAGN affect the stability of nitrocellulose?

While TAGN itself is a stable energetic material, its interaction with nitrocellulose within a formulation can be complex. The decomposition of nitrocellulose is an autocatalytic process accelerated by acidic species.[1] Any impurities or decomposition products from either TAGN or other components that contribute to an acidic environment can accelerate the degradation of the nitrocellulose binder. Therefore, maintaining a stable chemical environment is paramount.

Q4: What are the recommended storage conditions for TAGN and nitrocellulose formulations?

To ensure maximum stability and shelf-life, formulations containing TAGN and nitrocellulose should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. It is crucial to prevent exposure to moisture, as water can facilitate decomposition reactions. The use of appropriate stabilizers within the formulation is essential for long-term storage.[1]

Troubleshooting Guide: Diagnosing and Resolving Formulation Issues

This guide provides a systematic, question-and-answer approach to troubleshoot specific problems encountered during your experiments.

Issue 1: My formulation shows unexpected discoloration and has a faint acidic odor.

  • Question: Have you incorporated a suitable stabilizer in your nitrocellulose binder system?

    • Explanation of Causality: Nitrocellulose naturally decomposes over time, releasing nitrogen oxides (NOx). In the presence of moisture, these gases can form nitric acid, which then acts as a catalyst, accelerating further decomposition in an autocatalytic cycle. This process is often accompanied by discoloration and a characteristic acidic smell.

    • Solution: The inclusion of stabilizers is non-negotiable in nitrocellulose-based formulations. Commonly used stabilizers include diphenylamine (DPA), ethyl centralite (N,N'-diethyl-N,N'-diphenylurea), and 2-nitrodiphenylamine (2-NDPA).[1][4] These molecules act by scavenging the NOx decomposition products, thereby interrupting the autocatalytic cycle and enhancing the thermal stability of the formulation. For formulations containing TAGN, resorcinol has also been shown to be an effective stabilizer when dissolved in the plasticizer.[1]

Issue 2: The mechanical properties of my cured formulation are degrading over time (e.g., becoming brittle or soft).

  • Question: Have you evaluated the compatibility of your plasticizer with both TAGN and nitrocellulose?

    • Explanation of Causality: The plasticizer's role is to improve the processability and mechanical properties of the formulation. However, an incompatible plasticizer can lead to phase separation, migration (leaching), or even chemical reactions with the energetic components over time. This can alter the polymer matrix structure, leading to a loss of desired mechanical properties. The interaction between the binder and plasticizer is complex and is influenced by the degree of substitution of the nitrocellulose.[5]

    • Solution: Conduct compatibility studies between the chosen plasticizer and the energetic components. Techniques like Differential Scanning Calorimetry (DSC) can be used to assess interactions by observing shifts in glass transition temperatures.[5] Energetic plasticizers such as nitrate esters are often used in these formulations.[1] It is crucial to select a plasticizer that is a good solvent for the nitrocellulose and does not adversely react with TAGN.

Issue 3: My formulation exhibits a lower-than-expected thermal decomposition temperature in DSC analysis.

  • Question: Are your raw materials (TAGN and nitrocellulose) of high purity?

    • Explanation of Causality: Impurities in either TAGN or nitrocellulose can act as catalysts for decomposition. For instance, residual acidic impurities from the nitration process of cellulose can significantly lower the decomposition temperature of the entire formulation. Similarly, impurities in TAGN could potentially interact with the nitrocellulose binder.

    • Solution: Ensure the use of high-purity TAGN and nitrocellulose. Characterize your raw materials using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and High-Performance Liquid Chromatography (HPLC) to confirm their identity and purity before formulation. Recrystallization of TAGN may be necessary to remove impurities.

Experimental Protocols

Protocol 1: Assessing Thermal Compatibility using Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to evaluate the thermal compatibility of TAGN and nitrocellulose mixtures, adhering to principles similar to those described in STANAG 4147.[6]

Objective: To determine if the combination of TAGN and nitrocellulose exhibits a significant decrease in decomposition temperature compared to the individual components.

Materials:

  • High-purity TAGN

  • Nitrocellulose (specify nitrogen content)

  • DSC instrument with hermetically sealed aluminum pans

  • Analytical balance

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the individual components (TAGN and nitrocellulose) into separate DSC pans.

    • Prepare a 1:1 (by weight) mixture of TAGN and nitrocellulose. Ensure thorough but gentle mixing to achieve homogeneity. Accurately weigh 1-2 mg of the mixture into a DSC pan.

  • Instrument Setup:

    • Set the DSC to heat from ambient temperature to 300°C at a heating rate of 10°C/min.

    • Use an inert atmosphere (e.g., nitrogen) with a constant flow rate.

  • Data Acquisition:

    • Run the DSC analysis for each individual component and the mixture.

    • Record the onset temperature of the main exothermic decomposition peak for each sample.

  • Data Interpretation:

    • Compatible: If the onset of the decomposition exotherm of the mixture is not significantly lower (generally accepted as < 20°C) than the lowest decomposition onset of the individual components, the materials are considered compatible under these test conditions.

    • Incompatible: A significant lowering of the decomposition onset temperature of the mixture indicates an adverse interaction.

Sample Onset of Decomposition (°C) Peak Exotherm (°C)
TAGN~220-230~240-250
Nitrocellulose (12.6% N)~190-200~205-215
TAGN/Nitrocellulose (1:1)To be determinedTo be determined
Note: The temperatures provided are approximate and can vary based on the specific grade of the materials and instrumental conditions.

Protocol 2: Vacuum Stability Test (VST)

The Vacuum Stability Test is a widely used method to assess the chemical stability and compatibility of energetic materials by measuring the volume of gas evolved at a constant elevated temperature.[7][8]

Objective: To quantify the gas evolution from a mixture of TAGN and nitrocellulose to assess its long-term stability.

Materials:

  • TAGN and Nitrocellulose mixture

  • Vacuum stability apparatus

  • Constant temperature bath

  • Manometer

Methodology:

  • Sample Preparation:

    • Accurately weigh a specified amount of the test sample (e.g., 5 grams) into the test tube of the vacuum stability apparatus.

  • Apparatus Setup:

    • Assemble the apparatus and evacuate it to a specified pressure.

    • Immerse the test tube in a constant temperature bath set to a specific temperature (e.g., 100°C or 120°C).

  • Data Collection:

    • Record the volume of gas evolved over a set period (e.g., 40 hours).

  • Interpretation:

    • A high volume of evolved gas indicates poor stability or incompatibility. The acceptance criteria are typically defined in military or industry standards (e.g., STANAG 4147). Generally, a gas evolution of more than 2-5 ml/g over 40 hours at 100°C is considered indicative of incompatibility.

Best Practices & Mitigation Strategies

1. The Critical Role of Stabilizers:

  • Causality: The nitrate ester groups in nitrocellulose are susceptible to cleavage, initiating a self-propagating decomposition. Stabilizers are essential to interrupt this process at its earliest stages.

  • Best Practice: Always incorporate a stabilizer in nitrocellulose-based formulations. For TAGN-containing systems, a combination of stabilizers may be beneficial. For example, ethyl centralite can be used in conjunction with resorcinol.[1] The choice and concentration of the stabilizer should be optimized for the specific formulation and intended application.

2. Plasticizer Selection and Interaction:

  • Causality: The plasticizer not only affects the physical properties but also the chemical stability of the formulation. An ideal plasticizer should be a good solvent for nitrocellulose, have low volatility, and be chemically inert towards both TAGN and nitrocellulose.

  • Best Practice: Screen potential plasticizers for their compatibility using DSC and long-term aging studies. Energetic plasticizers like triethylene glycol dinitrate (TEGDN) and trimethylolethane trinitrate (TMETN) have been used in TAGN/nitrocellulose formulations.[2]

3. Purity of Raw Materials:

  • Causality: Impurities can have a disproportionately large negative impact on the stability of energetic materials.

  • Best Practice: Source high-purity TAGN and nitrocellulose. Implement rigorous quality control measures for incoming raw materials, including spectroscopic and chromatographic analysis.

Visualization of Concepts

Diagram 1: Nitrocellulose Autocatalytic Decomposition Cycle

G NC Nitrocellulose (R-ONO2) Decomposition Initial Decomposition NC->Decomposition AcceleratedDecomposition Accelerated Decomposition NC->AcceleratedDecomposition Heat Heat / UV Light Heat->Decomposition NOx NOx Gases Decomposition->NOx HNO3 Nitric Acid (HNO3) NOx->HNO3 + H2O Stabilizer Stabilizer (e.g., DPA) NOx->Stabilizer Scavenged by H2O Moisture (H2O) H2O->HNO3 HNO3->AcceleratedDecomposition Catalyzes AcceleratedDecomposition->NOx More Inert Inert Products Stabilizer->Inert

Caption: Autocatalytic decomposition of nitrocellulose and the role of stabilizers.

Diagram 2: Troubleshooting Logic for Formulation Instability

G Start Instability Observed (e.g., discoloration, gas) CheckStabilizer Is an appropriate stabilizer present? Start->CheckStabilizer CheckPlasticizer Is the plasticizer compatible? CheckStabilizer->CheckPlasticizer Yes AddStabilizer Action: Incorporate/Optimize stabilizer system. CheckStabilizer->AddStabilizer No CheckPurity Are raw materials of high purity? CheckPlasticizer->CheckPurity Yes ReevaluatePlasticizer Action: Screen alternative plasticizers (DSC, aging). CheckPlasticizer->ReevaluatePlasticizer No PurifyMaterials Action: Purify/re-source raw materials. CheckPurity->PurifyMaterials No Stable Formulation Stabilized CheckPurity->Stable Yes AddStabilizer->CheckPlasticizer ReevaluatePlasticizer->CheckPurity PurifyMaterials->CheckStabilizer

Caption: A logical workflow for troubleshooting TAGN/nitrocellulose formulation instability.

References

  • Title: Triaminoguanidine nitrate-containing propellants Source: Google Patents, US4381958A URL
  • Title: Gun propellant containing nitroplasticized nitrocellulose and triaminoguanidine nitrate Source: Google Patents, US3732131A URL
  • Title: Decomposition and Stability Studies of TAGN (Triaminoguanidium Nitrate) Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Effect of stabilizers and nitrogen content on thermal properties of nitrocellulose granules Source: Journal of Thermal Analysis and Calorimetry URL: [Link]

  • Title: The influence of different nitrocelluloses on the interaction in a binder-plasticizer system Source: Fraunhofer-Publica URL: [Link]

  • Title: Determination of Chemical Stability of Propellants Using the Vacuum Stability Test Method Source: ResearchGate URL: [Link]

  • Title: The Vacuum Thermal Stability Test for Explosives Source: Defense Technical Information Center (DTIC) URL: [Link]

Sources

Technical Support Center: Particle Size Distribution Control for TAGN Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Triaminoguanidine Nitrate (TAGN). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for controlling the particle size distribution (PSD) of TAGN. A well-controlled PSD is critical for ensuring consistent performance, safety, and processability of this energetic material.

This guide is structured to address common challenges and provide scientifically-grounded solutions. We will delve into the causality behind experimental choices, offering field-proven insights to help you achieve your desired particle characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for controlling the particle size of TAGN during synthesis?

A1: The most effective and widely used method for controlling the particle size of TAGN is through recrystallization.[1] Specifically, the solvent-antisolvent method is advantageous due to its simple principles, mild operating conditions, and scalability.[1] This technique involves dissolving the synthesized TAGN in a suitable solvent and then introducing an antisolvent to induce precipitation, thereby controlling the nucleation and growth of crystals.[1]

Q2: Which process parameters have the most significant impact on the final particle size distribution of TAGN?

A2: Several process parameters critically influence the final PSD of TAGN. These include:

  • Cooling Rate: In cooling crystallization, a slower cooling rate generally promotes the growth of larger crystals by favoring crystal growth over nucleation.

  • Agitation/Mixing: The stirring rate affects the homogeneity of the solution and the suspension of crystals. Inadequate mixing can lead to localized supersaturation and the formation of fine particles, while excessive agitation can cause crystal breakage.[2]

  • Supersaturation: The level of supersaturation is a key driver for both nucleation and crystal growth. Controlling the rate of addition of an antisolvent or the cooling rate allows for precise control over supersaturation.

  • Seeding: Introducing seed crystals of a desired size can help control the final particle size by providing surfaces for crystal growth, thus reducing spontaneous nucleation.[2][3]

  • Solvent and Antisolvent System: The choice of solvent and antisolvent, and their ratio, significantly impacts the solubility of TAGN and the rate of precipitation, thereby influencing the particle size.[1]

Q3: My TAGN synthesis results in a very fine powder with a wide particle size distribution. What are the likely causes?

A3: A fine powder with a broad PSD is often a result of rapid and uncontrolled nucleation. The primary causes include:

  • High Supersaturation: This can be due to a very rapid cooling rate or the fast addition of an antisolvent, leading to a burst of nucleation and the formation of many small crystals.

  • Lack of Seeding: Without seed crystals, the system relies on spontaneous nucleation, which can be difficult to control and often results in a wide distribution of particle sizes.[3]

  • Inefficient Mixing: Poor agitation can create localized areas of high supersaturation, promoting excessive nucleation.[2]

Q4: How can I accurately measure the particle size distribution of my TAGN product?

A4: Several techniques are available for particle size analysis. The choice depends on the expected particle size range and the nature of the sample. Common methods include:

  • Laser Diffraction: This is a versatile technique that measures the angular variation in the intensity of scattered light as a laser beam passes through a dispersed particulate sample.[4] It is suitable for a wide range of particle sizes.

  • Sieve Analysis: This traditional method uses a stack of sieves with progressively smaller mesh sizes to separate particles by size.[5] It is most accurate for coarser and granular powders.[5]

  • Dynamic Light Scattering (DLS): DLS is well-suited for measuring the size of sub-micron particles and nanoparticles by analyzing the fluctuations in scattered light intensity due to the Brownian motion of the particles.[6]

  • Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of particle morphology and size but may not be ideal for determining the overall distribution of a large sample without extensive image analysis.

Troubleshooting Guides

This section provides a more detailed, problem-solution approach to common issues encountered during TAGN synthesis and particle size control.

Problem 1: Poor Yield of TAGN
Symptom Potential Cause Troubleshooting Steps & Explanations
The final mass of the synthesized TAGN is significantly lower than the theoretical yield.Incomplete Reaction: The reaction between guanidine nitrate and hydrazine hydrate may not have gone to completion.1. Verify Stoichiometry: Ensure the correct molar ratios of reactants are used. A common synthesis method involves reacting guanidine nitrate and hydrazine hydrate in water with nitric acid as a catalyst.[7] 2. Optimize Reaction Time and Temperature: The reaction is typically carried out at elevated temperatures (e.g., 80-150°C).[7] Ensure the reaction is allowed to proceed for a sufficient duration to maximize conversion. 3. Ensure Proper pH Control: The pH of the reaction mixture can influence the reaction rate and product stability. Some methods specify adjusting the pH to a range of 4.5 to 5.5 with nitric acid.[8]
Product Loss During Workup: Significant amounts of TAGN may be lost during filtration and washing.1. Optimize Crystallization/Precipitation: Ensure complete precipitation of TAGN from the solution before filtration. This can be achieved by cooling the reaction mixture to room temperature or below and allowing sufficient time for crystallization.[9] 2. Select an Appropriate Washing Solvent: Wash the filtered product with a solvent in which TAGN has low solubility to minimize losses. Cold water or a mixture of water and a miscible organic solvent are often used.
Decomposition of TAGN: TAGN may decompose if subjected to harsh reaction conditions.1. Monitor Reaction Temperature: Avoid excessive temperatures that could lead to the decomposition of the product. 2. Stabilize with Nitrate Ions: The presence of free nitrate ions in the hot aqueous solution can help stabilize the triaminoguanidine, preventing the need for recrystallization and increasing yields.[10]
Problem 2: Broad Particle Size Distribution
Symptom Potential Cause Troubleshooting Steps & Explanations
The particle size analysis reveals a wide range of particle sizes, indicating a lack of uniformity.Uncontrolled Nucleation: Spontaneous and rapid nucleation is occurring, leading to the formation of particles of various sizes.1. Control the Rate of Supersaturation: In a solvent-antisolvent recrystallization, add the antisolvent slowly and at a constant rate to maintain a controlled level of supersaturation. This favors crystal growth on existing nuclei over the formation of new nuclei.[1] For cooling crystallization, implement a gradual and controlled cooling profile.[3] 2. Implement Seeding: Introduce a small quantity of TAGN crystals with the desired particle size into the supersaturated solution. These seed crystals will act as templates for further crystal growth, promoting a more uniform particle size.[2][3]
Crystal Agglomeration: Smaller crystals are clumping together to form larger aggregates.1. Optimize Agitation: Adjust the stirring speed to keep the crystals suspended and prevent them from settling and agglomerating. However, avoid excessively high shear rates that could lead to crystal breakage.[2] 2. Use of Additives: In some crystallization processes, specific additives can be used to modify the crystal habit and reduce the tendency for agglomeration.
Problem 3: Formation of Fine Particles (Fines)
Symptom Potential Cause Troubleshooting Steps & Explanations
The majority of the synthesized TAGN consists of very small particles, which can be problematic for handling and processing.High Degree of Supersaturation: A rapid increase in supersaturation leads to a high nucleation rate.1. Reduce the Rate of Antisolvent Addition/Cooling: A slower rate of change in solvent composition or temperature will lower the maximum supersaturation level reached, favoring crystal growth over nucleation.[1][3] 2. Increase Dissolution Temperature: In a recrystallization process, dissolving the TAGN at a higher temperature (e.g., 80-95°C) before cooling or adding the antisolvent can help ensure complete dissolution and a more controlled precipitation process.[9]
Secondary Nucleation: New crystals are being formed due to collisions between existing crystals, the impeller, and the reactor walls.1. Optimize Agitator Design and Speed: Use an impeller designed for gentle mixing and operate it at a speed that is sufficient to suspend the particles without causing significant attrition.[2]

Experimental Protocols & Visualizations

Protocol: Recrystallization of TAGN for Particle Size Control (Solvent-Antisolvent Method)

This protocol outlines a general procedure for controlling the particle size of TAGN using a solvent-antisolvent recrystallization method.

Materials:

  • Crude TAGN

  • Deionized Water (Solvent)

  • Isopropanol or Ethanol (Antisolvent)

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Addition funnel or syringe pump

Procedure:

  • Dissolution:

    • Add the crude TAGN to the reaction vessel.

    • Add deionized water in a specific mass ratio to the TAGN (e.g., between 1:1 and 8:1).[9]

    • Heat the mixture to 80-95°C with stirring until the TAGN is completely dissolved.[9]

    • Hold the solution at this temperature for at least 10 minutes to ensure complete dissolution.[9]

  • Crystallization:

    • Slowly add the antisolvent (e.g., isopropanol) to the TAGN solution at a constant rate using an addition funnel or syringe pump.

    • Maintain constant stirring throughout the addition process. Crystals will begin to precipitate.

    • The rate of addition of the antisolvent is a critical parameter for controlling particle size. A slower addition rate will generally result in larger particles.

  • Cooling and Isolation:

    • Once the antisolvent addition is complete, slowly cool the suspension to room temperature.

    • Filter the precipitated TAGN crystals.

    • Wash the crystals with a small amount of the antisolvent or a mixture of the solvent and antisolvent to remove any remaining impurities.

    • Dry the crystals under vacuum at an appropriate temperature.

Troubleshooting Flowchart for Recrystallization

G start Start Recrystallization issue Unsatisfactory Particle Size? start->issue too_fine Particles Too Fine? issue->too_fine Yes end Desired Particle Size Achieved issue->end No too_large Particles Too Large? too_fine->too_large No action1 Decrease Antisolvent Addition Rate too_fine->action1 Yes broad_psd Broad PSD? too_large->broad_psd No action4 Increase Antisolvent Addition Rate too_large->action4 Yes action2 Decrease Cooling Rate broad_psd->action2 Yes action3 Introduce Seeding broad_psd->action3 action6 Optimize Agitation broad_psd->action6 action1->issue action2->issue action3->issue action4->issue action5 Increase Cooling Rate action6->issue

Caption: A troubleshooting decision tree for the recrystallization of TAGN.

Factors Influencing Particle Size in TAGN Synthesis
Parameter Effect on Particle Size Causality
Cooling Rate Slower cooling generally leads to larger particles.A slower cooling rate maintains a lower level of supersaturation, which favors the growth of existing crystals rather than the formation of new nuclei.[3]
Agitation Speed Optimal agitation promotes uniform particle size. Too low can lead to agglomeration, and too high can cause breakage.Agitation ensures homogeneity of the solution and prevents settling. However, excessive shear forces can fracture crystals, leading to a smaller particle size and a broader distribution.[2]
Antisolvent Addition Rate A slower addition rate typically results in larger particles.A slow addition of the antisolvent maintains a controlled and lower level of supersaturation, promoting crystal growth over nucleation.[1]
Seeding The use of seed crystals helps in achieving a target particle size with a narrower distribution.Seed crystals provide a surface for crystal growth, reducing the energy barrier for nucleation and allowing for more controlled particle growth.[2][3]
Solvent/Antisolvent Ratio A higher proportion of solvent can lead to larger crystals, up to a certain point.A higher solvent concentration means a lower initial supersaturation when the antisolvent is added, which can favor crystal growth. However, the final yield may be affected.

Logical Relationship of Synthesis Parameters to Particle Size

G cluster_params Controllable Parameters cluster_mechanisms Underlying Mechanisms cluster_outcome Outcome CoolingRate Cooling Rate Supersaturation Supersaturation CoolingRate->Supersaturation Agitation Agitation Nucleation Nucleation Agitation->Nucleation affects secondary Growth Crystal Growth Agitation->Growth affects mass transfer AntisolventRate Antisolvent Addition Rate AntisolventRate->Supersaturation Seeding Seeding Seeding->Nucleation reduces primary Seeding->Growth promotes Supersaturation->Nucleation Supersaturation->Growth PSD Particle Size Distribution Nucleation->PSD Growth->PSD

Caption: The interplay of synthesis parameters and their effect on the final particle size distribution.

References

  • CN105541666A - Triaminoguanidinium nitrate crystallization method - Google Patents.
  • CN105367453A - Synthesis method of triaminoguanidinium nitrate - Google Patents.
  • CN105384661A - Triaminoguanidine nitrate synthetic method applicable to industrial production - Google Patents.
  • US3950421A - Method of producing triaminoguanidine nitrate - Google Patents.
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC - NIH. Available at: [Link]

  • Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies and Particle Size Measurements | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Methods for Determining Particle Size Analysis - Elcan Industries. Available at: [Link]

  • Engineering the Morphology and Particle Size of High Energetic Compounds Using Drop-by-Drop and Drop-to-Drop Solvent–Antisolvent Interaction Methods | ACS Omega - ACS Publications. Available at: [Link]

  • Particle size control during recrystallization and scale-up - Technobis Crystallization Systems. Available at: [Link]

  • Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strat. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Ballistic Performance of TAGN and Nitroguanidine

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of energetic materials, the pursuit of enhanced performance, coupled with improved safety characteristics, remains a paramount objective for researchers and defense professionals. Among the myriad of compounds investigated, Triaminoguanidine Nitrate (TAGN) and Nitroguanidine (NQ) have garnered significant attention for their unique properties and applications in propellant and explosive formulations. This guide provides an in-depth, objective comparison of the ballistic performance of TAGN and Nitroguanidine, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their specific applications.

Introduction: Two Energetic Guanidine Derivatives

Triaminoguanidine Nitrate (TAGN), a salt composed of the triaminoguanidinium cation and the nitrate anion, and Nitroguanidine, a guanidine derivative with a nitro group, are both nitrogen-rich energetic materials. Their high nitrogen content contributes to the generation of a large volume of gaseous products upon decomposition, a desirable characteristic for propellants. However, subtle differences in their molecular structure lead to significant variations in their ballistic performance and handling characteristics.

Nitroguanidine has a long history of use in triple-base gun propellants, where it is valued for its ability to reduce flame temperature, muzzle flash, and gun barrel erosion while maintaining chamber pressure.[1] TAGN, a comparatively newer material, has been investigated for its potential to deliver higher impetus and even lower flame temperatures than conventional coolants like nitroguanidine.[2]

At a Glance: Comparative Ballistic Properties

To provide a clear and concise overview, the following table summarizes the key ballistic performance parameters of TAGN and Nitroguanidine based on available experimental data. It is important to note that these values can vary depending on the experimental conditions, such as the density of the material and the degree of confinement.

PropertyTriaminoguanidine Nitrate (TAGN)Nitroguanidine (NQ)
Detonation Velocity > 8,000 m/s (at < 1.5 g/cm³)[3]5,360 m/s (at 1 g/cm³) to 7,650 m/s (at 1.5 g/cm³)[1]
Detonation Pressure Data not readily available in comparative studiesCan reach up to 78% of HMX's detonation pressure in formulations[4][5]
Impetus (Force) Higher than Nitroguanidine[2]Standard for comparison in propellant formulations
Impact Sensitivity As sensitive as fine-granulometry RDX (Hexogen)[3]Extremely insensitive[1]
Friction Sensitivity Data suggests higher sensitivity than NQInsensitive[1]
Flame Temperature Lower than Nitroguanidine[2]Low, a key characteristic for its applications

Delving Deeper: The "Why" Behind the Performance

The observed differences in the ballistic performance of TAGN and Nitroguanidine can be attributed to their distinct chemical structures and subsequent decomposition pathways.

Chemical Structures:

  • TAGN (CH₈N₇O₃): The ionic nature of TAGN, with the triaminoguanidinium cation and nitrate anion, influences its decomposition. The presence of three amino groups attached to the guanidine core contributes to a high nitrogen content and a different decomposition mechanism compared to Nitroguanidine.

  • Nitroguanidine (CH₄N₄O₂): The presence of the nitro group directly attached to the guanidine backbone in a covalent manner results in a more stable and less sensitive molecule.

Decomposition Mechanisms:

The thermal decomposition of TAGN is a complex, multi-stage process that proceeds rapidly, leading to a high rate of gas production and, consequently, a high detonation velocity even at lower densities.[6] The initial decomposition is believed to involve the dissociation of the salt, followed by a series of exothermic reactions.

Nitroguanidine's decomposition is also a complex process, but it is generally considered to be more controlled, contributing to its lower sensitivity. The decomposition of nitroguanidine by heat is a complex process that yields various gaseous products.[7] The initial step in the thermal decomposition of nitroguanidine is thought to be the breaking of the N-NO2 bond.

The higher impetus of TAGN can be attributed to a more favorable balance of gaseous products and a higher energy release during its decomposition compared to Nitroguanidine under certain conditions. The lower flame temperature of TAGN is a significant advantage in propellant formulations, as it reduces gun barrel erosion and muzzle flash.

Experimental Protocols for Ballistic Characterization

To ensure the validity and reproducibility of ballistic performance data, standardized experimental protocols are crucial. The following sections detail the methodologies for measuring key performance indicators.

Detonation Velocity Measurement

The detonation velocity, or the speed at which a detonation wave propagates through an explosive, is a primary measure of its performance. A common and reliable method is the use of ionization probes.

Experimental Workflow: Detonation Velocity Measurement

G cluster_prep Sample Preparation cluster_test Detonation and Measurement cluster_calc Calculation prep1 Press explosive into a cylindrical charge of known diameter and density. prep2 Insert ionization probes at precise, measured distances along the charge. prep1->prep2 test1 Initiate the explosive charge at one end using a detonator. prep2->test1 test2 As the detonation wave passes each probe, it creates an electrical signal. test1->test2 test3 Record the time interval between the signals from consecutive probes using a high-speed oscilloscope. test2->test3 calc1 Calculate detonation velocity (D) using the formula: D = Distance / Time. test3->calc1

Caption: Workflow for determining detonation velocity using ionization probes.

Detailed Methodology:

  • Sample Preparation: The explosive material is carefully pressed into a cylindrical charge of a specific diameter and density. The dimensions and weight of the charge are precisely measured.

  • Probe Insertion: Ionization probes, which consist of two closely spaced electrical contacts, are inserted into the charge at accurately measured intervals along its length.

  • Initiation: The explosive charge is initiated at one end using a suitable detonator or booster charge.

  • Signal Generation: As the high-pressure, high-temperature detonation front passes each probe, the ionized gases complete the electrical circuit, generating a sharp electrical pulse.

  • Data Acquisition: These pulses are transmitted to a high-speed digital oscilloscope, which records the precise time at which each probe is activated.

  • Calculation: The detonation velocity is calculated by dividing the known distance between two probes by the measured time interval between their respective signals.[8]

Sensitivity to Mechanical Stimuli

The sensitivity of an energetic material to impact and friction is a critical safety parameter. Standardized tests, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer and friction apparatus, are widely used.

Experimental Workflow: Impact Sensitivity Testing (BAM Fallhammer)

G cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Data Analysis prep1 Place a small, measured amount of the explosive sample on the anvil of the apparatus. test1 Release a drop weight of a known mass from a specific height onto the sample. prep1->test1 test2 Observe for any signs of reaction (e.g., flash, smoke, or audible report). test1->test2 test3 Repeat the test multiple times at various drop heights. test2->test3 analysis1 Determine the 50% probability of initiation (H50) using statistical methods (e.g., Bruceton up-and-down method). test3->analysis1

Caption: Workflow for determining impact sensitivity using the BAM Fallhammer.

Detailed Methodology (Impact):

  • A small, precisely weighed sample of the energetic material is placed in the testing apparatus.

  • A weight of a specified mass is dropped from a known height onto the sample.

  • The outcome (initiation or no initiation) is recorded.

  • The test is repeated multiple times, with the drop height adjusted based on the previous result according to a specific statistical method (e.g., the Bruceton method).

  • The impact sensitivity is typically expressed as the drop height at which there is a 50% probability of initiation (H₅₀).

Detailed Methodology (Friction):

  • A small amount of the sample is placed on a porcelain plate.

  • A porcelain peg is pressed onto the sample with a specific load and moved back and forth.

  • The test is conducted with varying loads to determine the lowest load at which ignition or decomposition occurs.

  • Friction sensitivity is reported as the load at which a reaction is observed.

Impetus (Force) Measurement

The impetus, or specific energy, of a propellant is a measure of the work that can be done by the gaseous products of its combustion. It is a key parameter in assessing the performance of gun propellants and is typically determined using a closed bomb test.

Experimental Workflow: Closed Bomb Test for Impetus

G cluster_prep Preparation cluster_test Combustion and Data Acquisition cluster_analysis Data Analysis prep1 Place a known mass of the propellant sample into a high-strength, constant-volume vessel (closed bomb). prep2 Seal the vessel and connect a pressure transducer. prep1->prep2 test1 Ignite the propellant sample electrically. prep2->test1 test2 Record the pressure-time history of the combustion event using the pressure transducer and a data acquisition system. test1->test2 analysis1 Determine the maximum pressure reached. test2->analysis1 analysis2 Calculate the impetus (F) using the equation: F = (P_max * V) / m, where P_max is the maximum pressure, V is the volume of the bomb, and m is the mass of the propellant. analysis1->analysis2

Caption: Workflow for determining propellant impetus using a closed bomb.

Detailed Methodology:

  • A precisely weighed sample of the propellant is placed inside a strong, sealed, constant-volume vessel known as a closed bomb.

  • The propellant is ignited, and the resulting pressure increase as a function of time is measured using a pressure transducer.

  • The maximum pressure achieved during the combustion is recorded.

  • The impetus is then calculated from the maximum pressure, the volume of the closed bomb, and the mass of the propellant sample.[9][10][11]

Conclusion: Selecting the Right Energetic Material

The choice between TAGN and Nitroguanidine for a specific application is a nuanced decision that depends on the desired balance of performance and safety.

TAGN emerges as a promising candidate for applications where high impetus and low flame temperatures are critical, such as in advanced gun propellants. Its high detonation velocity at lower densities is also a significant advantage. However, its higher sensitivity to mechanical stimuli compared to Nitroguanidine necessitates more stringent handling and formulation considerations.

Nitroguanidine , with its long and proven track record, remains an excellent choice for applications demanding a high degree of insensitivity and reduced gun barrel erosion. While its impetus may be lower than that of TAGN, its exceptional stability and safety profile make it a reliable and cost-effective option for many propellant formulations.

Ultimately, the selection process must be guided by a thorough understanding of the specific requirements of the application, including performance targets, safety constraints, and logistical considerations. This guide provides the foundational knowledge and experimental framework to support such an evaluation.

References

  • Current time information in Manchester, GB. (n.d.).
  • Koch, E.-C. (2019). Insensitive high explosives: IV. Nitroguanidine — Initiation & detonation. Propellants, Explosives, Pyrotechnics, 44(5), 488-511.
  • Koch, E.-C. (2021). Insensitive High Explosives: V. Ballistic Properties and Vulnerability of Nitroguanidine Based Propellants. Propellants, Explosives, Pyrotechnics, 46(3), 353-382.
  • Haury, V. E., & St. Pierre, L. E. (1973). U.S. Patent No. 3,732,131. Washington, DC: U.S.
  • Comparative toxicogenomics of three insensitive munitions constituents 2,4-dinitroanisole, nitroguanidine and nitrotriazolone in the soil nematode Caenorhabditis elegans. (2018). BMC Genomics, 19(1), 917.
  • Nitroguanidine aka [NQ]. (2021, September 28). Retrieved from [Link]

  • Licht, H. H. (1986). Sprengstoff TAGN (TAGN Explosive) (ISL-R-120/86). Institut Franco-Allemand de Recherches de Saint-Louis.
  • Maranda, A., Powała, D., & Cudziło, S. (2012). A study of the detonation parameters of bulk density nitroguanidine and aluminium powder mixtures.
  • Wikipedia. (n.d.). Nitroguanidine. In Wikipedia. Retrieved from [Link]

  • Price, D., & Liddiard, T. P. (1967). The Response of Nitroguanidine to a Strong Shock (NOLTR 67-169). U.S.
  • Suceska, M. (2011). Experimental determination of detonation velocity.
  • Amster, A. B., & Kendall, R. M. (1964). Measurement of the Impetus, Covolume, and Burning Rate of Solid Propellants (Report No. ARL-TR-64-1).
  • Rădeanu, C., Rus, D. C., Jitea, I. C., Miron, C., & Vasilescu, G. (2019). Assessing the impact sensitivity of explosives using the BHF-12A equipment.
  • Berger, B., & Künzel, M. (2017). Impact and Friction Sensitivities of PETN: I. Sensitivities of the Pure and Wetted Material. Propellants, Explosives, Pyrotechnics, 42(10), 1146-1153.
  • Manelis, G. B., Nazin, G. M., Rubtsov, Y. I., & Strunin, V. A. (1985). Thermal Decomposition of Triaminoguanidinium Nitrate. Combustion, Explosion, and Shock Waves, 21(5), 563-569.
  • Davenas, A. (2003). An advanced GAP/AN/TAGN propellant. Part I: ballistic properties. Journal of Propulsion and Power, 19(6), 1108-1114.
  • Block, J. L. (1953). The Thermal Decomposition of Nitroguanidine (NAVORD Report 2705). U.S.
  • Noja, G. F., Rotariu, A. N., Mărmureanu, M. I., Malciu, A., Pulpea, B. G., & Dîrloman, F. M. (2022). Theoretical and Experimental Research on Gun Propellant Burning. Problems of Mechatronics.
  • Wang, G., Zhang, J., & Xiao, H. (2011). Initial decomposition pathways of guanidium nitrate studied by quantum chemistry calculation.
  • Closed Combustion Chamber. (n.d.). Design Integrated Technology. Retrieved from [Link]

  • Davis, T. L., & Abrams, A. J. (1926). The Decomposition of Nitroguanidine. Proceedings of the National Academy of Sciences, 12(7), 437-439.

Sources

Introduction: The Critical Role of Burn Rate in Propellant Performance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Burn Rate Analysis of TAGN-Modified Propellants

In the field of energetic materials, the performance of a solid propellant is fundamentally characterized by its burn rate—the speed at which the solid material combusts and transforms into gaseous products. This parameter is of paramount importance in the design and operation of rocket motors and gas generators, as it directly dictates the thrust profile, operating pressure, and overall mission effectiveness.[1][2] For researchers and developers, the ability to precisely control and modify this rate is a key objective. A higher burn rate can lead to increased thrust, while a lower pressure exponent—indicating less sensitivity of the burn rate to pressure changes—is crucial for stable and predictable motor operation.[3]

This guide provides a comprehensive analysis of Triaminoguanidinium Nitrate (TAGN) as a burn rate modifier, comparing its performance with established and emerging alternatives. We will delve into the mechanistic underpinnings of its action, present comparative experimental data, and provide a detailed protocol for the standardized measurement of propellant burn rates.

TAGN-Modified Propellants: A Leap in Performance

Triaminoguanidinium Nitrate (TAGN) has emerged as a highly effective additive for enhancing the combustion characteristics of solid propellants, particularly those based on ammonium nitrate (AN).[4] AN is a desirable oxidizer due to its low cost and the production of smokeless, non-toxic exhaust products. However, its inherently low burn rate has historically limited its application. The incorporation of TAGN provides a significant solution to this challenge.

Mechanism of Burn Rate Enhancement

The efficacy of TAGN as a burn rate modifier is rooted in its thermal decomposition characteristics. TAGN decomposes at temperatures between 210-220°C, releasing a significant volume of gaseous products, primarily N₂, N₂O, and H₂O.[5][6] This decomposition is a complex, self-accelerating process, partly due to the melting of the solid during the reaction.[6] When incorporated into a propellant matrix, this rapid gas generation at the burning surface accelerates the overall combustion process.

Furthermore, it has been suggested that TAGN may act as an NOx scavenger at elevated temperatures, influencing the combustion chemistry in a way that further promotes a higher burn rate.[4] This dual action—rapid gas production and chemical interaction in the flame zone—makes TAGN a potent ballistic modifier.

Comparative Performance Analysis

The true measure of TAGN's effectiveness is understood through direct comparison with other propellant formulations. Below, we compare TAGN-modified propellants against traditional ammonium perchlorate (AP) composites and other common burn rate modifiers.

TAGN vs. Traditional and Alternative Modifiers

Ammonium Perchlorate (AP) is the workhorse oxidizer in high-performance solid propellants, typically combined with an HTPB (hydroxyl-terminated polybutadiene) binder and aluminum fuel. While effective, AP produces hydrochloric acid in its exhaust, posing environmental concerns.[7] Alternatives to TAGN as a burn rate modifier include Guanidinium-azo-tetrazolate (GZT), nano-metal oxides, and ferrocene derivatives.[4][8][9]

Experimental studies have demonstrated that TAGN can significantly enhance the performance of AN-based propellants. For instance, the addition of 20-30% TAGN to AN/GAP (Glycidyl Azide Polymer) formulations results in a strong enhancement of burn rates and a beneficial reduction in pressure exponents.[4] In a specific formulation containing 30% AN and 20% TAGN, the burn rate at 7 MPa was observed to increase by over 26%, from 8.6 mm/s to 10.9 mm/s.[4] Notably, some advanced TAGN-based propellants have been shown to exhibit a burn rate approximately double that of standard GAP/AN propellants.[10]

Quantitative Performance Data

The following table summarizes key performance metrics for TAGN-modified propellants in comparison to a standard AP-based composite and another modifier, GZT.

Propellant FormulationKey AdditiveBurn Rate (at 7 MPa)Pressure Exponent (n)Specific Impulse (Ns/kg)Key Characteristics
AP/Al/HTPB (Standard)-~7-10 mm/s0.3 - 0.5~2592High performance, produces HCl.[4]
AN/GAPNoneLowHigh~2332Smokeless, low burn rate.[4]
AN/GAP/TAGN (20%)TAGN ~10.9 mm/s 0.57 ~2628 (with 20% Al)High burn rate, reduced pressure exponent, smokeless.[4]
AN/GAP/GZTGZTSimilar to TAGNHigher than TAGNLower than TAGNBurn rate enhancement without significant pressure exponent reduction.[4]
HTPB/AP/Butacene®Butacene®~11.2 mm/s (10% Butacene®)>0.5-Ferrocene-based modifier, significant burn rate increase.[9]

Note: Values are indicative and can vary significantly with specific formulation details.

Experimental Protocol: Burn Rate Determination via the Strand Burner Method

Accurate and repeatable measurement of burn rate is essential for propellant characterization. The most common and standardized method is the strand burner test, often conducted in a Crawford-type bomb.[3][11][12] This method determines the linear burn rate of a propellant sample at a constant, elevated pressure.

Apparatus
  • Crawford-type Bomb: A high-pressure vessel capable of withstanding the combustion pressure.

  • Nitrogen Gas Supply: To pressurize the vessel to the desired test pressure.[1]

  • Propellant Strand: A cast or extruded cylindrical sample of the propellant, typically coated on the sides with an inhibitor to ensure burning occurs only on the end faces.[1]

  • Ignition System: An electrically initiated igniter (e.g., nichrome wire with pyrotechnic paste).

  • Timing System: Two or more fine wires (lead or fuse wires) embedded in the propellant strand at a precisely known distance apart. An electronic timer records the interval between the burnout of these wires.[1]

  • Data Acquisition System: To record pressure and timing data.

Step-by-Step Methodology
  • Sample Preparation: a. Prepare a cylindrical strand of the propellant formulation to be tested. b. Carefully drill fine holes perpendicular to the strand's axis at precisely measured distances (e.g., 20 mm apart). c. Thread the timing wires through these holes. d. Apply an inhibitor coating to the side surface of the strand to prevent radial burning. e. Mount the strand vertically in a holder within the pressure vessel.

  • System Assembly: a. Place the igniter assembly in close proximity to the top surface of the propellant strand. b. Connect the timing wires to the external timer circuit. c. Seal the pressure vessel.

  • Test Execution: a. Purge the vessel with nitrogen gas. b. Pressurize the vessel with nitrogen to the target pressure (e.g., 7 MPa). A pressure regulator is used to maintain constant pressure during the test.[11] c. Arm the ignition and data acquisition systems. d. Initiate the igniter. The propellant strand begins to burn.

  • Data Collection: a. As the burning surface regresses down the strand, it severs the embedded timing wires sequentially. b. The electronic timer records the precise time interval (Δt) between the breaking of the first and second wires. c. The pressure inside the vessel is monitored to ensure it remains constant throughout the burn.

  • Calculation: a. The burn rate (r) is calculated using the simple formula: r = L / Δt where L is the known distance between the timing wires and Δt is the measured time interval. b. This procedure is repeated for a range of pressures to determine the pressure exponent (n) from the relationship r = aPⁿ.[13]

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_prep 1. Sample Preparation cluster_test 2. Test Execution cluster_data 3. Data Acquisition & Analysis p1 Prepare Cylindrical Propellant Strand p2 Embed Timing Wires (Known Distance L) p1->p2 p3 Apply Inhibitor to Side Surfaces p2->p3 t1 Mount Strand in Crawford Bomb p3->t1 t2 Pressurize with N2 to Target Pressure (P) t1->t2 t3 Ignite Propellant t2->t3 d1 Timer Records Interval (Δt) between Wire Breaks t3->d1 d2 Calculate Burn Rate (r = L / Δt) d1->d2 d3 Repeat at Multiple Pressures d2->d3 d4 Plot log(r) vs. log(P) to find 'a' and 'n' d3->d4 G cluster_goal cluster_propellants cluster_attributes Goal Enhanced Propellant Performance TAGN TAGN-Modified AN Propellant Goal->TAGN AP Traditional AP/HTPB Propellant Goal->AP Other Other Alternatives (GZT, ADN, Ferrocenes) Goal->Other BR High Burn Rate TAGN->BR PE Low Pressure Exponent TAGN->PE SI High Specific Impulse TAGN->SI Env Smokeless / 'Green' Exhaust TAGN->Env Stab Chemical Stability TAGN->Stab Challenge Area AP->BR AP->SI AP->Stab Other->BR Other->Env

Sources

Technical Comparison: TAGN-Based Energetic Formulations vs. Conventional Nitramine Propellants

[1]

Executive Summary

Triaminoguanidine Nitrate (TAGN) represents a distinct class of high-nitrogen energetic materials that bridges the gap between conventional composite propellants and high-performance nitramines (RDX/HMX). Unlike Ammonium Perchlorate (AP) based systems which produce toxic HCl, or RDX systems which suffer from high flame temperatures and sensitivity, TAGN offers a unique stoichiometric advantage: high hydrogen content yielding low molecular weight exhaust gases.

This guide objectively analyzes the specific impulse (

Physicochemical Properties & Theoretical Performance[2][3][4][5]

To understand the

Specific Impulse (


)



  • The TAGN Advantage: While TAGN often yields a lower

    
     than RDX (beneficial for hardware longevity), it produces substantial amounts of low-molecular-weight 
    
    
    and
    
    
    . This lowers
    
    
    , compensating for the lower
    
    
    and maintaining a competitive
    
    
    .
Table 1: Fundamental Property Comparison
PropertyTAGNRDXAmmonium Perchlorate (AP)
Formula



Density (g/cm³) 1.48 - 1.501.821.95
Oxygen Balance (%) -16.7%-21.6%+34.0%
Heat of Formation (kJ/mol) +86.0+70.0-295.0
Gas Yield (mol/kg) High (~45) Medium (~34)Low
Primary Exhaust Species



Analyst Note: TAGN's lower density is its primary drawback for volume-limited missile systems, but its high gas yield makes it exceptional for gas generators and specific impulse efficiency per unit of thermal stress.

Specific Impulse ( ) Comparative Analysis

The following data aggregates experimental and theoretical performance of TAGN-based composite propellants against standard AP/HTPB and High-Energy RDX formulations.

Table 2: Propellant Formulation Performance ( bar, Expansion 70:1)
Formulation TypeComposition (wt%)Specific Impulse (

) [Ns/kg]
Specific Impulse (

) [sec]
Burn Rate (

) @ 7MPa
Standard Composite 68% AP / 20% Al / 12% HTPB2592~264.2Medium
High-Performance TAGN AN / TAGN / GAP / 20% Al 2628 ~267.9 High
Smokeless TAGN AN / GAP / 30% TAGN2315~236.0Medium
Nitramine Base RDX / GAP / Plasticizer~2450~249.7High

Key Findings:

  • Aluminized Superiority: The inclusion of TAGN in Ammonium Nitrate (AN)/GAP propellants with 20% Aluminum yields an

    
     of 267.9 sec , effectively outperforming the standard AP/Al/HTPB baseline (264.2 sec).
    
  • Erosion Reduction: In gun propellant applications, TAGN formulations demonstrate a flame temperature 300-500 K lower than RDX equivalents while maintaining comparable force constants, significantly extending barrel life.

  • Burn Rate Modification: TAGN acts as a burn rate modifier.[1] Increasing TAGN concentration in AN propellants enhances the burn rate and lowers the pressure exponent (

    
    ), stabilizing combustion.
    

Experimental Protocol: Synthesis & Formulation

Safety Warning: Energetic materials synthesis requires blast shielding, remote handling, and grounding. Hydrazine is toxic and carcinogenic.

This protocol outlines the "Self-Validating" workflow for producing TAGN and integrating it into a GAP (Glycidyl Azide Polymer) binder system.

Phase A: Synthesis of TAGN
  • Precursor Prep: Dissolve Guanidine Nitrate in water.

  • Hydrazinolysis: Add Hydrazine Hydrate dropwise at 85-90°C.

    • Validation: Solution turns deep red/purple (formation of Triaminoguanidine).

  • Nitration: Neutralize carefully with Nitric Acid (

    
    ) maintaining temp < 20°C.
    
  • Crystallization: Cool to 0°C. TAGN crystals precipitate.

  • Purification: Recrystallize from water/ethanol to ensure high bulk density (>0.8 g/cm³).

Phase B: Propellant Formulation (GAP/TAGN)[4][6]
  • Binder Mix: Mix GAP with plasticizer (e.g., TMETN) and stabilizer.

  • Solids Addition: Add TAGN (ground to ~20µm) and Al powder in increments.

    • Causality: Incremental addition prevents localized friction heating and ensures wetting.

  • Curing: Add isocyanate curative (N-100). Cast under vacuum.

  • Cure Cycle: 60°C for 5-7 days.

Visual Workflow (DOT Diagram)

PropellantWorkflowcluster_synthesisPhase A: TAGN Synthesiscluster_formulationPhase B: Propellant Manufacturingcluster_validationPhase C: ValidationGNGuanidine NitrateTAGTriaminoguanidine(Intermediate)GN->TAG+ Heat (90°C)HydHydrazine HydrateHyd->TAGTAGN_CrystTAGN CrystalsTAG->TAGN_Cryst+ HNO3 (Neutralization)MixerVacuum Mixer(Remote Operation)TAGN_Cryst->MixerSolid LoadingBinderGAP Binder+ PlasticizerBinder->MixerCastingVacuum CastingMixer->CastingCuringCuring Oven(60°C, 7 Days)Casting->CuringStaticFireStatic Fire TestCuring->StaticFireDataIsp & Pressure DataStaticFire->Data

Figure 1: End-to-end workflow from chemical synthesis to ballistic validation.

Mechanism of Action: Combustion Pathway

The high



dissociation
  • Dissociation:

    
    
    
  • Radical Formation: Rapid release of

    
     radicals.
    
  • Exhaust Formation: The hydrogen-rich backbone preferentially forms

    
     and 
    
    
    rather than heavy oxides.

CombustionMechTAGNTAGN (Solid)DissocDissociation Step(Rate Limiting)TAGN->DissocThermal InputIntermediatesIntermediates:Triaminoguanidine + HNO3Dissoc->IntermediatesGasPhaseGas Phase ReactionHigh H2/N2 ProductionIntermediates->GasPhaseExothermicExhaustExhaust Products:N2, H2, H2O (Low MW)GasPhase->ExhaustExpansionIspHigh Specific ImpulseExhaust->IspLow Molecular Weight = High Isp

Figure 2: Combustion mechanism highlighting the pathway to low molecular weight exhaust.

Challenges & Mitigation

While TAGN offers superior

  • Hygroscopicity: TAGN is moderately hygroscopic.

    • Mitigation: Use of hydrophobic binders (GAP/HTPB) and encapsulation techniques during the "Solids Addition" phase of formulation.

  • Compatibility: TAGN can be incompatible with certain nitrate esters over long storage.

    • Mitigation: Use of specific stabilizers (e.g., Resorcinol) or "green" stabilizers to prevent autocatalytic decomposition.

References

  • Fraunhofer ICT. (n.d.). Burning Rate Enhancement of AN-Propellants by TAGN and GZT. Retrieved from

  • Kubota, N. (2007). Propellants and Explosives: Thermochemical Aspects of Combustion. Wiley-VCH.
  • U.S. Patent 4,381,958. (1983). Triaminoguanidine nitrate-containing propellants. Retrieved from

  • Klapötke, T. M. (2011).
  • Strategic Environmental Research and Development Program (SERDP). (2000). Burn Rate Measurements of HMX, TATB, DHT, DAAF, and BTATz. Retrieved from

Safety Operating Guide

Triaminoguanidine Mononitrate (TAGN): Proper Disposal & Deactivation Procedures

[1]

Executive Safety Summary

Triaminoguanidine Mononitrate (TAGN) (CAS: 4000-16-2) is not merely a toxic organic salt; it is a secondary explosive and a potent hydrazine derivative.[1]

  • Immediate Hazard: Dry TAGN is friction- and shock-sensitive.[1] It decomposes violently at ~230°C.[1]

  • Toxicity: It acts as a CNS neurotoxin and cardiovascular depressant (hydrazine moiety).[1]

  • Golden Rule: "Wet is Safe, Dry is Deadly." The high water solubility of TAGN is your primary safety mechanism.[1] Never attempt to dispose of dry crystals directly into solid waste bins.[1]

Physicochemical Context & Hazard Logic

To handle TAGN safely, you must understand its structure-property relationship.[1]

PropertyValueOperational Implication
Molecular Formula

High nitrogen content (

bonds) indicates high energy potential.[1]
Solubility High (

)
Critical: Water acts as a heat sink and crystal lattice disruptor, effectively desensitizing the material.[1]
Decomposition ~230°C (Violent)Exothermic decomposition releases hot

and nitrogen oxides (

).[1]
Compatibility Incompatible with Oxidizers, Metals (Cu, Ag)Avoid metal spatulas.[1] Heavy metals can form highly sensitive primary explosive complexes with hydrazine derivatives.[1]

Disposal Decision Matrix

Do not treat all waste streams identically. Use this logic flow to determine the correct protocol.

TAGN_DisposalStartAssess TAGN WasteStateCheckPhysical State?Start->StateCheckDryBulkDry Solid / Bulk (>5g)StateCheck->DryBulkSolidTraceTrace Residue / Spills / Dilute SolutionStateCheck->TraceSolution/ResidueQuantityCheckQuantity?SolvationProtocol A: Solvation & Stabilization(Desensitize)QuantityCheck->SolvationSmall (<5g)HazMatProfessional HazMat Pickup(Incineration)QuantityCheck->HazMatLarge (>5g)DryBulk->QuantityCheckChemDestructProtocol B: Chemical Destruction(Oxidative Degradation)Trace->ChemDestructDecontamination onlySolvation->HazMatPreferred RouteChemDestruct->HazMatFinal Waste Stream

Figure 1: Decision logic for TAGN disposal. Note that professional incineration is always preferred over in-lab chemical destruction for bulk quantities.[1]

Protocol A: Solvation & Stabilization (Primary Method)

Purpose: To desensitize solid TAGN for safe storage pending professional disposal.[1] Applicability: Small solid scraps (<5g), recrystallization leftovers, or dried residues.[1]

Materials
  • Deionized Water[1]

  • HDPE (High-Density Polyethylene) wide-mouth bottle (Do NOT use glass for long-term storage of energetics; if dropped, shards become shrapnel).[1]

  • Plastic/Teflon spatula (No metal).[1]

Procedure
  • Preparation: Place the HDPE waste container in a fume hood. Fill it 50% with water.[1]

  • Transfer: Gently transfer solid TAGN into the water.

  • Dissolution: Swirl gently. Ensure no crystals remain on the threads of the bottle cap.[1]

    • Note: TAGN is highly soluble.[1] Once dissolved, the explosion hazard is virtually eliminated as long as the solution does not dry out.[1]

  • Labeling: Label clearly: "Hazardous Waste - Toxic/Flammable - Triaminoguanidine Mononitrate Aqueous Solution."

  • Handoff: Arrange for commercial incineration.

Protocol B: Chemical Destruction (Trace Decontamination)

Purpose: To neutralize trace residues on glassware or bench surfaces.[1] WARNING: Do NOT use this method for bulk TAGN (>1g). The reaction involves oxidation of hydrazine moieties, which evolves Nitrogen gas (

11
Mechanism

The hydrazine component is oxidized by sodium hypochlorite (Bleach) to Nitrogen gas and water.[1]

Workflow Diagram

Deactivation_ProtocolPrep1. Dilute Bleach(10% Solution)Cool2. Ice Bath(<20°C)Prep->CoolAdd3. Add TAGN Residue(Dropwise/Slow)Cool->AddVent4. Gas Evolution(N2 Release)Add->VentExothermicCheck5. Check pH(Maintain >10)Vent->CheckDrain6. Waste StreamCheck->Drain

Figure 2: Step-by-step chemical deactivation workflow for trace residues.

Detailed Procedure
  • PPE: Face shield, nitrile gloves (double gloved), lab coat.[1]

  • Solution Prep: Prepare a fresh 10% Sodium Hypochlorite solution (dilute commercial bleach 1:5 with water).[1]

    • Why Dilute? Concentrated bleach can react too violently.[1]

  • Cooling: If treating glassware with significant residue, place the vessel in an ice bath.[1]

  • Application:

    • For Glassware: Fill the vessel with the dilute bleach solution.[1] Allow to stand in the fume hood (sash down) for 30 minutes. Bubbling indicates gas evolution.[1]

    • For Spills: Cover the spill with bleach-soaked paper towels.[1] Wait 30 minutes.

  • Final Wash: Rinse with copious amounts of water.[1][2][3][4] Collect the first rinsate as hazardous waste (due to potential unreacted nitrates).[1]

Emergency Contingencies

ScenarioImmediate Action
Dry Spill (<1g) Do not sweep (friction risk).[1] Wet with water spray (mist setting), then wipe up with wet paper towels.[1]
Dry Spill (>5g) Evacuate lab. Contact EHS/EOD.[1] Do not attempt to clean.[1][5]
Skin Contact TAGN is a hydrazine derivative (permeates skin).[1] Wash with soap and water for 15 mins.[1] Seek medical attention (cardiovascular monitoring).
Fire Use Water Spray.[1][3][4] Do NOT use smothering agents (sand/foam) as nitrates supply their own oxygen.[1]

References

  • PubChem. (n.d.).[1] Triaminoguanidine nitrate | CH9N7O3 - CID 12223744.[1] National Institutes of Health.[1][6] Retrieved February 6, 2026, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (General reference for hydrazine/energetic disposal principles).

Personal protective equipment for handling Triaminoguanidine mononitrate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4000-16-2 Formula: CH₉N₇O₃ Classification: Energetic Material / Hydrazine Derivative

Part 1: Executive Hazard Architecture

Senior Scientist Note: Do not treat Triaminoguanidine mononitrate (TAGN) as a standard bench reagent. It is a hydrazine-based energetic salt. While it possesses reasonable hydrolytic stability, its high nitrogen content renders it sensitive to impact, friction, and electrostatic discharge (ESD), particularly when dry. Your primary safety barrier is not your PPE—it is your process control. PPE is the fail-safe.

1.1 Hazard Profile Matrix
Hazard CategorySpecific ThreatMechanism of Action
Energetic Explosive Decomposition Rapid release of gas (

,

) and heat upon initiation. Sensitivity increases significantly when anhydrous (dry).
Electrostatic Spark Initiation Crystalline TAGN is triboelectric. Static accumulation from standard latex gloves or synthetic clothing can trigger initiation.
Health (Acute) Neurotoxicity & Irritation Hydrazine moiety acts as a GABA antagonist (convulsant). Dust is severely irritating to mucosal membranes and eyes.
Reactivity Incompatibility Incompatible with strong acids (forms unstable salts) and heavy metals (sensitization).
Part 2: Personal Protective Equipment (PPE) Systems

The "Self-Validating" Protocol: PPE is stratified by Total Net Explosive Weight (NEW) and Physical State.

2.1 The Anti-Static Imperative (Core Requirement)

Standard laboratory nitrile gloves can generate static charges >5,000V upon removal. For TAGN handling, you must eliminate the Triboelectric Effect .

  • Mandatory Grounding: Operators must wear conductive shoes or heel grounders tested to <1.0 x 10⁶ Ω resistance.

  • Wrist Straps: Required when handling dry powder >500 mg.

2.2 PPE Selection Matrix
ComponentTier 1: Analytical / Wet (<100 mg or in solution)Tier 2: Preparative / Dry (>100 mg or dry powder)Scientific Rationale
Body Defense 100% Cotton Lab Coat (Heavyweight)Flame Resistant (FR) Lab Coat (Nomex® IIIA or Kevlar blend)Synthetics (polyester) melt into skin during flash fires. Cotton chars; Nomex self-extinguishes.
Hand Protection Nitrile (4 mil)Double Gloving: Inner Nitrile (4 mil) + Outer Butyl or Neoprene (8 mil)Double gloving provides a "sacrificial layer" for solvent exposure and reduces friction transfer to the skin.
Eye/Face ANSI Z87.1 Safety Glasses with Side ShieldsFull Face Shield + Safety GogglesHigh-velocity glass/ceramic shrapnel protection. Goggles seal against toxic dust.
Respiratory Fume Hood (Sash at 18")N95 (Minimum) or P100 Respirator if outside hoodPrevents inhalation of micro-particulates which can cause systemic hydrazine toxicity.
Shielding Sash OnlyBlast Shield (Polycarbonate, 0.5" thick)Direct blast wave deflection.
Part 3: Operational Decision Logic (Visualization)

The following logic gate determines the required safety posture before any container is opened.

TAGN_Safety_Protocol Start Start: Assess TAGN State State_Check Is Material Dry or in Solution? Start->State_Check Dry Dry Powder State_Check->Dry Anhydrous Wet In Solution (>10% Solvent) State_Check->Wet Solvated Qty_Check Check Net Explosive Weight (NEW) Dry->Qty_Check Tier1 TIER 1 PROTOCOL Cotton Coat + Nitrile + Sash Shield Wet->Tier1 Qty_Check->Tier1 < 100 mg Tier2 TIER 2 PROTOCOL FR Coat + Grounding + Blast Shield Qty_Check->Tier2 100 mg - 5 g Stop STOP: Remote Handling Required Qty_Check->Stop > 5 g

Figure 1: Decision logic for PPE selection based on physical state and quantity of Triaminoguanidine mononitrate.

Part 4: Operational Workflows
4.1 Weighing and Transfer (The Critical Zone)

Most accidents occur during transfer due to friction (spatula against glass) or static discharge.

  • Equilibration: Allow the TAGN container to equilibrate to room temperature to prevent condensation (which can cause erratic recrystallization/caking).

  • Tooling: NEVER use metal spatulas. Use conductive plastic or wood. Metal-on-glass friction can initiate dry TAGN.

  • Damping: If experimental design permits, wet the material with a compatible solvent (e.g., Ethanol) before transfer to desensitize it.

4.2 Chemical Neutralization & Disposal

Do not accumulate TAGN waste. Neutralize immediately after use.

  • Principle: Oxidative destruction of the hydrazine moiety breaks the molecule down into Nitrogen (

    
    ) and water.
    
  • Reagent: Dilute Sodium Hypochlorite (Bleach) or 10% Hydrogen Peroxide.

Step-by-Step Destruction Protocol:

  • Preparation: Place a 1L beaker in an ice bath. Add 500mL of 5% Sodium Hypochlorite (household bleach).

  • Dilution: Dissolve TAGN waste in water (if solid).

  • Addition: Dropwise add the TAGN solution to the cold bleach.

    • Observation: Effervescence (

      
       gas) is normal.
      
    • Warning: If solution boils, stop immediately. The reaction is exothermic.

  • Verification: Check pH. Maintain pH >10 to ensure complete destruction.

  • Disposal: Once reaction ceases and solution is cool, adjust pH to 7-9 and dispose of as non-hazardous aqueous waste (subject to local regulations).

Part 5: Emergency Response
ScenarioImmediate ActionMedical/Follow-up
Skin Contact Drench immediately. Do not wipe (friction). Wash with soap/water for 15 mins.[1]Monitor for absorption toxicity (tremors).
Eye Contact Flush for 15 mins. Lift eyelids.Immediate Ophthalmology referral. Risk of corneal opacity.
Inhalation Move to fresh air.[1][2][3][4] Administer Oxygen if breathing is labored.[2]Monitor for pulmonary edema (delayed onset up to 24h).
Spill (Dry) Do not sweep. Wet down with water/ethanol mist. Wipe with wet anti-static cloth.Place wipes in bleach solution immediately.
Part 6: References
  • Fisher Scientific. (2009). Safety Data Sheet: Guanidine Mononitrate (Analogous Hazard Data). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). Triaminoguanidine nitrate (CID 12223744) - Safety and Hazards. Retrieved from [5]

  • Purdue University. (2024).[6] Energetic Materials Management Plan. Retrieved from

  • Defense Technical Information Center (DTIC). (2019). Safety Hazards in the Energetics Laboratory. Retrieved from

  • Guidechem. (n.d.). Triaminoguanidine Nitrate SDS. Retrieved from

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.